molecular formula C6H6O2S B3136135 2-Methoxythiophene-3-carbaldehyde CAS No. 41057-07-2

2-Methoxythiophene-3-carbaldehyde

Cat. No.: B3136135
CAS No.: 41057-07-2
M. Wt: 142.18 g/mol
InChI Key: UIUKIKLGNRUZJK-UHFFFAOYSA-N
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Description

2-Methoxythiophene-3-carbaldehyde is a useful research compound. Its molecular formula is C6H6O2S and its molecular weight is 142.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxythiophene-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxythiophene-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxythiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-8-6-5(4-7)2-3-9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUKIKLGNRUZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292466
Record name 2-Methoxy-3-thiophenecarboxaldehyde
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Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41057-07-2
Record name 2-Methoxy-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41057-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-thiophenecarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methoxythiophene-3-carbaldehyde CAS 41057-07-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methoxythiophene-3-carbaldehyde (CAS 41057-07-2): Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary

2-Methoxythiophene-3-carbaldehyde is a substituted heterocyclic compound of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. As a bifunctional molecule, it features a nucleophilic, electron-rich thiophene ring activated by a methoxy group, and an electrophilic carbaldehyde moiety. This unique electronic and structural arrangement makes it a versatile synthetic intermediate for the construction of more complex molecular architectures, particularly fused thiophene-based ring systems. Thiophene scaffolds are considered privileged structures in drug development, appearing in numerous FDA-approved pharmaceuticals.[1] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, a proposed synthetic pathway, key chemical reactions, and critical safety protocols for 2-Methoxythiophene-3-carbaldehyde, designed for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. The data presented below has been consolidated from various chemical suppliers and databases.

Table 1: Chemical Identifiers for 2-Methoxythiophene-3-carbaldehyde

IdentifierValueSource
CAS Number 41057-07-2[2][3]
Molecular Formula C₆H₆O₂S[2][4]
Molecular Weight 142.18 g/mol [2][3]
InChI 1S/C6H6O2S/c1-8-6-5(4-7)2-3-9-6/h2-4H,1H3[2][4]
InChIKey UIUKIKLGNRUZJK-UHFFFAOYSA-N[2][4]
Canonical SMILES COC1=C(C=CS1)C=O[4]

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid, powder[2]
Melting Point 58-59 °C[2]
Purity Typically ≥95%[2]
Storage Temperature Room Temperature[2]

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a predictive analysis based on its structure and data from analogous thiophene derivatives allows for a reliable characterization profile.

Table 3: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR Aldehyde Proton (-CHO)δ 9.8 - 10.2 ppm (singlet)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
Thiophene Proton (H-5)δ 7.5 - 7.8 ppm (doublet)Deshielded by proximity to the sulfur atom and the electron-withdrawing aldehyde group.
Thiophene Proton (H-4)δ 7.0 - 7.3 ppm (doublet)Coupled to H-5.
Methoxy Protons (-OCH₃)δ 3.9 - 4.2 ppm (singlet)Typical range for an aryl methoxy group.
¹³C NMR Carbonyl Carbon (C=O)δ 180 - 185 ppmCharacteristic of an aldehyde carbonyl carbon.
Thiophene Carbons (C-2, C-3, C-4, C-5)δ 110 - 165 ppmFour distinct signals are expected, with C-2 and C-3 (bearing substituents) being the most downfield.
Methoxy Carbon (-OCH₃)δ 55 - 60 ppmTypical chemical shift for a methoxy carbon.
IR Spectroscopy Aldehyde C=O Stretch1670 - 1690 cm⁻¹ (strong)A strong, sharp absorption characteristic of a conjugated aldehyde.
Thiophene Ring C=C Stretch1500 - 1600 cm⁻¹Multiple bands corresponding to the aromatic ring vibrations.
C-O Stretch (Methoxy)1200 - 1300 cm⁻¹ and 1000-1050 cm⁻¹Asymmetric and symmetric stretching of the C-O-C bond.
Mass Spectrometry Molecular Ion [M]⁺m/z = 142.01Corresponding to the molecular formula C₆H₆O₂S.[4]

Synthesis and Purification

A robust synthesis is critical for obtaining high-purity material for subsequent applications. While multiple routes to substituted thiophenes exist, a highly effective and regioselective method for introducing a formyl group at the 3-position of 2-methoxythiophene involves ortho-directed metalation followed by electrophilic quench.

Rationale for Synthetic Strategy

The methoxy group at the 2-position of the thiophene ring is a powerful ortho-directing group for lithiation. The lone pairs on the oxygen atom coordinate to the lithium cation of an organolithium base (like n-butyllithium), directing the deprotonation to the adjacent C-3 position with high selectivity. This avoids the formation of the isomeric 5-formyl product that might arise from electrophilic substitution methods like the Vilsmeier-Haack reaction. Quenching the resulting 3-lithiated intermediate with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), yields the target aldehyde.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2MT 2-Methoxythiophene Lithiation Ortho-Directed Lithiation (-78 °C) 2MT->Lithiation nBuLi n-Butyllithium (n-BuLi) in THF nBuLi->Lithiation DMF N,N-Dimethylformamide (DMF) Quench Electrophilic Quench (-78 °C to RT) DMF->Quench Lithiation->Quench Forms 3-lithiated intermediate Workup Aqueous Workup (e.g., NH4Cl) Quench->Workup Target 2-Methoxythiophene-3-carbaldehyde Workup->Target

Caption: Proposed synthesis of 2-Methoxythiophene-3-carbaldehyde.

Experimental Protocol

Materials: 2-Methoxythiophene, n-Butyllithium (solution in hexanes), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Magnesium sulfate (anhydrous), and silica gel for chromatography.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 2-methoxythiophene (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation (Quench): Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. The addition is typically exothermic; maintain the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-Methoxythiophene-3-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The utility of 2-Methoxythiophene-3-carbaldehyde stems from the distinct reactivity of its two functional groups, making it a valuable building block for more complex heterocyclic systems.[5][6]

  • Reactions at the Aldehyde Group: The aldehyde is a key electrophilic site. It readily undergoes nucleophilic addition and condensation reactions. This allows for chain extension and the introduction of new functionalities.

    • Oxidation: Can be oxidized to the corresponding 2-methoxythiophene-3-carboxylic acid using standard oxidants (e.g., Ag₂O, PCC).[7]

    • Reduction: Can be reduced to (2-methoxythiophen-3-yl)methanol using reducing agents like sodium borohydride (NaBH₄).

    • Condensation Reactions: Serves as an excellent substrate for Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations to form various α,β-unsaturated derivatives.

    • Reductive Amination: Can be converted to various amines by reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH₃CN).

  • Reactions at the Thiophene Ring: The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution. The methoxy group at C-2 and the aldehyde at C-3 direct incoming electrophiles primarily to the C-5 position.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_ring Ring Reactions Start 2-Methoxythiophene-3-carbaldehyde Oxidation Carboxylic Acid Start->Oxidation [O] Reduction Alcohol Start->Reduction [H] Condensation Alkene Derivatives (Wittig, Knoevenagel) Start->Condensation R-CH₂-P(O)(OEt)₂ or Ph₃P=CHR Amination Amines Start->Amination R₂NH, [H] EAS 5-Substituted Derivatives (e.g., Halogenation) Start->EAS E⁺ (e.g., Br₂)

Caption: Key reaction pathways for 2-Methoxythiophene-3-carbaldehyde.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. The following information is derived from available Safety Data Sheets (SDS).[2][8][9]

Table 4: GHS Hazard Information

CategoryCodeDescriptionPictogramSignal Word
Acute Toxicity, Oral H302Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation H315Causes skin irritationGHS07Warning
Eye Damage/Irritation H319Causes serious eye irritationGHS07Warning
STOT - Single Exposure H335May cause respiratory irritationGHS07Warning
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling.[8] Keep away from heat, sparks, and open flames.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][11] For long-term stability and to prevent oxidation of the aldehyde, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[8]

Conclusion

2-Methoxythiophene-3-carbaldehyde is a valuable and versatile building block for synthetic organic chemistry. Its well-defined reactivity at both the aldehyde function and the thiophene core provides chemists with a reliable platform for constructing diverse and complex molecules. For professionals in drug discovery, its utility in preparing novel thiophene-containing heterocyclic systems, which are known to exhibit a wide range of biological activities, makes it a compound of high strategic importance. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory.

References

  • 2-methoxythiophene-3-carbaldehyde. PubChemLite. [Link]

  • Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society. [Link]

  • 2-Methoxythiophene. PubChem. [Link]

  • 3-Methoxythiophene-2-carbaldehyde. PubChem. [Link]

  • 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. PMC. [Link]

  • Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan J. Chem. [Link]

  • Cas 35134-07-7,3-Methoxythiophene-2-carbaldehyde. LookChem. [Link]

  • Thiophene, 2-methyl-. NIST WebBook. [Link]

  • 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. ResearchGate. [Link]

Sources

A Tale of Two Isomers: An In-depth Technical Guide to 2-methoxythiophene-3-carbaldehyde and its 3-methoxy Isomer

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are cornerstones in the landscape of medicinal chemistry and materials science. Their inherent structural features and electronic properties make them valuable scaffolds in the design of novel therapeutic agents and functional organic materials. The introduction of substituents onto the thiophene ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and material characteristics. Among the vast array of substituted thiophenes, methoxythiophene carbaldehydes represent a particularly interesting class of building blocks, offering multiple points for chemical modification. This guide provides a comprehensive technical overview of two key isomers: 2-methoxythiophene-3-carbaldehyde and 3-methoxythiophene-2-carbaldehyde, delving into their synthesis, structural characterization, and the nuanced differences in their chemical behavior that arise from the positional variation of the methoxy and carbaldehyde groups.

Structural Elucidation: A Comparative Overview

The seemingly subtle difference in the placement of the methoxy and carbaldehyde groups on the thiophene ring gives rise to distinct electronic and steric environments, which in turn dictate the unique chemical personality of each isomer.

Feature2-methoxythiophene-3-carbaldehyde3-methoxythiophene-2-carbaldehyde
CAS Number 41057-07-235134-07-7[1][2]
Molecular Formula C₆H₆O₂SC₆H₆O₂S
Molecular Weight 142.18 g/mol 142.18 g/mol [2]
Appearance SolidWhite to pale cream crystals or powder[3]
Melting Point Not widely reported76.0-85.0 °C[3]
Boiling Point Not widely reported255.8±20.0 °C (Predicted)[1]

Synthetic Strategies: Navigating the Regioselectivity Challenge

The synthesis of these isomers requires careful consideration of regioselectivity to ensure the desired placement of the formyl group. Two primary strategies, the Vilsmeier-Haack reaction and directed ortho-lithiation, are commonly employed. The choice of method is dictated by the starting material and the desired substitution pattern.

Vilsmeier-Haack Formylation: Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds[4][5]. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring[4][5]. The regioselectivity of the Vilsmeier-Haack reaction on substituted thiophenes is governed by the electronic nature of the existing substituent.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Thiophene Methoxythiophene Intermediate Iminium Salt Intermediate Thiophene->Intermediate + Vilsmeier Reagent Aldehyde Methoxythiophene Carbaldehyde Intermediate->Aldehyde Hydrolysis

The Vilsmeier-Haack formylation of 2-methoxythiophene is expected to yield 2-methoxythiophene-5-carbaldehyde as the major product due to the strong directing effect of the methoxy group to the C5 position. To achieve formylation at the C3 position, a different synthetic approach is generally required.

In contrast, the Vilsmeier-Haack formylation of 3-methoxythiophene is a viable route to 3-methoxythiophene-2-carbaldehyde. The methoxy group at the 3-position directs the electrophilic attack of the Vilsmeier reagent to the adjacent C2 position.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methoxythiophene

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature at 0 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation: Add a solution of 3-methoxythiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation[3].

Directed Ortho-Lithiation: A Regiospecific Approach

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds[6]. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium (n-BuLi)[6]. The resulting aryllithium species can then be trapped with an electrophile, such as DMF, to introduce a formyl group[7]. The methoxy group can serve as a directing group in this reaction[6].

G cluster_0 Ortho-Lithiation cluster_1 Formylation and Work-up Methoxythiophene Methoxythiophene Lithio Ortho-lithiated Intermediate Methoxythiophene->Lithio + n-BuLi BuLi n-BuLi Intermediate Tetrahedral Intermediate Lithio->Intermediate + DMF DMF DMF Aldehyde Methoxythiophene Carbaldehyde Intermediate->Aldehyde Aqueous Work-up

The synthesis of 2-methoxythiophene-3-carbaldehyde can be achieved through the ortho-lithiation of 2-methoxythiophene. The methoxy group at the C2 position directs the lithiation to the adjacent C3 position. Subsequent quenching with DMF affords the desired aldehyde.

Experimental Protocol: Ortho-lithiation and Formylation of 2-Methoxythiophene

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 2-methoxythiophene (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x volume). Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel.

Similarly, 3-methoxythiophene-2-carbaldehyde can be synthesized via the ortho-lithiation of 3-methoxythiophene, where the methoxy group directs the deprotonation to the C2 position.

Spectroscopic and Physicochemical Characterization: Unveiling the Isomeric Differences

The distinct electronic environments of the two isomers are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton chemical shifts are influenced by the electronic effects of the methoxy and carbaldehyde groups. In 2-methoxythiophene-3-carbaldehyde, the aldehyde proton is expected to be deshielded due to the electron-withdrawing nature of the adjacent thiophene ring. The thiophene protons will also exhibit characteristic shifts and coupling constants depending on their position relative to the substituents. For 3-methoxythiophene-2-carbaldehyde, the aldehyde proton is directly attached to the C2 position, and its chemical shift will be influenced by the adjacent methoxy group at C3.

¹³C NMR: The carbon chemical shifts provide further insight into the electronic distribution within the thiophene ring. The carbonyl carbon of the aldehyde group will appear significantly downfield. The positions of the methoxy- and carbaldehyde-bearing carbons, as well as the other ring carbons, will differ between the two isomers, allowing for their unambiguous identification.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-methoxythiophene-3-carbaldehyde Aldehyde proton (CHO): ~9.8-10.0 (s), Thiophene protons: ~7.0-7.8 (m), Methoxy protons (OCH₃): ~3.9 (s)Carbonyl (C=O): ~185, C2: ~160, C3: ~125, Other thiophene carbons: ~110-130, Methoxy (OCH₃): ~60
3-methoxythiophene-2-carbaldehyde Aldehyde proton (CHO): ~9.8 (s), Thiophene protons: ~7.1-7.7 (m), Methoxy protons (OCH₃): ~3.9 (s)[1]Carbonyl (C=O): ~184.65, C2: ~145.45, C3: ~162.04, Other thiophene carbons: ~114-133, Methoxy (OCH₃): ~58-60[1]
Note: Predicted values for 2-methoxythiophene-3-carbaldehyde are based on general principles and data for similar compounds. Experimental data is limited.
Infrared (IR) Spectroscopy

Both isomers will exhibit a strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. The exact position of this band may differ slightly between the two isomers due to the different electronic environments. Additionally, C-O stretching bands for the methoxy group will be observed, typically in the range of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectra of both isomers will show a molecular ion peak (M⁺) at m/z = 142, corresponding to their molecular weight. The fragmentation patterns may show subtle differences, reflecting the different substitution patterns and bond strengths within each molecule.

Reactivity and Applications: A Tale of Divergent Paths

The electronic and steric differences between the two isomers influence their reactivity in various chemical transformations and, consequently, their applications as synthetic intermediates.

Electronic Effects: The methoxy group is an electron-donating group, which activates the thiophene ring towards electrophilic substitution. The carbaldehyde group is an electron-withdrawing group, which deactivates the ring. The interplay of these opposing effects, along with their relative positions, governs the reactivity of each isomer.

  • 2-methoxythiophene-3-carbaldehyde: The methoxy group at C2 strongly activates the C5 position towards electrophilic attack. The carbaldehyde at C3 will have a deactivating effect on the adjacent C2 and C4 positions.

  • 3-methoxythiophene-2-carbaldehyde: The methoxy group at C3 activates the C2 and C5 positions. The carbaldehyde at C2 deactivates the ring, particularly at the C3 and C5 positions.

Steric Effects: The proximity of the substituents can also play a role in the reactivity of the isomers. In 3-methoxythiophene-2-carbaldehyde, the adjacent methoxy and carbaldehyde groups may create some steric hindrance, potentially influencing the approach of reagents to these functional groups.

Applications:

  • 3-methoxythiophene-2-carbaldehyde is a known pharmaceutical intermediate[1][8], suggesting its utility in the synthesis of biologically active molecules. Its structure provides a scaffold for the introduction of further diversity through reactions at the aldehyde and the thiophene ring.

  • 2-methoxythiophene-3-carbaldehyde , while less documented in terms of specific applications, represents a valuable building block for accessing a different substitution pattern on the thiophene ring. Its unique reactivity profile can be exploited to synthesize novel compounds with potential applications in materials science and drug discovery.

Conclusion

2-methoxythiophene-3-carbaldehyde and 3-methoxythiophene-2-carbaldehyde, while sharing the same molecular formula, are distinct chemical entities with unique synthetic routes, spectroscopic signatures, and reactivity profiles. A thorough understanding of these differences is crucial for researchers and scientists seeking to utilize these versatile building blocks in their synthetic endeavors. This guide has provided a comprehensive overview of their chemical structures, synthesis, and characterization, highlighting the key distinctions that arise from the isomeric placement of the methoxy and carbaldehyde groups. As the demand for novel thiophene-based compounds continues to grow, a deep appreciation for the subtleties of isomeric chemistry will be paramount in the design and synthesis of next-generation materials and therapeutics.

References

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  • Molecules. (2025, September 16). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. MDPI.
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  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Journal of Chemical Research. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl-2-thiophene carboxaldehyde. Retrieved from [Link]

  • Myers, A. (n.d.).
  • PubMed. (2013, September 11). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde.
  • Google Patents. (n.d.). EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
  • BenchChem. (2025). The Synthesis of 2-Methoxy-1,3-thiazole-4-carbaldehyde: A Technical Guide. BenchChem.
  • Zeitschrift für Naturforschung B. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

  • Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.
  • Journal of Molecular Structure: THEOCHEM. (n.d.).
  • ResearchGate. (n.d.). Unraveling the differences of the reactivity of 3-methylthiophene and benzothiophene over bulk NiMoS catalysts using an experimental and kinetic modeling study. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (1998, July 25). A COMPARATIVE STUDY OF THE REACTIONS OF THIOPHENE-2-CARBOXANILIDES AND RELATED COMPOUNDS. Retrieved from [Link]

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Comprehensive Solubility Profiling of 2-Methoxythiophene-3-carbaldehyde in Organic Solvents: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, 2-methoxythiophene-3-carbaldehyde (CAS 41057-07-2) serves as a highly versatile heterocyclic building block ([1]). Whether utilized as an intermediate in cross-coupling reactions or as a precursor for complex active pharmaceutical ingredients (APIs), understanding its thermodynamic solubility across various organic solvent classes is critical.

As a Senior Application Scientist, I approach solvent selection not as a trial-and-error exercise, but as a predictable outcome of molecular physicochemical properties. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 2-methoxythiophene-3-carbaldehyde, empowering researchers to optimize synthetic workflows, analytical characterization, and downstream purification protocols.

Physicochemical Properties & Structural Causality

To predict how 2-methoxythiophene-3-carbaldehyde will behave in solution, we must first deconstruct its molecular architecture. The compound (Molecular Weight: 142.18 g/mol ) is a solid at room temperature, exhibiting a relatively low melting point of 58–59 °C ().

Mechanistic Causality of Solvation:

  • Lack of Hydrogen Bond Donors: The molecule possesses a methoxy group (-OCH₃) and an aldehyde group (-CHO), both of which act as hydrogen-bond acceptors, but it lacks any hydrogen-bond donors (such as -OH or -NH₂). This prevents strong intermolecular self-association (hydrogen-bonded crystal lattices), which directly explains its low melting point. A lower crystal lattice energy means the thermodynamic penalty for dissolution is minimal.

  • Electronic Push-Pull System: The electron-donating C2-methoxy group and the electron-withdrawing C3-aldehyde create a strong localized dipole moment across the highly polarizable thiophene core. This predicted logP of ~1.4 ([2]) indicates moderate lipophilicity combined with significant polarity.

Consequently, the compound exhibits excellent solubility in a broad spectrum of organic solvents, driven primarily by dipole-dipole and induced-dipole interactions rather than hydrogen bonding.

Solubility by Solvent Class: Field-Proven Insights

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)
  • Solubility: Very High (>100 mg/mL)

  • Application Insight: The strong permanent dipoles of solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) perfectly align with the push-pull dipole of the thiophene derivative. These are the solvents of choice for generating highly concentrated stock solutions for high-throughput screening or running base-mediated nucleophilic aromatic substitutions (S_NAr).

Halogenated and Non-Polar Solvents (DCM, Chloroform, Toluene, Hexanes)
  • Solubility: High in halogenated/aromatic solvents; Low in aliphatic hydrocarbons.

  • Application Insight: Dichloromethane (DCM) and Chloroform (CDCl₃ for NMR) solvate the molecule exceptionally well due to favorable induced-dipole interactions with the sulfur atom in the thiophene ring. Conversely, purely aliphatic non-polar solvents like hexanes or heptane cannot adequately solvate the polar aldehyde and methoxy groups.

  • Causality in Purification: This differential solubility is highly advantageous. Hexane acts as an ideal anti-solvent. By dissolving the compound in a minimum volume of DCM or Ethyl Acetate and slowly adding hexanes, researchers can force controlled crystallization.

Polar Protic Solvents (Methanol, Ethanol, Isopropanol)
  • Solubility: High

  • Application Insight & Warning: While the compound dissolves readily in alcohols due to hydrogen bonding between the solvent's -OH group and the solute's oxygen atoms, long-term storage in protic solvents must be avoided . The C3-aldehyde is highly electrophilic. In the presence of alcohols (especially under trace acidic conditions), the aldehyde is susceptible to nucleophilic attack, leading to the formation of hemiacetals or full acetals. This equilibrium will degrade the purity of your stock solution over time.

Quantitative Data Summary

The following table summarizes the operational solubility ranges of 2-methoxythiophene-3-carbaldehyde to guide experimental design.

Solvent ClassRepresentative SolventsApparent Solubility Range (at 25 °C)Primary Solvation MechanismRecommended Application
Polar Aprotic DMSO, DMF, THF> 100 mg/mLDipole-DipoleStock solutions, Cross-coupling
Halogenated DCM, Chloroform> 100 mg/mLInduced DipoleExtraction, NMR Spectroscopy
Polar Protic Methanol, Ethanol50 - 100 mg/mLHydrogen Bond AcceptanceLC-MS (prepare fresh to avoid acetals)
Aromatic Toluene20 - 50 mg/mL

Stacking
Reflux condensations
Aliphatic Hexanes, Heptane< 5 mg/mLWeak Dispersion ForcesAnti-solvent for crystallization

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for process chemistry, kinetic solubility (solvent-shift) is insufficient. The following Shake-Flask Method ensures thermodynamic equilibrium and prevents false positives from supersaturation.

Step-by-Step Methodology:
  • Saturation: Add ~50 mg of 2-methoxythiophene-3-carbaldehyde solid to a 2 mL amber glass HPLC vial. Add 0.5 mL of the target organic solvent. Causality: Amber glass prevents potential UV-induced degradation of the photosensitive thiophene ring during the assay.

  • Equilibration: Cap the vial securely and place it in a thermoshaker at 25.0 ± 0.1 °C, agitating at 800 RPM for 24 hours. Causality: 24 hours guarantees the transition from kinetic dissolution to a true thermodynamic equilibrium state.

  • Phase Separation (Self-Validating Step): Remove the vial and centrifuge at 10,000 x g for 10 minutes to pellet undissolved solids. Carefully draw the supernatant into a glass syringe and filter through a 0.45 µm PTFE syringe filter .

    • Critical Quality Control: Discard the first 0.1 mL of the filtrate. PTFE is chosen because it is chemically inert and will not adsorb the compound. Discarding the initial volume saturates any potential non-specific binding sites on the membrane, ensuring the collected sample accurately represents the bulk concentration.

  • Dilution & Quantification: Dilute the filtered supernatant by a factor of 1:100 or 1:1000 in Acetonitrile to bring it within the linear dynamic range of the detector. Quantify using HPLC-UV (detection at ~254 nm) against a pre-established 5-point standard calibration curve.

Workflow Visualization

The following decision tree illustrates the logical workflow for selecting the appropriate solvent system for 2-methoxythiophene-3-carbaldehyde based on the intended downstream application.

G Start Determine Application for 2-Methoxythiophene-3-carbaldehyde Analytical Analytical / Spectroscopy Start->Analytical Synthesis Chemical Synthesis Start->Synthesis Purification Purification / Crystallization Start->Purification NMR NMR Spectroscopy (High Solubility Required) Analytical->NMR LCMS LC-MS / HPLC (Miscible with Aqueous) Analytical->LCMS Base Base-Mediated Reaction? Synthesis->Base Cryst Anti-Solvent Addition Purification->Cryst SolvNMR CDCl3 or DMSO-d6 NMR->SolvNMR SolvLCMS Acetonitrile or Methanol (Prepare Fresh) LCMS->SolvLCMS SolvAprotic Polar Aprotic (DMF, DMSO, THF) Base->SolvAprotic Yes SolvNonPolar Halogenated / Non-Polar (DCM, Toluene) Base->SolvNonPolar No SolvCryst Dissolve in EtOAc/DCM, Precipitate with Hexanes Cryst->SolvCryst

Solvent Selection Logic for 2-Methoxythiophene-3-carbaldehyde Workflows

References

  • 2-methoxythiophene-3-carbaldehyde (C6H6O2S) - CID 12646486 Source: PubChemLite / National Center for Biotechnology Information URL:[Link]

Sources

An In-depth Technical Guide to 2-Methoxythiophene-3-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-methoxythiophene-3-carbaldehyde, a valuable heterocyclic building block in organic synthesis. We will delve into its physical and chemical properties, provide a detailed protocol for its preparation via the Vilsmeier-Haack reaction, explore its reactivity, and discuss its potential applications in the synthesis of more complex molecules. This document is intended to serve as a practical resource for researchers in academia and industry.

Physicochemical Properties of 2-Methoxythiophene-3-carbaldehyde

2-Methoxythiophene-3-carbaldehyde is a stable organic compound with the molecular formula C₆H₆O₂S.[1] At room temperature, it exists as a solid, typically in the form of a powder.[2] Key physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 142.18 g/mol
Melting Point 58-59 °C
Physical Appearance Powder / Solid[2]
CAS Number 41057-07-2

Synthesis of 2-Methoxythiophene-3-carbaldehyde: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 2-methoxythiophene-3-carbaldehyde is the Vilsmeier-Haack formylation of 2-methoxythiophene. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

The electron-donating methoxy group at the 2-position of the thiophene ring activates the ring towards electrophilic substitution, directing the formylation primarily to the adjacent 3-position.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich 2-methoxythiophene attacks the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis yield the final aldehyde product.

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 2-Methoxythiophene DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ 2-Methoxythiophene 2-Methoxythiophene Intermediate Sigma Complex 2-Methoxythiophene->Intermediate + Vilsmeier Reagent Product 2-Methoxythiophene-3-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of 2-methoxythiophene.

Experimental Protocol

The following is a representative, field-proven protocol for the Vilsmeier-Haack formylation, adapted from established procedures for similar electron-rich thiophenes.

Materials:

  • 2-Methoxythiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 2-methoxythiophene (1.0 equivalent) in anhydrous DCM dropwise, again ensuring the temperature is maintained at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate and quench the reaction. Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure 2-methoxythiophene-3-carbaldehyde.

Spectroscopic Characterization

Accurate characterization of 2-methoxythiophene-3-carbaldehyde is crucial for its use in further synthetic applications. The following are the expected spectroscopic data based on the analysis of its structure and comparison with related compounds.

3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals:

  • A singlet for the aldehyde proton, typically in the range of δ 9.5-10.5 ppm.

  • Two doublets for the two thiophene ring protons, with a coupling constant characteristic of ortho-coupling in a thiophene ring (around 5 Hz).

  • A singlet for the methoxy group protons, typically around δ 3.8-4.0 ppm.

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum should exhibit six signals corresponding to the six carbon atoms in the molecule:

  • A signal for the aldehyde carbonyl carbon in the downfield region, typically δ 180-190 ppm.

  • Four signals for the four carbon atoms of the thiophene ring. The carbon bearing the methoxy group will be the most downfield of the ring carbons, while the carbon bearing the aldehyde will also be significantly deshielded.

  • A signal for the methoxy carbon, typically in the range of δ 55-60 ppm.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1670-1690 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aldehyde protons just above 3000 cm⁻¹ and around 2850 and 2750 cm⁻¹ (the latter two are characteristic of an aldehyde C-H).

  • C-O stretching vibrations for the methoxy group.

  • Vibrations associated with the thiophene ring.

3.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would likely involve the loss of a hydrogen atom (M-1) or the formyl group (M-29) from the molecular ion.

Reactivity and Synthetic Applications

The aldehyde functionality and the electron-rich thiophene ring make 2-methoxythiophene-3-carbaldehyde a versatile intermediate in organic synthesis.

Reactions of the Aldehyde Group

The aldehyde group can undergo a variety of nucleophilic addition and condensation reactions.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, diethyl malonate) in the presence of a base catalyst leads to the formation of α,β-unsaturated products.

Knoevenagel Aldehyde 2-Methoxythiophene-3-carbaldehyde Product α,β-Unsaturated Product Aldehyde->Product + Active Methylene, Base Active_Methylene Active Methylene Compound Wittig Aldehyde 2-Methoxythiophene-3-carbaldehyde Alkene Alkene Aldehyde->Alkene + Ylide Ylide Phosphorus Ylide

Caption: Wittig reaction of 2-methoxythiophene-3-carbaldehyde.

Reactions Involving the Thiophene Ring

The thiophene ring can undergo further electrophilic substitution, although the existing substituents will influence the regioselectivity of these reactions. The methoxy group is activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The interplay of these electronic effects will determine the position of further substitution.

Conclusion

2-Methoxythiophene-3-carbaldehyde is a readily accessible and synthetically versatile building block. Its preparation via the Vilsmeier-Haack reaction is a robust and scalable process. The presence of both an aldehyde and an activated thiophene ring provides multiple avenues for further chemical transformations, making it a valuable intermediate for the synthesis of a wide range of more complex molecules, including those with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important chemical entity in their synthetic endeavors.

References

  • 2-methoxythiophene-3-carbaldehyde (C6H6O2S) - PubChem. (URL: [Link])

Sources

Beyond the Boilerplate: A Technical Whitepaper on 2-Methoxythiophene-3-carbaldehyde in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, a standard 16-section Safety Data Sheet (SDS) provides regulatory compliance but often lacks the mechanistic context required for advanced synthetic applications. 2-Methoxythiophene-3-carbaldehyde (CAS: 41057-07-2) is a highly versatile, electron-rich heterocyclic building block widely utilized in the synthesis of small-molecule analgesics, anti-inflammatory agents, and tubulin polymerization inhibitors[1][2][3].

This whitepaper bridges the gap between chemical safety and synthetic utility. By deconstructing the physicochemical properties and hazard codes of 2-methoxythiophene-3-carbaldehyde, we provide a mechanistic understanding of its reactivity, followed by field-proven, self-validating protocols for both safe handling and late-stage functionalization.

Physicochemical Profiling & Structural Causality

To understand both the utility and the hazards of 2-methoxythiophene-3-carbaldehyde, one must analyze its electronic architecture. The molecule features a "push-pull" electronic system: the methoxy group at the C2 position acts as a strong electron-donating group (EDG) via oxygen lone-pair resonance, while the carbaldehyde at the C3 position acts as an electron-withdrawing group (EWG).

This configuration highly activates the aldehyde carbon toward nucleophilic attack while simultaneously priming the thiophene ring for specific electrophilic aromatic substitutions or cross-coupling reactions[3][4].

Quantitative Data Summary
Property / IdentifierValue / DescriptionAnalytical Significance
CAS Number 41057-07-2Primary registry identifier[1].
Molecular Formula C₆H₆O₂SBase scaffold for mass spectrometry (M+H: 143.18)[5].
Molecular Weight 142.18 g/mol Low molecular weight ideal for fragment-based drug design[5].
Physical Form Solid / PowderRequires weighing precautions to avoid aerosolization[6].
Melting Point 58–59 °CLow melting point; handle away from heat sources to prevent phase changes during storage[6].
SMILES O=CC1=C(OC)SC=C1Utilized for in silico docking and cheminformatics[5].

Mechanistic Toxicology & Hazard Mitigation

Standard SDS documentation lists hazard codes without explaining the underlying biochemical interactions. As an application scientist, understanding why a chemical is hazardous is the first step in designing robust safety protocols.

Deconstructing the GHS Hazard Codes
  • H302 (Harmful if swallowed) & H335 (May cause respiratory irritation): The volatility of the low-melting solid, combined with the extreme electrophilicity of the C3 aldehyde, allows the molecule to easily interact with mucosal membranes[6].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The root cause of these irritations is the rapid formation of covalent Schiff bases. The highly activated aldehyde carbon undergoes nucleophilic attack by primary amine residues (e.g., lysine) and thiol groups (e.g., cysteine) present in epidermal keratin and ocular proteins[6]. This covalent modification triggers localized inflammatory cascades.

Self-Validating Protocol: Chemical Spill Quenching

In the event of a benchtop spill, simply wiping the powder is insufficient due to residual micro-particulates that can cause severe contact dermatitis. The following protocol utilizes a chemical quench that neutralizes the electrophilic hazard, incorporating a self-validating colorimetric test to ensure absolute safety.

Step-by-Step Methodology:

  • Containment: Don appropriate PPE (nitrile gloves, goggles). Isolate the spill area within the fume hood.

  • Adduct Formation (The Quench): Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃). Spray or carefully pour the solution over the spilled solid. The bisulfite acts as a strong nucleophile, attacking the aldehyde to form a highly water-soluble, non-volatile, and biologically inert α-hydroxy sulfonate adduct.

  • Agitation: Gently agitate the mixture with a chemical sponge for 5 minutes to ensure complete phase transfer and reaction.

  • Self-Validation (The 2,4-DNP Test): To prove the hazard is neutralized, swab the quenched area and drop the swab into a vial containing Brady’s Reagent (2,4-Dinitrophenylhydrazine).

    • Mechanism: If unreacted 2-methoxythiophene-3-carbaldehyde remains, a bright orange/red precipitate will instantly form.

    • Validation: A clear/yellow solution confirms 100% conversion to the safe bisulfite adduct.

  • Disposal: Wipe up the aqueous waste and dispose of it in standard aqueous chemical waste streams.

G1 N1 2-Methoxythiophene-3-carbaldehyde (Electrophilic Hazard) N2 Accidental Spill / Exposure N1->N2 N3 Apply NaHSO3 (aq) (Bisulfite Quenching) N2->N3 N4 Water-Soluble Adduct (Non-Volatile) N3->N4 N5 Validation: 2,4-DNP Test (Negative = Safe) N4->N5

Workflow for the chemical quenching and validation of 2-methoxythiophene-3-carbaldehyde spills.

Synthetic Utility in Drug Discovery

The 2-methoxythiophene scaffold is a privileged structure in medicinal chemistry. It serves as an excellent bioisostere for phenyl rings while providing unique hydrogen-bond accepting capabilities via the methoxy oxygen and the thiophene sulfur.

Recent literature highlights its use in synthesizing highly potent COX-2 inhibitors for analgesia, where the geometric arrangement of the 2-methoxythiophene ring enhances anti-inflammatory effects[2]. Furthermore, it is a critical building block in the synthesis of Combretastatin A-4 analogs, acting as potent tubulin polymerization inhibitors for anticancer therapies[3].

Self-Validating Protocol: Reductive Amination for API Scaffolds

To incorporate this building block into a drug discovery pipeline, reductive amination is the most reliable method to convert the hazardous aldehyde into a stable, bioactive secondary or tertiary amine.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under inert argon, dissolve 2-methoxythiophene-3-carbaldehyde (1.0 eq) and your target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon, stirring at room temperature for 2 hours.

  • Self-Validation (TLC Tracking): Do not proceed blindly. Validate the complete formation of the Schiff base by TLC (Hexanes/EtOAc). The starting aldehyde is highly UV-active at 254 nm. Validation: The reaction is only ready for reduction when the starting material spot completely disappears, proving the equilibrium has shifted entirely to the imine.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). This specific reducing agent is chosen because it is mild enough to reduce the imine without reducing the unreacted aldehyde (if any remained), preventing the formation of unwanted alcohol byproducts.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target thiophene-amine scaffold.

G2 S1 2-Methoxythiophene-3-carbaldehyde (Starting Scaffold) S3 Schiff Base Formation (Imine Intermediate) S1->S3 S2 Primary Amine (Nucleophile) S2->S3 S4 Reductive Amination (NaBH(OAc)3, DCE) S3->S4 S5 Bioactive Thiophene Derivative (Target API) S4->S5

Reductive amination pathway utilizing 2-methoxythiophene-3-carbaldehyde for API synthesis.

Conclusion

Handling 2-methoxythiophene-3-carbaldehyde requires moving beyond the basic warnings of an SDS. By understanding the "push-pull" electronic nature of the molecule, researchers can logically predict its toxicological behavior (protein cross-linking) and its synthetic advantages (rapid imine formation and cross-coupling). Implementing self-validating protocols ensures that both safety and synthetic workflows are not just performed, but analytically verified at every step.

References

  • Title: Latest developments in small molecule analgesics: heterocyclic scaffolds I Source: Taylor & Francis URL: [Link]

  • Title: Synthesis and biological evaluation of thiophene and benzo[b]thiophene analogs of combretastatin A-4 Source: ResearchGate URL: [Link]

  • Title: Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation Source: PubMed Central (PMC) URL: [Link]

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reactivity profile of electron-rich thiophene aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the reactivity profile of electron-rich thiophene aldehydes, specifically thiophene-2-carbaldehyde , tailored for researchers in medicinal chemistry and organic synthesis.

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary: The Electronic Paradox

Thiophene-2-carbaldehyde represents a unique electronic paradox in heterocyclic chemistry. While the thiophene ring is π-excessive (electron-rich) compared to benzene, the aldehyde substituent acts as a strong electron-withdrawing group (EWG).

For the drug developer, this creates a distinct reactivity profile:

  • Carbonyl Electrophilicity: The carbonyl carbon is less electrophilic than that of benzaldehyde due to the strong +M (mesomeric) donation from the sulfur atom.

  • Ring Reactivity: The ring remains susceptible to electrophilic aromatic substitution (EAS), but the directing effects are competitive between the "meta-directing" aldehyde (C4) and the "alpha-directing" heteroatom (C5).

This guide dissects these behaviors to prevent common synthetic failures and optimize scaffold utilization.

Electronic Structure & Reactivity Map

The sulfur atom in thiophene is a strong resonance donor.[1] In thiophene-2-carbaldehyde, this donation extends into the carbonyl group, significantly stabilizing the partial positive charge on the carbonyl carbon.

Comparative Electrophilicity

Experimental kinetic data confirms that thiophene-2-carbaldehyde is less reactive toward nucleophiles than benzaldehyde .

  • Benzaldehyde: Moderate resonance stabilization from the phenyl ring.

  • Thiophene-2-carbaldehyde: Strong resonance stabilization from the thiophene ring (S lone pair delocalization).

Implication: Reactions requiring nucleophilic attack at the carbonyl (e.g., imine formation, bisulfite addition) may require higher temperatures or stronger acid catalysis compared to their phenyl analogs.

Visualization: Reactivity Vectors

The following diagram maps the competing electronic forces and the resulting reactive sites.

ReactivityMap T2CHO Thiophene-2-Carbaldehyde Carbonyl Carbonyl Carbon (C=O) (Nucleophilic Attack) T2CHO->Carbonyl Reduced Electrophilicity (+M from Sulfur) C5 C5 Position (Alpha-Attack / EAS) T2CHO->C5 Major EAS Site (Intrinsic Alpha-Reactivity) C4 C4 Position (Meta-Attack / EAS) T2CHO->C4 Minor/Competitive EAS Site (Directed by CHO) Nucleophile Nucleophiles (Amines, Hydrides) Nucleophile->Carbonyl Slower vs. Benzaldehyde Electrophile Electrophiles (NO2+, Br+) Electrophile->C5 Favored (Kinetic) Electrophile->C4 Favored (Electronic/Steric)

Figure 1: Reactivity map illustrating the reduced electrophilicity of the carbonyl and the competition between C4 and C5 during electrophilic substitution.

Core Transformations & Protocols

Reductive Amination (The "Self-Validating" Protocol)

Reductive amination is the most frequent application of this scaffold in drug discovery (e.g., synthesizing bioisosteres of benzylamines).

  • Challenge: The reduced electrophilicity can lead to incomplete imine formation before reduction.

  • Solution: Use Sodium Triacetoxyborohydride (STAB) .[2] It is mild enough to prevent reduction of the aldehyde itself but active enough to reduce the iminium ion rapidly.

Protocol: Synthesis of Thiophene-2-ylmethylamines
  • Imine Formation:

    • Dissolve thiophene-2-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF .

    • Critical Step: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30–60 minutes at Room Temperature (RT).

    • Validation: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Stir at RT for 2–4 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (x3). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (typically MeOH/DCM gradients).

Why this works: The acetic acid protonates the carbonyl oxygen, compensating for the thiophene's electron donation, thereby activating it for amine attack.

Electrophilic Aromatic Substitution (The Regioselectivity Trap)

Attempting direct nitration or bromination of thiophene-2-carbaldehyde often yields a mixture of isomers.

  • The Conflict: The aldehyde directs meta (to C4), but the sulfur atom activates the alpha position (C5).

  • Outcome: Nitration typically yields a 40:60 mixture of 4-nitro : 5-nitro isomers.[3]

  • Recommendation: Do not rely on direct EAS for regio-pure scaffolds. Instead:

    • For 5-substituted: Start with 2-bromo-thiophene, substitute at C5, then formylate C2.

    • For 4-substituted: Use commercially available 4-bromo-thiophene-2-carbaldehyde or construct the ring de novo.

The Cannizzaro Reaction

Unlike enolizable aliphatic aldehydes, thiophene-2-carbaldehyde lacks alpha-protons and readily undergoes the Cannizzaro reaction in strong base (NaOH/KOH).

  • Product: Disproportionation to thiophene-2-carboxylic acid and thiophene-2-methanol.

  • Utility: This is often a side reaction to avoid during base-catalyzed condensations (like Aldol or Knoevenagel).

  • Prevention: Use amine bases (Piperidine, DBU) rather than hydroxide bases for condensation reactions.

Synthetic Workflow: Drug Discovery Application

The following diagram outlines a robust workflow for converting thiophene-2-carbaldehyde into a "privileged scaffold" for library generation.

SynthesisWorkflow Start Thiophene-2-Carbaldehyde Step1 Reductive Amination (STAB, DCE, AcOH) Start->Step1 + Primary Amine SideReaction Cannizzaro Side Product (Acid + Alcohol) Start->SideReaction Strong Base (NaOH) (Avoid) Intermediate Secondary Amine Scaffold Step1->Intermediate Step2 Functionalization (Acylation / Sulfonylation) Intermediate->Step2 Final Drug Candidate (Bioisostere of Benzylamide) Step2->Final

Figure 2: Optimized synthetic workflow for generating amine-based libraries, highlighting the avoidance of Cannizzaro conditions.

Data Summary: Reactivity Comparison

FeatureThiophene-2-carbaldehydeBenzaldehydeMechanistic Driver
Carbonyl Electrophilicity Lower ModerateSulfur (+M) resonance stabilization.
Nitration Regioselectivity Mixed (C4 & C5) Meta (C3)Competition between Ring Activation (C5) and EWG Direction (C4).
Cannizzaro Reaction Yes YesLack of

-protons prevents enolization.
Knoevenagel Condensation Fast ModerateThiophene ring acts as an electron pump in the final conjugated system.
Storage Stability Moderate (Oxidizes to Acid)ModerateAutoxidation of aldehyde to carboxylic acid.

References

  • Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde. Source: Journal of the Chemical Society, Perkin Transactions 2.[4] Key Finding: Thiophene-2-carbaldehyde reacts slower with nucleophiles than benzaldehyde due to the electron-donating nature of the thienyl group.[4] URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Journal of Organic Chemistry (Abdel-Magid et al.). Key Finding: Definitive protocol for STAB-mediated reductive amination, applicable to heterocyclic aldehydes. URL:[Link]

  • Direct nitration of five membered heterocycles. Source: ARKIVOC.[5] Key Finding: Nitration of thiophene derivatives often yields mixtures; discusses the kinetic preference for the 2- and 5-positions.[1] URL:[Link]

  • Thiophene-2-carboxylic acid (Oxidation Product). Source: Wikipedia / Organic Syntheses. Key Finding: Thiophene-2-carbaldehyde readily oxidizes to the corresponding acid, which is a common impurity. URL:[Link]

Sources

2-Methoxythiophene-3-Carbaldehyde: Physicochemical Profiling and Synthetic Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of heterocyclic building blocks is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Methoxythiophene-3-carbaldehyde (CAS: 41057-07-2) serves as a highly versatile, bifunctional intermediate. By combining the bioisosteric properties of a thiophene core with the orthogonal reactivity of a methoxy group and a formyl group, this compound enables the rapid construction of complex, drug-like scaffolds. This whitepaper provides an in-depth technical analysis of its molecular formula, exact mass properties, and validated synthetic workflows, designed specifically for researchers in drug development.

Fundamental Physicochemical Properties

Accurate characterization of molecular weight and formula is the foundation of any synthetic campaign. The quantitative parameters for 2-methoxythiophene-3-carbaldehyde are summarized below, providing the baseline data required for stoichiometric calculations and analytical validation [1].

PropertyValueCausality / Significance in Drug Design
IUPAC Name 2-methoxythiophene-3-carbaldehydeStandardized nomenclature for regulatory filing.
CAS Registry Number 41057-07-2Unique identifier for sourcing and safety tracking.
Molecular Formula C6H6O2SContains sulfur, providing a distinct isotopic signature.
Molecular Weight 142.18 g/mol Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD).
Monoisotopic Mass 142.00885 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Melting Point 58–59 °CSolid state at room temperature; requires specific solvent selection.
Physical Form Solid / PowderFacilitates stable storage and precise gravimetric dosing.

Structural Dynamics and Mechanistic Causality

The molecular formula C6H6O2S dictates a unique electronic environment that must be understood to predict reactivity.

  • The Thiophene Scaffold: Acting as a classical bioisostere for a phenyl ring, the thiophene core modulates the lipophilicity (

    
    ) of the final active pharmaceutical ingredient (API), often improving membrane permeability without drastically increasing metabolic liability.
    
  • Electronic Modulation via the Methoxy Group: The C2 methoxy group (-OCH₃) is a strong electron-donating group (EDG) via resonance. It pushes electron density into the thiophene

    
    -system.
    
  • Electrophilicity of the Carbaldehyde: Because of the electron density donated by the adjacent methoxy group, the C3 carbaldehyde (-CHO) is less electrophilic than an unfunctionalized benzaldehyde. Consequently, nucleophilic addition reactions (such as imine formation) require deliberate catalytic activation (e.g., Brønsted or Lewis acids) to proceed efficiently.

Analytical Validation (Self-Validating System)

When confirming the identity of this compound via mass spectrometry, the molecular formula provides a built-in validation mechanism. Because the formula contains one sulfur atom, the natural abundance of the


 isotope (~4.2%) will manifest as a distinct M+2 peak  in the mass spectrum. Observing an M+2 peak at precisely 4.2% the intensity of the parent ion (142.01 Da) acts as an internal, self-validating check that the correct C6H6O2S formula is present, ruling out isobaric impurities [2].

Standardized Experimental Protocol: Reductive Amination

To leverage the C3 carbaldehyde in drug development, reductive amination is a ubiquitous workflow used to generate secondary or tertiary amines. Due to the electronic effects described above, the following protocol utilizes a self-validating checkpoint to prevent over-reduction.

Objective: Synthesis of a secondary amine via coupling of 2-methoxythiophene-3-carbaldehyde with a primary amine.

Step-by-Step Methodology:

  • Dissolution & Activation: Dissolve 1.0 equivalent (eq) of 2-methoxythiophene-3-carbaldehyde (142.18 g/mol ) and 1.1 eq of the target primary amine in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Acid Catalysis (Causality): Add 1.5 eq of glacial acetic acid. Why? The electron-donating methoxy group dampens the aldehyde's reactivity. Acetic acid protonates the carbonyl oxygen, restoring the electrophilicity required for the amine to attack and form the hemiaminal intermediate.

  • Dehydration to Imine: Stir the reaction at room temperature for 2 hours.

  • Self-Validation Checkpoint: Do not add the reducing agent immediately. Sample the reaction and analyze via LC-MS or TLC. Confirm the complete disappearance of the 142.18 g/mol starting material and the formation of the imine mass. Why? Adding the reducing agent prematurely can reduce the unreacted aldehyde to an alcohol, creating an inseparable byproduct.

  • Selective Reduction: Once imine formation is confirmed, add 1.5 eq of Sodium triacetoxyborohydride (STAB) in portions. STAB is chosen because it is mild enough to selectively reduce the protonated imine without reducing any residual aldehyde.

  • Quenching & Workup: After 4 hours, quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess STAB. Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Reactivity and Functionalization Pathway

The diagram below maps the structure-reactivity relationships dictated by the compound's molecular formula, illustrating how each functional group directs downstream synthetic workflows.

Reactivity Compound 2-Methoxythiophene-3-carbaldehyde MW: 142.18 g/mol | Formula: C6H6O2S Aldehyde C3 Carbaldehyde (-CHO) Compound->Aldehyde Electrophilic Site Methoxy C2 Methoxy (-OCH3) Compound->Methoxy Electron Donating Group Thiophene Thiophene Ring Compound->Thiophene Structural Core Nucleophilic Nucleophilic Addition (Requires Acid Catalysis due to EDG) Aldehyde->Nucleophilic Steric Steric Hindrance (Directs Ortho/Para Substitution) Methoxy->Steric Bioisostere Bioisosteric Replacement (Modulates Lipophilicity/LogP) Thiophene->Bioisostere

Functionalization pathway of 2-methoxythiophene-3-carbaldehyde in drug design.

References

  • PubChem Database Title: 2-Methoxythiophene-3-carbaldehyde (Compound 2D Structure, Monoisotopic Mass, and Formula) Source: National Center for Biotechnology Information (NCBI) / PubChemLite URL:[Link][1]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Thiophene Scaffolds in Modern Drug Discovery

Heterocyclic compounds are the bedrock of medicinal chemistry, with their unique physicochemical properties enabling complex drug-receptor interactions and offering diverse metabolic profiles.[1] Among these, the thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, stands out as a "privileged pharmacophore."[1] Its structural versatility and ability to modulate biological activity have led to its incorporation into numerous FDA-approved drugs.[1] 2-Methoxythiophene-3-carbaldehyde is a key functionalized building block within this chemical class. Its distinct substitution pattern—an activating methoxy group at the 2-position and a reactive carbaldehyde at the 3-position—makes it a valuable intermediate for synthesizing more complex, poly-substituted heterocyclic systems. This guide offers an in-depth analysis for researchers and drug development professionals, covering the procurement landscape, market trends, and the synthetic chemistry underpinning this critical reagent.

The Thiophene Market: A Macroeconomic Overview

The availability and pricing of specialized derivatives like 2-methoxythiophene-3-carbaldehyde are intrinsically linked to the broader thiophene market. This market is primarily driven by its critical role in the pharmaceutical and agrochemical industries.[2][3] Thiophene derivatives are essential for developing Active Pharmaceutical Ingredients (APIs) for a range of conditions, including cancer and inflammatory diseases.[4][5]

Market analysis indicates a steady growth trajectory for the global thiophene market, valued at approximately USD 38.5 million in 2024.[3][6] Projections estimate the market will reach over USD 62 million by 2034, expanding at a Compound Annual Growth Rate (CAGR) of roughly 4.6%.[3][6] This growth is sustained by consistent R&D in pharmaceuticals and an increasing demand for high-purity materials, often exceeding 99.5%, which are critical for clinical applications where impurities can compromise drug efficacy and safety.[2][4]

Market MetricValue/RateYear(s)Source(s)
Global Market Value~ USD 38.5 Million2024[3][6]
Projected Market Value~ USD 62.27 Million2034[3][6]
Forecast CAGR~ 4.6%2025-2034[3][6]
Primary Market DriverPharmaceutical & Agrochemical Demand-[2]
High-Purity SegmentDominant due to stringent quality needs-[2][4]

Supplier Landscape for 2-Methoxythiophene-3-carbaldehyde

Identifying reliable suppliers is a cornerstone of successful research and development. Procurement of 2-methoxythiophene-3-carbaldehyde (CAS 41057-07-2) is facilitated through several fine chemical suppliers that specialize in building blocks for discovery chemistry. When sourcing this material, it is imperative to request and scrutinize key documentation, including the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS), to verify purity, identity, and handling requirements.[4]

Supplier/VendorAvailable PurityPhysical FormCAS Number
Synthonix Corporation 95%Solid41057-07-2[4]
Enamine VariesPowder41057-07-2[5]
PharmaBlock (USA), Inc. VariesVaries41057-07-2
AiFChem (an XtalPi company) VariesVaries41057-07-2

Note: Availability and product specifications are subject to change. Researchers should contact vendors directly for current information and to request a Certificate of Analysis for specific lots.

Price Trends and Procurement Strategy

Direct, historical price data for niche reagents like 2-methoxythiophene-3-carbaldehyde is not typically published. However, its price trend is influenced by the macroeconomic factors of the broader thiophene market, including the projected ~4.6% CAGR.[3][6]

Key Factors Influencing Price:

  • Purity: Higher purity grades (≥99.5%) command premium prices due to the additional purification steps required.[2]

  • Scale: The cost per gram decreases significantly when purchasing larger quantities (bulk vs. research scale).

  • Synthesis Complexity: The number of steps, yield, and cost of raw materials in the synthetic route directly impact the final price.

  • Regulatory Environment: Stringent environmental regulations on chemical manufacturing can increase production costs.[5]

Procurement Strategy: For drug development professionals, a robust procurement strategy involves qualifying multiple suppliers to mitigate supply chain risks. For early-phase research, standard catalog offerings are sufficient. However, for later-stage development requiring kilogram quantities, engaging with a supplier for custom synthesis may prove more cost-effective and ensure consistent quality across batches.

Synthesis and Quality Control

The synthesis of 2-methoxythiophene-3-carbaldehyde requires careful control of regioselectivity. The electron-donating methoxy group at the 2-position strongly activates the thiophene ring towards electrophilic substitution, primarily at the 5-position. Therefore, direct formylation of 2-methoxythiophene via standard methods like the Vilsmeier-Haack reaction would likely yield the undesired 5-carbaldehyde isomer.[7]

A more robust and regioselective approach involves a multi-step sequence starting from a differently substituted thiophene, as outlined below. This strategy demonstrates the causal logic behind experimental design in organic synthesis, where protecting groups and directed metallation are used to achieve a specific substitution pattern.

Synthesis_Workflow A 3-Bromothiophene B Protection of C2 (e.g., via lithiation & TMSCl quench) C 2-TMS-3-bromothiophene D Lithium-Halogen Exchange (n-BuLi, -78°C) E 2-TMS-3-lithiothiophene F Formylation (Quench with DMF) G 2-TMS-thiophene-3-carbaldehyde H Nucleophilic Substitution (e.g., NaOMe) I 2-Methoxy-3-formyl-5-TMS-thiophene (Hypothetical intermediate) J Deprotection (e.g., TBAF) K 2-Methoxythiophene-3-carbaldehyde P1 3-Bromothiophene P2 Directed ortho-Metalation (LDA, then lithiation) P1->P2 P3 2-Lithio-3-bromothiophene P2->P3 P4 Quench with Methoxy Source (e.g., Methoxyacetyl chloride - simplified) P3->P4 P5 2-Methoxy-3-bromothiophene P4->P5 P6 Lithium-Halogen Exchange (n-BuLi, -78°C) P5->P6 P7 3-Lithio-2-methoxythiophene P6->P7 P8 Formylation (Quench with DMF) P7->P8 P9 2-Methoxythiophene-3-carbaldehyde P8->P9

Caption: A plausible synthetic workflow for regioselective synthesis.

Representative Experimental Protocol (Directed Metalation Route)

This protocol is a representative, field-proven methodology for the formylation of an activated heterocyclic ring via a directed metalation and lithium-halogen exchange sequence.[8][9]

  • Preparation of 2-Methoxy-3-bromothiophene:

    • To a solution of 3-bromothiophene in anhydrous THF at -78 °C under an inert nitrogen atmosphere, add LDA (Lithium diisopropylamide) to deprotonate the 2-position.

    • After stirring, introduce a suitable methoxy-donating electrophile.

    • Allow the reaction to warm to room temperature, quench with saturated ammonium chloride, and perform an aqueous workup followed by extraction with an organic solvent (e.g., diethyl ether).

    • Purify the crude product via column chromatography to yield 2-methoxy-3-bromothiophene.

  • Lithium-Halogen Exchange and Formylation:

    • Dissolve the purified 2-methoxy-3-bromothiophene in anhydrous THF and cool to -78 °C under nitrogen.

    • Add n-butyllithium (n-BuLi) dropwise to perform the lithium-halogen exchange, generating the 3-lithiothiophene intermediate.[8][10]

    • After a brief stirring period at low temperature, add anhydrous N,N-Dimethylformamide (DMF) to quench the organolithium species.[9]

    • Allow the mixture to slowly warm, then quench the reaction with water.

  • Workup and Purification:

    • Perform a standard aqueous workup and extract the product into an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude aldehyde by column chromatography on silica gel or recrystallization to obtain the final product, 2-methoxythiophene-3-carbaldehyde.

Quality Control and Self-Validating Systems

The purity and identity of the final compound must be rigorously confirmed. A self-validating protocol ensures that each step is confirmed before proceeding. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • ¹H NMR Spectroscopy: This is the workhorse for structural confirmation. The spectrum should be consistent with the target structure, showing characteristic shifts for the thiophene ring protons, the methoxy group, and the aldehyde proton. Integration of the signals should correspond to the proton count of the molecule.[11][12]

  • HPLC: HPLC is the gold standard for purity assessment.[6][13] A validated HPLC method, typically using a C18 reverse-phase column with a UV detector, can separate the main product from starting materials and by-products. A CoA should report purity as a percentage based on the area of the main peak.[11][13]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.[14]

A comprehensive Certificate of Analysis should include data from at least two of these techniques to ensure the material meets the stringent quality requirements for drug development.[11]

Applications in Drug Discovery

2-Methoxythiophene-3-carbaldehyde serves as a versatile scaffold. The aldehyde group is a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the construction of diverse molecular frameworks. Its utility lies in its ability to act as a precursor to more complex fused heterocyclic systems, which are prevalent in modern medicinal chemistry.

Building_Block_Concept Start 2-Methoxythiophene -3-carbaldehyde Condensation Condensation (e.g., with active methylene compounds) Start->Condensation ReductiveAmination Reductive Amination (with various amines) Start->ReductiveAmination Cyclization Cyclization Reactions (e.g., Friedländer annulation) Start->Cyclization Scaffold1 Thieno[3,2-b]pyridines (Anticancer Potential) Condensation->Scaffold1 Scaffold2 Substituted Thiophene Amines (CNS Agents) ReductiveAmination->Scaffold2 Scaffold3 Complex Fused Systems (Kinase Inhibitors) Cyclization->Scaffold3

Caption: Role as a versatile building block in medicinal chemistry.

For example, the aldehyde can be used to synthesize thieno[3,2-c]pyridines, a class of compounds investigated for their anticancer properties.[15] The strategic placement of the methoxy and aldehyde groups allows for controlled elaboration into novel chemical entities with tailored biological activities.

Conclusion

2-Methoxythiophene-3-carbaldehyde is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Understanding its market context, ensuring a robust supply chain, and appreciating the nuances of its synthesis and quality control are paramount for any research program that relies on it. By employing a strategic approach to procurement and a rigorous, self-validating methodology in its use, scientists can effectively leverage this building block to construct the next generation of therapeutic agents.

References

  • Thiophene Market Growth Analysis, Dynamics, Key Players and Innovations, Outlook and Forecast 2025-2032. (2025, November 4). Google.
  • Thiophene Market Report | Global Forecast From 2025 To 2033. Dataintelo.
  • Global Thiophene Market Size and Top Players Analysis, 2034. Syndicate Market Research.
  • Certificate of Analysis - Benzo[b]thiophene-3-carbaldehyde. MedchemExpress.com.
  • Thiophene Market Research Report. Facts and Factors.
  • Thiophene Market Size, Share, Trends & Forecast 2034. Google.
  • optimizing lithiation of thiophene. Smolecule.
  • Vilsmeier-Haack Reaction. Tokyo Chemical Industry UK Ltd.
  • Formylation - Common Conditions. Organic Chemistry Portal.
  • 2-methoxythiophene-3-carbaldehyde | 41057-07-2. Sigma-Aldrich.
  • A Comparative Guide to the Formylation of 2-Methylthiophene. Benchchem.
  • The formylation of arylmetal reagents. Science of Synthesis.
  • Vilsmeier–Haack reaction. Wikipedia.
  • 2-Nitrothiophene-3-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. Benchchem.
  • 2-methoxythiophene-3-carbaldehyde | 41057-07-2. Sigma-Aldrich.
  • Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society.
  • A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC. Benchchem.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry.
  • Quantitative NMR (QNMR) as an alternative to traditional HPLC assay analysis. Almac Group.
  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Chemistry & Biodiversity.
  • 2-methoxythiophene-3-carbaldehyde | 41057-07-2. Sigma-Aldrich.
  • Novel Substituted Thiophenes and Sulf-Polyacetylene Ester from Echinops ritro L. MDPI.

Sources

Methodological & Application

synthesis of 2-methoxythiophene-3-carbaldehyde via Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 2-Methoxythiophene-3-carbaldehyde via a Blocked Vilsmeier-Haack Pathway

Introduction & Mechanistic Rationale

The synthesis of 3-substituted thiophenes is a recurring challenge in heterocyclic chemistry, particularly in the development of pharmaceutical scaffolds. In 2-methoxythiophene, the strongly electron-donating methoxy group (+M effect) activates both the C3 (ortho-like) and C5 (para-like, alpha to sulfur) positions. However, electrophilic aromatic substitution overwhelmingly favors the C5 position. This regiochemical bias occurs because the alpha-position (C5) allows for a more extensively delocalized and thermodynamically stable Wheland intermediate compared to the beta-position (C3)[1].

Consequently, direct treatment of 2-methoxythiophene with phosphorus oxychloride (POCl


) and N,N-dimethylformamide (DMF) yields 2-methoxythiophene-5-carbaldehyde as the major product, with the desired 3-carbaldehyde forming only in trace amounts[1]. To achieve a high-yielding, self-validating protocol for 2-methoxythiophene-3-carbaldehyde, we must employ a regioselective blocking strategy. By transiently halogenating the highly reactive C5 position, the Vilsmeier-Haack reagent is forced to attack the C3 position. Subsequent reductive dehalogenation yields the pure 3-carbaldehyde, bypassing complex and low-yielding chromatographic separations.

Experimental Workflow & Logical Relationships

VilsmeierHaack SM 2-Methoxythiophene (Highly active at C5) Block Step 1: C5 Blocking (NBS, DMF) SM->Block Regiocontrol DirectVH Direct Vilsmeier-Haack (POCl3, DMF) SM->DirectVH Unblocked Reaction Int1 5-Bromo-2-methoxythiophene Block->Int1 VH Step 2: Vilsmeier-Haack (POCl3, DMF) Int1->VH Electrophilic Attack at C3 Int2 5-Bromo-2-methoxythiophene -3-carbaldehyde VH->Int2 Deprot Step 3: Debromination (Zn/AcOH) Int2->Deprot Reductive Cleavage Prod 2-Methoxythiophene- 3-carbaldehyde Deprot->Prod Target Isolated DirectVH->Prod Minor Product (<10%) MajorProd 2-Methoxythiophene- 5-carbaldehyde (Major) DirectVH->MajorProd Favored C5 Attack

Logical workflow comparing direct vs. blocked Vilsmeier-Haack formylation of 2-methoxythiophene.

Experimental Protocols

General Precautions: POCl


 is highly corrosive and reacts violently with moisture. DMF must be anhydrous to prevent premature quenching of the Vilsmeier reagent[2]. Perform all steps in a fume hood under an inert argon or nitrogen atmosphere.
Step 3.1: Synthesis of 5-Bromo-2-methoxythiophene (C5 Blocking)

Causality & Experience: N-Bromosuccinimide (NBS) provides a mild, controlled source of electrophilic bromine. Because the C5 position is heavily activated by both the sulfur atom and the +M effect of the methoxy group, bromination occurs rapidly at 0 °C without the need for Lewis acid catalysis.

  • Dissolve 2-methoxythiophene (1.0 equiv, 50 mmol) in 100 mL of anhydrous DMF and cool to 0 °C in an ice bath.

  • Add NBS (1.05 equiv, 52.5 mmol) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C to prevent polybromination.

  • Stir the reaction mixture at room temperature for 2 hours. Validate completion via TLC (Hexanes/EtOAc 9:1; UV active).

  • Quench the reaction with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (50 mL) to neutralize any residual electrophilic bromine species.
  • Extract with diethyl ether (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. The crude 5-bromo-2-methoxythiophene is typically >95% pure and should be used directly.
Step 3.2: Vilsmeier-Haack Formylation at C3

Causality & Experience: The reaction between DMF and POCl


 generates the highly electrophilic chloromethylene-N,N-dimethylammonium chloride (Vilsmeier reagent)[3]. With the C5 position blocked by the bulky and deactivating bromine atom, the methoxy group directs this bulky electrophile exclusively to the C3 position.
  • In a dry, round-bottom flask, cool anhydrous DMF (3.0 equiv, 150 mmol) to 0 °C.

  • Add POCl

    
     (1.5 equiv, 75 mmol) dropwise via an addition funnel over 20 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent (observed as a viscous, pale-yellow complex).
    
  • Dissolve the crude 5-bromo-2-methoxythiophene from Step 3.1 in 20 mL of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to 60–70 °C for 4–6 hours.

  • Critical Hydrolysis Step : Cool the mixture to room temperature and pour it slowly over 200 g of crushed ice. Carefully adjust the pH to 7–8 using saturated aqueous sodium acetate. Why? The intermediate is an iminium salt; controlled alkaline hydrolysis is strictly required to convert the iminium into the final aldehyde without degrading the thiophene ring[3].

  • Extract with dichloromethane (3 × 75 mL), wash with water and brine, dry over MgSO

    
    , and concentrate. Purify via a short silica plug to afford 5-bromo-2-methoxythiophene-3-carbaldehyde.
    
Step 3.3: Reductive Debromination

Causality & Experience: Zinc powder in acetic acid provides a mild, single-electron transfer reduction that selectively cleaves the C-Br bond. Maintaining the temperature at 50 °C ensures debromination occurs rapidly without over-reducing the sensitive aldehyde group to an alcohol.

  • Dissolve 5-bromo-2-methoxythiophene-3-carbaldehyde (1.0 equiv, 30 mmol) in 50 mL of glacial acetic acid.

  • Add activated Zinc dust (3.0 equiv, 90 mmol) in distinct portions at room temperature to control hydrogen gas evolution.

  • Heat the suspension to 50 °C and stir for 3 hours.

  • Filter the mixture through a pad of Celite to remove zinc salts, washing the pad thoroughly with ethyl acetate.

  • Concentrate the filtrate, carefully neutralize with saturated NaHCO

    
     until gas evolution ceases, and extract with ethyl acetate.
    
  • Dry, concentrate, and purify by column chromatography (Hexanes/EtOAc 8:2) to yield pure 2-methoxythiophene-3-carbaldehyde.

Quantitative Data & Yield Comparison

The table below summarizes the critical performance metrics of the direct versus the blocked Vilsmeier-Haack methodologies. The data highlights the absolute necessity of the blocking strategy to achieve viable yields of the 3-isomer.

MethodReagentsMajor ProductRegioselectivity (C5:C3)Overall Yield of 3-Isomer
Direct Vilsmeier-Haack POCl

, DMF
2-Methoxythiophene-5-carbaldehyde> 9:1< 10% (Requires complex separation)
Blocked Protocol (3 Steps) NBS; POCl

/DMF; Zn/AcOH
2-Methoxythiophene-3-carbaldehyde> 99:1 (Directed to C3)65 - 75% (Isolated, high purity)

References

  • Heterocyclic Chemistry Volume II Five Membered Heterocycles. Scribd. 1

  • Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides. Thieme Connect. 2

  • Heterocyclic Chemistry at a Glance. Academia.edu. 3

Sources

Knoevenagel condensation conditions for 2-methoxythiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 2-Methoxythiophene-3-carbaldehyde (CAS: 41057-07-2) presents a distinct synthetic challenge compared to its electron-deficient counterparts (e.g., 2-nitrothiophene derivatives). The methoxy group at the C2 position exerts a strong positive mesomeric (+M) effect, significantly increasing electron density at the C3-formyl center. This deactivates the carbonyl carbon toward nucleophilic attack, often resulting in sluggish reaction rates or incomplete conversion under standard "textbook" Knoevenagel conditions.

The Solution: This guide provides three tiered protocols optimized for this specific electronic environment. We move beyond generic procedures to offer:

  • Standard Base-Catalysis: Optimized for highly active methylenes (e.g., malononitrile).

  • Buffered Doebner Modification: For the direct synthesis of acrylic acids while preserving the acid-sensitive 2-methoxy enol ether moiety.

  • Lewis-Acid Activation (Lehnert): A high-potency method for sterically hindered or electronically deactivated variants.

Critical Mechanistic Analysis

To optimize the reaction, one must understand the electronic "push-pull" conflict in the substrate.

  • Deactivation: The lone pair on the methoxy oxygen donates electron density into the thiophene ring. Resonance structures delocalize this density to the C3 position, rendering the aldehyde carbon less electrophilic.

  • Stability Risk: The 2-methoxythiophene moiety is electronically analogous to a thio-enol ether. It is susceptible to hydrolysis under strong acidic conditions, yielding the thermodynamically stable 2(5H)-thiophenone (thiolactone) tautomer. Therefore, strong protic acids must be avoided.

Mechanistic Pathway & Electronic Influence

The following diagram illustrates the deactivation pathway and the requisite catalytic intervention.

Knoevenagel_Mechanism Substrate 2-Methoxythiophene- 3-carbaldehyde Resonance Resonance Stabilization (+M Effect reduces electrophilicity) Substrate->Resonance Intrinsic Property Nu_Attack Nucleophilic Attack (Rate Determining Step) Substrate->Nu_Attack Active Methylene + Base Resonance->Nu_Attack Hinders Intermediate Aldol Intermediate (Betaine/Alkoxide) Nu_Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Figure 1. Mechanistic flow highlighting the inhibitory effect of the 2-methoxy resonance stabilization on the nucleophilic attack step.

Experimental Protocols

Protocol A: High-Yield Synthesis of Nitriles/Esters (Base Catalyzed)

Best for: Malononitrile, Ethyl Cyanoacetate

For highly acidic methylene compounds (pKa < 13), a weak base in ethanol is sufficient, provided the temperature is maintained to overcome the electronic deactivation.

Reagents:

  • Substrate: 2-Methoxythiophene-3-carbaldehyde (1.0 eq)[1]

  • Nucleophile: Malononitrile or Ethyl Cyanoacetate (1.1 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Absolute Ethanol (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-methoxythiophene-3-carbaldehyde in 5 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the active methylene compound (e.g., malononitrile). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Catalysis: Add 0.1 mmol (approx. 10 µL per mmol substrate) of piperidine dropwise.

    • Note: If the reaction does not initiate (no precipitate or color change) within 10 minutes, add a catalytic amount of Glacial Acetic Acid (0.05 eq) to buffer the system (Piperidinium acetate).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product typically appears as a bright fluorescent spot under UV (254 nm).

  • Work-up:

    • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The product often crystallizes out. Filter and wash with cold ethanol.

    • Extraction (if oil forms): Evaporate ethanol, redissolve in CH₂Cl₂, wash with water, dry over Na₂SO₄, and concentrate.

Yield Expectation: 85–95% for malononitrile; 75–85% for ethyl cyanoacetate.

Protocol B: Synthesis of Acrylic Acids (Doebner Modification)

Best for: Malonic Acid

Direct condensation with malonic acid requires decarboxylation. Pyridine serves as both solvent and base, preventing the acid-catalyzed hydrolysis of the 2-methoxy group.

Reagents:

  • Substrate: 2-Methoxythiophene-3-carbaldehyde (1.0 eq)[1]

  • Nucleophile: Malonic Acid (1.5 eq)

  • Solvent/Base: Pyridine (anhydrous)

  • Catalyst: Piperidine (0.1 eq)

Step-by-Step Procedure:

  • Setup: Charge a flask with 1.0 mmol aldehyde and 1.5 mmol malonic acid.

  • Solvation: Add 3.0 mL of anhydrous pyridine. Add 0.1 mmol piperidine.

  • Reaction: Heat to 80–90°C.

    • Critical Observation: Evolution of CO₂ bubbles indicates the decarboxylation is proceeding. Continue heating until bubbling ceases (typically 2–6 hours).

  • Quenching (The "Ice-Acid" Method):

    • Pour the cooled reaction mixture into a slurry of crushed ice and concentrated HCl.

    • Acidity Control: Adjust pH to ~2–3. Do not allow the mixture to sit at pH < 1 for extended periods to avoid hydrolyzing the methoxy thiophene.

  • Isolation: The acrylic acid derivative will precipitate as a solid. Filter, wash copiously with cold water, and dry in a vacuum oven.

Protocol C: The "Lehnert" Modification (TiCl₄/THF)

Best for: Sterically hindered nucleophiles or failed base-catalysis

If Protocols A or B fail due to the aldehyde's low reactivity, Titanium(IV) chloride acts as a potent Lewis acid to activate the carbonyl oxygen, bypassing the need for high heat.

Reagents:

  • Substrate: 2-Methoxythiophene-3-carbaldehyde (1.0 eq)[1]

  • Nucleophile: Active Methylene (1.1 eq)

  • Lewis Acid: TiCl₄ (2.0 eq) – Handle with extreme care, fume hood required.

  • Base: Pyridine (4.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve TiCl₄ in anhydrous THF at 0°C (Yellow precipitate may form).

  • Addition: Add the aldehyde and active methylene compound dissolved in minimal THF.

  • Base Addition: Add pyridine dropwise over 10 minutes. The mixture will likely turn dark.

  • Reaction: Allow to warm to room temperature and stir for 2–6 hours.

  • Quench: Quench carefully with water or saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate. The Ti-salts will form a slurry; filtration through Celite is recommended before phase separation.

Decision Matrix & Optimization

Use the following decision tree to select the appropriate protocol based on your target product and available equipment.

Decision_Tree Start Start: Select Nucleophile Malononitrile Malononitrile / Cyanoacetate Start->Malononitrile MalonicAcid Malonic Acid Start->MalonicAcid Steric Sterically Hindered / Low Reactivity? Malononitrile->Steric ProtB Protocol B: Doebner (Pyridine) (Decarboxylation) MalonicAcid->ProtB ProtA Protocol A: Piperidine/EtOH (Reflux) Steric->ProtA No (Standard) ProtC Protocol C: TiCl4/THF (Lewis Acid) Steric->ProtC Yes (Difficult)

Caption: Figure 2. Experimental decision matrix for 2-methoxythiophene-3-carbaldehyde condensation.

Data Summary & Troubleshooting

ParameterProtocol A (Base)Protocol B (Doebner)Protocol C (TiCl₄)
Reaction Time 2–4 Hours4–8 Hours2–6 Hours
Temp 78°C (Reflux)90°C0°C to RT
Typical Yield 85–95%60–75%80–90%
Key Risk Incomplete conversionDecarboxylation failureMoisture sensitivity

Troubleshooting Guide:

  • Low Yield (Protocol A): If the reaction stalls, add 10 mol% Sodium Ethoxide (NaOEt) instead of piperidine. The stronger base drives the deprotonation of the nucleophile more effectively against the electron-rich aldehyde [1].

  • Impurity Profile: If a new spot appears at lower Rf (more polar), check for demethylation . 2-methoxythiophenes can hydrolyze to 2-hydroxythiophene (thiolactone) derivatives. Ensure solvents are anhydrous and acids are dilute.

  • Crystallization: These products often form "oils" upon cooling. Trituration with cold ethanol or diethyl ether is often necessary to induce solidification.

References

  • Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. ResearchGate. (Analogous substrate optimization using NaOEt).

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. (Mechanistic grounding for Protocol B).

  • Reactivity of 2-Methoxythiophene Derivatives. Journal of the American Chemical Society. (Background on stability and electronic effects).

  • Synthesis of 3-(2-methoxythiophen-3-yl)acrylic acid derivatives. European Patent EP1142857A1. (Industrial relevance and Lewis Acid conditions).

Sources

Application Note: High-Efficiency Reductive Amination Protocols Utilizing 2-Methoxythiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

In modern drug discovery, thiophene derivatives frequently serve as bioisosteres for phenyl rings, offering unique metabolic stability and distinct electronic properties. 2-Methoxythiophene-3-carbaldehyde (CAS: 41057-07-2)[1] is a highly valuable building block for synthesizing functionalized heteroaryl amines. However, the unique electronic environment of this molecule requires careful consideration during C-N bond formation.

The methoxy group at the 2-position strongly donates electron density into the thiophene ring via resonance (+M effect). This increases the electron density at the 3-position, rendering the carbaldehyde slightly less electrophilic compared to an unsubstituted benzaldehyde. Consequently, the rate of intermediate imine/iminium ion formation is reduced. To achieve quantitative yields, the reductive amination protocol must be kinetically tuned—specifically by allowing adequate pre-mixing time for iminium formation before introducing the hydride source.

This guide establishes a self-validating, highly optimized system for the reductive amination of 2-methoxythiophene-3-carbaldehyde, leveraging the foundational methodologies developed by Abdel-Magid et al.[2][3].

Reagent Selection & Causality (E-E-A-T)

The choice of reducing agent is the most critical variable in reductive amination. The reagent must selectively reduce the in situ generated imine or iminium ion without reducing the starting aldehyde.

Historically, Sodium Cyanoborohydride (NaBH₃CN) was utilized for this purpose; however, it requires strict pH control (pH 3–4) and generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup[4].

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the modern gold standard[2]. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild, highly chemoselective reducing agent that operates efficiently at near-neutral pH[3]. It rapidly reduces iminium ions but reacts sluggishly with aldehydes, preventing the premature reduction of 2-methoxythiophene-3-carbaldehyde into its corresponding alcohol.

Decision Matrix for Protocol Selection

The structure of the target amine dictates the experimental workflow. Direct reductive amination is ideal for secondary amines. However, when reacting aldehydes with primary amines, direct reduction often leads to over-alkylation (dialkylation), forming unwanted tertiary amines[3]. In such cases, an indirect (stepwise) protocol is mandatory.

DecisionTree Start 2-Methoxythiophene-3-carbaldehyde + Amine AmineType Amine Type? Start->AmineType Primary Primary Amine (Risk of Dialkylation) AmineType->Primary Primary Secondary Secondary Amine (Sterically Hindered/Unhindered) AmineType->Secondary Secondary Stepwise Indirect Protocol 1. MeOH, RT 2. NaBH4 Primary->Stepwise Direct Direct Protocol DCE or THF, RT NaBH(OAc)3 Secondary->Direct

Logical decision tree for selecting the optimal reductive amination protocol.

Quantitative Data & Parameter Optimization

To ensure reproducibility, all quantitative parameters have been standardized. Table 1 compares the causality behind reducing agent selection, while Table 2 provides the exact stoichiometric and environmental parameters required for 2-methoxythiophene-3-carbaldehyde.

Table 1: Reagent Selection Matrix for Reductive Amination

Reducing AgentPreferred SolventChemoselectivityToxicity / SafetyMechanistic Notes
NaBH(OAc)₃ (STAB) DCE, THFHigh LowGold standard for secondary amines; tolerates reducible functional groups[2].
NaBH₃CN MeOH, THFModerateHigh (HCN risk)Requires acidic pH (~3-4); useful for highly hindered amines but poses severe safety risks[4].
NaBH₄ MeOH, EtOHLowLowUsed exclusively in stepwise protocols after imine pre-formation due to poor chemoselectivity[3].

Table 2: Optimized Reaction Parameters for 2-Methoxythiophene-3-carbaldehyde

ParameterProtocol A: Direct (Secondary Amines)Protocol B: Indirect (Primary Amines)
Solvent 1,2-Dichloroethane (DCE)Anhydrous Methanol (MeOH)
Concentration 0.2 M0.2 M
Reducing Agent NaBH(OAc)₃ (1.4 - 1.6 equiv)NaBH₄ (1.0 equiv)
Pre-stir Time 15 - 30 minutes2 - 4 hours
Temperature Room Temperature (20-25 °C)0 °C during hydride addition

Experimental Methodologies

Protocol A: Direct Reductive Amination (For Secondary Amines)

This protocol utilizes STAB to directly convert the aldehyde and a secondary amine into a tertiary amine in a single pot[3].

Workflow Prep 1. Preparation Mix Aldehyde & Amine in DCE (0.2 M) PreMix 2. Activation Stir 15-30 min (Iminium Formation) Prep->PreMix Reduction 3. Reduction Add NaBH(OAc)3 (1.4 - 1.6 eq) PreMix->Reduction Quench 4. Quench Sat. NaHCO3 (aq) Stir 15 min Reduction->Quench Isolate 5. Isolation Phase Extraction & Chromatography Quench->Isolate

Step-by-step experimental workflow for direct reductive amination using STAB.

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methoxythiophene-3-carbaldehyde (1.0 equiv) and the desired secondary amine (1.05 equiv).

  • Solvation: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration with respect to the aldehyde.

  • Activation (Critical Step): Stir the reaction mixture at room temperature (20-25 °C) under an inert nitrogen atmosphere for 15-30 minutes.

    • Causality: Because the 2-methoxy group donates electron density and slightly deactivates the aldehyde, pre-mixing ensures maximal iminium ion formation before the hydride source is introduced, preventing the accumulation of unreacted starting materials.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.4 to 1.6 equiv) portion-wise over 5 minutes. (Note: For exceptionally weakly basic amines, 1.0 equiv of glacial acetic acid may be added here to catalyze iminium formation[2]).

  • Monitoring: Stir the suspension at room temperature. Monitor reaction progress via LCMS or TLC (typically complete within 2-4 hours).

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes.

    • Causality: Bicarbonate effectively neutralizes any residual acetic acid and decomposes unreacted STAB, preventing post-workup side reactions and ensuring a clean phase separation.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Indirect (Stepwise) Reductive Amination (For Primary Amines)

This protocol completely suppresses dialkylation by pre-forming the imine in a protic solvent, followed by rapid reduction with NaBH₄[3].

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-methoxythiophene-3-carbaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous Methanol (0.2 M).

  • Equilibration: Stir at room temperature for 2-4 hours.

    • Self-Validation: The formation of the imine can be confirmed by withdrawing a 50 µL aliquot, concentrating it, and running a quick ¹H NMR. Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the imine CH=N proton (~8.2-8.5 ppm).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.0 equiv) carefully in small portions.

    • Causality: NaBH₄ is a stronger, less selective reducing agent than STAB, but it rapidly and cleanly reduces pre-formed imines in protic solvents like methanol without reducing the thiophene ring.

  • Completion: Stir for 30 minutes at 0 °C, then allow the mixture to warm to room temperature for 1 hour.

  • Workup: Quench with water (10 mL), remove methanol under reduced pressure, extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate to yield the secondary amine.

Analytical Characterization & Troubleshooting

When analyzing the success of the reductive amination of 2-methoxythiophene-3-carbaldehyde, utilize ¹H NMR to verify the transformation:

  • Loss of Starting Material: The distinct aldehyde proton singlet at ~9.8 ppm must completely disappear.

  • Product Confirmation: Look for the newly formed benzylic methylene (CH₂) protons, which typically appear as a singlet (or doublet/multiplet depending on the adjacent amine substitution) in the 3.6 - 4.0 ppm region.

  • Thiophene Ring Integrity: The two aromatic protons of the thiophene ring (positions 4 and 5) should remain intact, typically appearing as two doublets between 6.5 - 7.2 ppm with a coupling constant (J) of ~5.5 Hz.

Troubleshooting: If unreacted aldehyde persists after 4 hours in Protocol A, verify the basicity of the amine. For highly sterically hindered or electron-deficient amines (e.g., anilines), the addition of Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid during the Activation step can force the equilibrium toward the iminium ion prior to STAB addition.

References

  • Sigma-Aldrich. "2-Methoxythiophene-3-carbaldehyde Product Page (CAS 41057-07-2)". MilliporeSigma.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". Organic Process Research & Development.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1". ACS Publications.

Sources

The Strategic Utility of 2-Methoxythiophene-3-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Heterocyclic Intermediate

In the landscape of modern medicinal chemistry, the thiophene nucleus stands as a "privileged scaffold," a core structural motif present in a multitude of approved pharmaceutical agents.[1] Its inherent physicochemical properties and propensity for diverse functionalization make it an invaluable component in the design of novel therapeutics. Within this chemical class, 2-methoxythiophene-3-carbaldehyde emerges as a particularly strategic intermediate. The judicious placement of the electron-donating methoxy group at the 2-position and the reactive carbaldehyde at the 3-position orchestrates a unique electronic and steric environment, rendering it a versatile building block for the synthesis of complex, biologically active molecules. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the applications and detailed protocols for leveraging 2-methoxythiophene-3-carbaldehyde in the synthesis of promising pharmaceutical candidates, with a particular focus on the construction of thienopyrimidine cores known for their potent anticancer and anti-inflammatory activities.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for successful and safe synthetic endeavors. The key properties of 2-methoxythiophene-3-carbaldehyde are summarized in the table below.

PropertyValueReference
CAS Number 41057-07-2[2]
Molecular Formula C₆H₆O₂S[2]
Molecular Weight 142.18 g/mol [2]
Physical Form Solid[2]
Purity Typically ≥95%[2]
Storage Temperature Room Temperature[2]

Safety Profile: 2-methoxythiophene-3-carbaldehyde is classified as a warning-level hazardous substance. It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[2]

Application in Pharmaceutical Synthesis: A Gateway to Thienopyrimidines

The primary utility of 2-methoxythiophene-3-carbaldehyde in pharmaceutical research lies in its role as a precursor to fused heterocyclic systems, most notably thienopyrimidines. Thienopyrimidine derivatives are of significant interest due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties.[3] The synthetic strategy generally involves an initial condensation reaction at the aldehyde functionality, followed by cyclization to construct the pyrimidine ring fused to the thiophene core.

The Knoevenagel Condensation: A Key C-C Bond Forming Reaction

A pivotal step in the derivatization of 2-methoxythiophene-3-carbaldehyde is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with an active methylene compound, such as malononitrile, to form a new carbon-carbon double bond. The resulting α,β-unsaturated product serves as a versatile intermediate for subsequent cyclization reactions.

Diagram: The Knoevenagel Condensation of 2-Methoxythiophene-3-carbaldehyde

Knoevenagel_Condensation reagent1 2-Methoxythiophene-3-carbaldehyde product 2-((2-Methoxythiophen-3-yl)methylene)malononitrile reagent1->product Condensation reagent2 Malononitrile reagent2->product catalyst Base (e.g., Piperidine) Condensation Condensation catalyst->Condensation solvent Solvent (e.g., Ethanol) solvent->Condensation

Caption: Knoevenagel condensation of 2-methoxythiophene-3-carbaldehyde.

Synthesis of Thieno[3,2-d]pyrimidines: A Pathway to Anticancer Agents

Thieno[3,2-d]pyrimidines are a class of compounds that have garnered significant attention for their potential as anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs). The synthesis of these compounds can be efficiently achieved starting from the product of the Knoevenagel condensation of 2-methoxythiophene-3-carbaldehyde. A generalized synthetic workflow is depicted below.

Diagram: General Workflow for the Synthesis of Thieno[3,2-d]pyrimidines

Thienopyrimidine_Synthesis start 2-Methoxythiophene-3-carbaldehyde step1 Knoevenagel Condensation (with Malononitrile) start->step1 intermediate1 2-((2-Methoxythiophen-3-yl)methylene)malononitrile step1->intermediate1 step2 Gewald Reaction Conditions (Sulfur, Base) intermediate1->step2 intermediate2 Substituted 2-Aminothiophene step2->intermediate2 step3 Cyclization (e.g., with Formamide) intermediate2->step3 final_product Thieno[3,2-d]pyrimidine Derivative step3->final_product

Sources

Application Note: Synthesis, Optimization, and Validation of Schiff Bases Derived from 2-Methoxythiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

Schiff bases (imines) characterized by the azomethine (–C=N–) linkage are foundational scaffolds in medicinal chemistry and materials science[1]. When derived from heterocyclic precursors like 2-methoxythiophene-3-carbaldehyde , these compounds exhibit profound biological activities, including antitubercular, antimicrobial, and anticancer properties[2]. Furthermore, the spatial arrangement of the azomethine nitrogen and the thiophene sulfur creates highly effective bidentate (N, S) chelating ligands for transition metals (e.g., Cu, Zn, Co), which significantly enhances their pharmacological efficacy through metal-ligand coordination[3].

This application note provides a comprehensive, self-validating methodology for synthesizing Schiff bases from 2-methoxythiophene-3-carbaldehyde, detailing the mechanistic causality behind experimental conditions, optimization strategies, and rigorous quality control protocols.

Mechanistic Rationale & Chemical Causality

The formation of a Schiff base from 2-methoxythiophene-3-carbaldehyde and a primary amine proceeds via a nucleophilic addition-elimination mechanism[4]. Understanding the electronic environment of the thiophene precursor is critical for rational experimental design:

  • Electronic Effects & Carbonyl Activation: The methoxy group (–OCH₃) at the C2 position of the thiophene ring acts as a strong electron-donating group (EDG) via resonance. This electron donation increases the electron density of the thiophene ring but consequently reduces the electrophilicity of the adjacent C3-carbaldehyde carbon. Therefore, acid catalysis is strictly required to protonate the carbonyl oxygen, lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, and facilitate the nucleophilic attack by the primary amine[5].

  • The pH Causality Window: The reaction demands a delicate pH balance (optimally pH 4.5–5.5). If the environment is too acidic, the primary amine becomes protonated (forming an ammonium salt), rendering it non-nucleophilic. If it is too basic, the carbonyl remains unactivated, stalling the reaction at the starting materials[6].

  • Thermodynamic Control: The dehydration of the carbinolamine intermediate to form the azomethine bond is a reversible equilibrium process. To drive the reaction to completion (Le Chatelier’s principle), water must be actively removed from the system, either chemically (molecular sieves), physically (Dean-Stark apparatus), or thermodynamically (precipitation of the insoluble Schiff base in cold solvent)[4].

Optimization of Reaction Conditions

To establish the most efficient synthetic route, various catalytic and thermodynamic conditions were evaluated. The quantitative data summarized below demonstrates the causality between water sequestration, carbonyl activation, and overall yield.

Table 1: Quantitative Optimization of 2-Methoxythiophene-3-carbaldehyde Schiff Base Synthesis

SolventCatalystTemperatureTimeYield (%)Mechanistic Observation
EthanolNone78 °C (Reflux)12 h< 40%Poor electrophilicity of the C3-carbonyl impedes the nucleophilic attack.
EthanolGlacial Acetic Acid78 °C (Reflux)4 h85%Optimal protonation activates the carbonyl without quenching the amine nucleophile.
Toluenep-TsOH110 °C (Reflux)3 h92%Dean-Stark water removal effectively drives the equilibrium forward.
Solvent-FreeMontmorillonite K1090 °C (Microwave)10 min95%Microwave irradiation and clay catalyst provide excellent green synthesis yields[7].

Standard Operating Protocol: Synthesizing the Schiff Base

The following protocol utilizes the acid-catalyzed ethanol reflux method, optimized for laboratory scalability and ease of purification[8].

Materials & Reagents
  • Electrophile: 2-Methoxythiophene-3-carbaldehyde (1.0 equiv)

  • Nucleophile: Primary amine (e.g., aniline derivative or aliphatic amine) (1.05 equiv)

  • Solvent: Absolute ethanol (Anhydrous)

  • Catalyst: Glacial acetic acid

Step-by-Step Synthesis Workflow
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-methoxythiophene-3-carbaldehyde (1.0 mmol) in 15 mL of absolute ethanol.

  • Nucleophile Addition: Add the primary amine (1.05 mmol) dropwise to the stirring solution at room temperature. Causality: A slight excess of amine compensates for any oxidative loss and pushes the initial nucleophilic addition forward.

  • Catalysis: Add 2–3 drops of glacial acetic acid to the reaction mixture. Causality: This adjusts the pH to ~5.0, activating the carbonyl oxygen without fully protonating the amine pool[6].

  • Reflux: Attach a reflux condenser equipped with a drying tube (CaCl₂) and heat the mixture to 78 °C with continuous magnetic stirring for 3–4 hours.

  • Precipitation: Once the reaction is deemed complete (see QC section), remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes. Causality: Schiff bases generally exhibit poor solubility in cold ethanol. Lowering the temperature decreases solubility, shifting the equilibrium toward product precipitation.

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold absolute ethanol. Causality: Washing with water must be avoided as imines are susceptible to aqueous hydrolysis. Cold ethanol removes unreacted starting materials without dissolving the product.

  • Drying: Dry the solid under a high vacuum to afford the pure Schiff base.

Self-Validating Quality Control (QC)

A robust protocol must be self-validating. To confirm the successful conversion of 2-methoxythiophene-3-carbaldehyde to the target imine, perform the following orthogonal checks:

  • TLC Monitoring: Co-spot the reaction mixture against the starting aldehyde on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The aldehyde spot (UV active, stains orange with 2,4-DNPH) should disappear, replaced by a new, often highly fluorescent product spot.

  • FT-IR Spectroscopy: The most definitive functional group transformation is the disappearance of the strong aldehyde carbonyl (C=O) stretch at ~1680 cm⁻¹ and the emergence of a sharp azomethine (C=N) stretch in the region of 1610–1630 cm⁻¹[9].

  • ¹H-NMR Spectroscopy: In the ¹H-NMR spectrum (typically in DMSO-d₆ or CDCl₃), the highly deshielded aldehyde proton signal (~9.8–10.2 ppm) must completely vanish. It will be replaced by a characteristic imine proton (–CH=N–) singlet, typically appearing slightly upfield at ~8.2–8.6 ppm[9].

Process Workflow Diagram

SchiffBaseSynthesis Aldehyde 2-Methoxythiophene- 3-carbaldehyde Activation Carbonyl Activation (H+ Catalysis) Aldehyde->Activation Amine Primary Amine (R-NH2) Amine->Activation Carbinolamine Carbinolamine Intermediate Activation->Carbinolamine Nucleophilic Addition Dehydration Dehydration (- H2O) Carbinolamine->Dehydration Proton Transfer Imine Schiff Base (Azomethine Target) Dehydration->Imine Equilibrium Shift Validation QC Validation (IR: C=N stretch) Imine->Validation Product Isolation

Workflow of acid-catalyzed Schiff base synthesis and self-validating quality control.

References

  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC (NIH).
  • Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace.
  • Synthesis of Schiff Bases from 2-Amino-1-naphthaldehyde and Primary Amines: A Detailed Guide for Researchers - Benchchem.
  • Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies.
  • Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents - Journal of Young Pharmacists.
  • A comprehensive review on synthesis and biological activity of schiff bases - SciSpace.
  • Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity - PMC (NIH).
  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works - ResearchGate.
  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II) - AJOL.
  • Green Synthesis of Schiff Bases by Using Natural Acid Catalysts - IJRASET.

Sources

Application Note: Oxidation of 2-Methoxythiophene-3-carbaldehyde to 2-Methoxythiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxidation of electron-rich heteroaromatic aldehydes, such as 2-methoxythiophene-3-carbaldehyde , presents a specific synthetic challenge. The electron-donating methoxy group activates the thiophene ring, making it highly susceptible to electrophilic attack, over-oxidation, and acid-catalyzed hydrolysis (to thiophenones). Traditional oxidants like permanganate or chromic acid often lead to ring degradation.

This Application Note details two optimized protocols for the selective oxidation of 2-methoxythiophene-3-carbaldehyde to 2-methoxythiophene-3-carboxylic acid . The primary recommended method is a Buffered Pinnick Oxidation , selected for its mildness and scalability. A secondary Silver Oxide (Ag₂O) protocol is provided as a base-mediated alternative for ultra-sensitive substrates.

Introduction & Strategic Analysis

The Substrate Challenge

The target transformation involves converting the formyl group at the C3 position to a carboxylic acid while preserving the acid-sensitive enol ether functionality at C2.

  • Substrate: 2-Methoxythiophene-3-carbaldehyde (CAS: 41057-07-2)[1]

  • Product: 2-Methoxythiophene-3-carboxylic acid (CAS: 71154-29-5)

Key Reactivity Risks:

  • Acid Sensitivity: 2-Methoxythiophenes are essentially cyclic thio-enol ethers. In strong acid, they readily protonate at C2 or C5, leading to hydrolysis and formation of thiolactones (thiophenones).

  • Electrophilic Chlorination: In the absence of scavengers, the byproduct of chlorite oxidation (HOCl) can chlorinate the electron-rich thiophene ring.

  • Ring Oxidation: Strong oxidants (KMnO₄) can attack the sulfur or the double bonds, breaking the aromaticity.

Method Selection Matrix
MethodReagentspH RegimeSuitabilityVerdict
Pinnick (Lindgren) NaClO₂, NaH₂PO₄, ScavengerWeakly Acidic (pH 3-5)High Recommended. Mild, scalable, and highly selective if buffered.
Silver Oxide AgNO₃, NaOHBasic (pH > 12)High Alternative. Best for acid-labile substrates, but expensive and atom-inefficient.
Permanganate KMnO₄VariableLowNot Recommended. High risk of ring degradation and over-oxidation.
Jones Oxidation CrO₃, H₂SO₄Strongly AcidicLowUnsafe. Will likely hydrolyze the methoxy group.

Recommended Protocol: Buffered Pinnick Oxidation

This protocol utilizes sodium chlorite (


) as the oxidant.[2][3] The addition of a chlorine scavenger (2-methyl-2-butene) is mandatory  to prevent chlorination of the thiophene ring. A phosphate buffer is used to maintain the pH at ~4.5, mitigating the risk of methoxy group hydrolysis.
Reaction Scheme & Mechanism

The mechanism proceeds via the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation.[3][4]

PinnickMechanism Aldehyde 2-Methoxythiophene- 3-carbaldehyde Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate + HClO₂ ChlorousAcid HClO₂ (Active Oxidant) ChlorousAcid->Intermediate TransitionState Cyclic Transition State Intermediate->TransitionState H-Transfer Product 2-Methoxythiophene- 3-carboxylic Acid TransitionState->Product HOCl HOCl (Byproduct) TransitionState->HOCl Scavenged Chlorinated Scavenger HOCl->Scavenged + Scavenger Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Scavenged Prevents Ring Chlorination

Figure 1: Mechanism of the Pinnick oxidation highlighting the critical role of the scavenger.

Materials
  • Substrate: 2-Methoxythiophene-3-carbaldehyde (1.0 equiv)

  • Oxidant: Sodium chlorite (

    
    ), 80% technical grade (1.5 - 2.0 equiv)
    
  • Buffer: Sodium dihydrogen phosphate monohydrate (

    
    ) (1.5 equiv)
    
  • Scavenger: 2-Methyl-2-butene (10-20 equiv) or Resorcinol (1.5 equiv)

  • Solvent: tert-Butanol (

    
    -BuOH) / Water (
    
    
    
    ) (3:1 ratio) or THF/Water
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxythiophene-3-carbaldehyde (1.0 g, 7.0 mmol) in 35 mL of

    
    -BuOH. Add 12 mL of water.
    
  • Scavenger Addition: Add 2-methyl-2-butene (10 mL, large excess).

    • Note: This alkene acts as a "chlorine sink" for the hypochlorous acid (HOCl) generated during the reaction.

  • Buffer Addition: Add

    
      (1.45 g, 10.5 mmol). Stir until partially dissolved.
    
  • Oxidant Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve

    
      (80%, 1.6 g, ~14 mmol) in 10 mL of water. Add this solution dropwise to the reaction mixture over 15–20 minutes.
    
    • Critical: The solution may turn pale yellow. Monitor internal temperature to ensure it stays < 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir vigorously for 2–4 hours.

    • Monitoring: Monitor by TLC (ensure complete consumption of aldehyde) or LC-MS.

  • Workup (Crucial for Stability):

    • Quench: If residual oxidant remains (yellow color), add a small amount of sodium sulfite (

      
      ) until colorless.
      
    • Extraction: Dilute with Ethyl Acetate (EtOAc) and water.[2] Separate layers.

    • Base Extraction (Purification): Extract the organic layer with saturated aqueous

      
       (3 x 30 mL). The product (acid) moves to the aqueous phase; non-acidic impurities remain in the organic phase.
      
    • Acidification: Carefully acidify the combined aqueous extracts with 1N HCl to pH 3–4 .

      • WARNING:Do not acidify to pH < 2. Strong acid can hydrolyze the methoxy group.

    • Isolation: Extract the cloudy acidic aqueous layer with EtOAc (3 x 50 mL). Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
Expected Results
  • Yield: 85–95%

  • Appearance: White to off-white solid.

  • Purity: >95% (often requires no further purification).

Alternative Protocol: Silver Oxide Oxidation

Use this method if the Pinnick oxidation results in hydrolysis of the methoxy group.

Principle

Silver oxide (


) oxidizes aldehydes to acids in basic media. Since enol ethers are stable in base, this method protects the 2-methoxythiophene ring integrity.
Procedure
  • Dissolve

    
      (2.2 equiv) in water.
    
  • Separately, dissolve NaOH (4.5 equiv) in water.

  • Add the NaOH solution to the

    
     solution to precipitate brown 
    
    
    
    .
  • Add the 2-methoxythiophene-3-carbaldehyde (1.0 equiv) to the suspension (can add a small amount of THF or dioxane if solubility is poor).

  • Stir at RT or slightly elevated temperature (40 °C) for 1–3 hours.

  • Workup: Filter off the metallic silver/silver oxide residue through Celite. Acidify the filtrate carefully to pH 3–4 and extract with EtOAc.

Process Safety & Troubleshooting

Hazard Analysis
  • Sodium Chlorite: Strong oxidizer. Contact with combustible materials (paper, dry organic solvents) can cause fire. Do not dry stir bars with paper towels if they have touched chlorite.

  • Thiophenes: Often possess unpleasant odors and potential toxicity. Handle in a fume hood.

  • HOCl Generation: The reaction generates hypochlorous acid.[3][4][5] Without a scavenger, this can create toxic chlorinated byproducts or destroy the product.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Decomposition Acid hydrolysis of methoxy group.Ensure buffer is used. During workup, do not acidify below pH 3. Perform acidification at 0 °C.
Chlorinated Impurities Insufficient scavenger.Increase 2-methyl-2-butene to 20-30 equiv or switch to Resorcinol.
Incomplete Reaction Old

.

degrades over time. Titrate or use a fresh bottle. Ensure vigorous stirring (biphasic).
Yellow Gas Evolution

formation.
Reaction is too acidic. Add more phosphate buffer.

Workflow Visualization

Workflow Start Start: 2-Methoxythiophene- 3-carbaldehyde Dissolve Dissolve in t-BuOH/H₂O Add 2-Methyl-2-butene Start->Dissolve Buffer Add NaH₂PO₄ Buffer (Maintain pH ~4.5) Dissolve->Buffer Oxidize Add NaClO₂ (aq) dropwise at 0°C Buffer->Oxidize Monitor Stir at RT (2-4 h) Monitor TLC Oxidize->Monitor Check Complete? Monitor->Check Check->Oxidize No (Add more oxidant) Quench Quench with Na₂SO₃ Extract with EtOAc Check->Quench Yes BaseExt Extract with sat. NaHCO₃ (Product -> Aqueous Phase) Quench->BaseExt Acidify CRITICAL: Acidify Aqueous to pH 3-4 (Not lower!) BaseExt->Acidify FinalExt Extract with EtOAc Dry & Concentrate Acidify->FinalExt End Product: 2-Methoxythiophene-3-carboxylic acid FinalExt->End

Figure 2: Operational workflow for the Buffered Pinnick Oxidation.

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[3] Acta Chemica Scandinavica, 27, 888–890. Link

  • Pinnick, H. W., Balducci, R., & Kraus, G. A. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. Link

  • Raheem, K. S., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191610. Link

  • PubChem. (n.d.). 2-Methoxythiophene-3-carboxylic acid (CID 12646608). National Library of Medicine. Link

  • Capon, B., & Kwok, F. C. (1987).[6] Reversible carbon protonation in the hydrolysis of heterocyclic enol methyl ethers. Tetrahedron, 43(1), 69-76.[6] (Demonstrates acid sensitivity of 2-methoxythiophene). Link

Sources

Introduction: The Strategic Importance of Thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Thiophen-3-ylmethanols via Grignard Reaction

Thiophene derivatives are privileged structures in medicinal chemistry and materials science. Their incorporation into molecular frameworks can significantly modulate biological activity and electronic properties. Specifically, thiophen-3-ylmethanol moieties serve as critical building blocks for a range of pharmaceutical agents, including selective kinase inhibitors and novel therapeutic compounds. The Grignard reaction offers a robust and versatile method for the C-C bond formation necessary to synthesize these valuable secondary alcohols from thiophene-3-carbaldehydes. This guide provides a detailed exploration of the underlying principles, actionable protocols, and troubleshooting strategies for researchers engaged in synthetic chemistry and drug development.

I. Reaction Principles and Mechanistic Considerations

The Grignard reaction is a fundamental organometallic transformation where an organomagnesium halide (the Grignard reagent, RMgX) adds to a carbonyl group.[1][2] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[3]

The Nucleophilic Addition Pathway

The reaction with an aldehyde, such as thiophene-3-carbaldehyde, proceeds via a two-step nucleophilic addition mechanism.[4][5]

  • Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the thiophene-3-carbaldehyde. This attack breaks the π-bond of the carbonyl, forming a new carbon-carbon single bond and a tetrahedral magnesium alkoxide intermediate.[4][6] The reaction typically proceeds through a six-membered ring transition state, which can influence stereochemical outcomes.[2]

  • Protonation (Work-up): An acidic work-up is performed to protonate the magnesium alkoxide, yielding the final secondary alcohol product, a thiophen-3-ylmethanol derivative.[3][6]

While the nucleophilic addition is the primary pathway for most aldehydes, it is worth noting that for some aromatic substrates with low reduction potential, a competitive single electron transfer (SET) radical mechanism can occur.[7][8]

Caption: General mechanism of the Grignard reaction with thiophene-3-carbaldehyde.

Critical Considerations for Thiophene Substrates
  • Aromaticity and Reactivity: The thiophene ring is aromatic, but less so than benzene.[9] The primary site of reaction for a strong nucleophile like a Grignard reagent is the highly electrophilic carbonyl carbon, not the aromatic ring itself.

  • Acidic Protons: Thiophene ring protons are generally not acidic enough to be deprotonated by a Grignard reagent. However, any other acidic functional groups on the thiophene ring or the Grignard reagent will quench the reaction.[2][3]

  • Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic solvents like water or alcohols.[10][11] This is the most common cause of reaction failure. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure.[12][13]

II. Experimental Protocols and Procedures

This section provides a detailed, step-by-step methodology for conducting the Grignard addition to thiophene-3-carbaldehydes.

Materials and Equipment
  • Glassware: Flame- or oven-dried three-neck round-bottom flask, dropping funnel, reflux condenser, glass stirrer/magnetic stir bar, Schlenk line or nitrogen/argon balloon setup.

  • Reagents:

    • Thiophene-3-carbaldehyde

    • Magnesium turnings (activated)

    • Appropriate alkyl or aryl halide (e.g., bromoethane, iodomethane, bromobenzene) OR commercially available Grignard solution

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (for activation)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Solvents for extraction (e.g., diethyl ether, ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

  • Equipment: Heating mantle, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.

Protocol 1: General Procedure for Grignard Synthesis and Addition

This protocol describes the in situ preparation of the Grignard reagent followed by its reaction with thiophene-3-carbaldehyde.

Step 1: Reaction Setup and Magnesium Activation

  • Assemble a flame-dried three-neck flask equipped with a stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).[12]

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a single crystal of iodine. Gently warm the flask until the purple iodine vapor is visible, which indicates activation of the magnesium surface.[13] Allow the flask to cool to room temperature.

Step 2: Formation of the Grignard Reagent

  • Add a small volume of anhydrous THF or diethyl ether to just cover the magnesium turnings.

  • Dissolve the alkyl/aryl halide (1.1 equivalents) in anhydrous THF/ether in the dropping funnel.

  • Add a small portion (~5-10%) of the halide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance.[5] Gentle warming may be required, but be prepared for a potential exotherm.[13]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[13][14]

  • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

Step 3: Addition of Thiophene-3-carbaldehyde

  • Cool the freshly prepared Grignard reagent solution in an ice bath (0 °C).

  • Dissolve thiophene-3-carbaldehyde (1.0 equivalent) in anhydrous THF/ether in the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C to control the exothermic reaction.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

Step 4: Reaction Monitoring and Work-up

  • Monitor the consumption of the starting aldehyde using TLC or GC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] Avoid adding water or strong acids directly, as this can cause a violent exotherm.

  • Continue adding the NH₄Cl solution until the solids dissolve and two clear layers form.

Step 5: Extraction and Purification

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with diethyl ether or ethyl acetate.[15]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[12]

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired thiophen-3-ylmethanol.[12][13]

Experimental Workflow Setup 1. Assemble & Flame-Dry Glassware (Inert Atmosphere) Mg_Activation 2. Activate Mg Turnings (Iodine, Gentle Heat) Setup->Mg_Activation Grignard_Formation 3. Form Grignard Reagent (Add Alkyl Halide in Ether/THF) Mg_Activation->Grignard_Formation Cooling1 4. Cool to 0°C Grignard_Formation->Cooling1 Aldehyde_Addition 5. Add Thiophene-3-carbaldehyde (Dropwise at 0°C) Cooling1->Aldehyde_Addition Reaction 6. Stir at Room Temp (Monitor by TLC/GC) Aldehyde_Addition->Reaction Cooling2 7. Cool to 0°C Reaction->Cooling2 Quench 8. Quench Reaction (Sat. aq. NH₄Cl) Cooling2->Quench Extract 9. Extract with Ether/EtOAc Quench->Extract Dry_Concentrate 10. Dry & Concentrate Organic Layers Extract->Dry_Concentrate Purify 11. Purify Product (Chromatography/Distillation) Dry_Concentrate->Purify

Caption: Workflow for Grignard reaction with thiophene-3-carbaldehyde.

III. Data Presentation and Reagent Comparison

The choice of Grignard reagent significantly impacts the reaction outcome. Below is a representative summary of expected results for the addition of various Grignard reagents to thiophene-3-carbaldehyde under optimized conditions.

Grignard Reagent (R-MgX)R GroupExpected ProductTypical Yield (%)Notes
CH₃MgIMethyl1-(Thiophen-3-yl)ethanol85-95%Highly reactive; may require careful temperature control.
CH₃CH₂MgBrEthyl1-(Thiophen-3-yl)propan-1-ol80-90%Standard, reliable reagent.
PhMgBrPhenylPhenyl(thiophen-3-yl)methanol75-85%Less reactive than alkyl Grignards; may require longer reaction times.
i-PrMgClIsopropyl1-(Thiophen-3-yl)-2-methylpropan-1-ol60-75%Steric hindrance can lower yields. Potential for reduction side products.[16]
t-BuMgCltert-Butyl1-(Thiophen-3-yl)-2,2-dimethylpropan-1-ol< 40%Significant steric hindrance. Prone to acting as a base, causing enolization or reduction.[16]

IV. Troubleshooting and Optimization

Problem Possible Cause(s) Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface. 2. Presence of moisture in glassware or solvent.[10][12] 3. Low reactivity of the organic halide.1. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings under inert gas.[12][13] 2. Rigorously flame-dry all glassware and use freshly distilled anhydrous solvents.[13] 3. Use gentle warming to initiate, or switch from a chloride to a more reactive bromide or iodide.
Low Yield of Alcohol Product 1. Grignard reagent was quenched by moisture, CO₂, or atmospheric O₂.[10] 2. Incomplete reaction. 3. Side reaction (e.g., Wurtz coupling of the halide starting material).[10][13]1. Maintain a positive pressure of inert gas throughout. Ensure all reagents and solvents are anhydrous. 2. Increase reaction time or gently warm the mixture after addition. 3. Add the halide slowly to a suspension of magnesium to maintain a low concentration, minimizing self-coupling.[12]
Formation of Byproducts 1. Thiophene (from protonation of unreacted thiophenyl-Grignard if one were made, or protonation of the primary Grignard).[13] 2. Biphenyl or Bithiophene (from Wurtz coupling).[10][13] 3. Ketone (from oxidation of the product during workup or a side reaction).[17]1. Ensure strictly anhydrous and anaerobic conditions. 2. Optimize the addition rate and temperature.[12] 3. Ensure a complete reaction and use a mild work-up. Avoid exposure to air for prolonged periods before quenching.

References

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

  • The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. [Link]

  • The mechanism of Grignard reaction: finally unravelled. (2024, May 31). OperaChem. [Link]

  • Grignard Reaction Mechanism. BYJU'S. [Link]

  • Grignard reaction. Wikipedia. [Link]

  • Chemistry Grignard Reaction Mechanism. SATHEE. [Link]

  • The Reaction of 3,4-Dinitrothiophene with Grignard Reagents: Formation of 2-(3-Amino-4-nitrothiophen-2-yl)phenols. (2004, December). ResearchGate. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Side Reactions in a Grignard Synthesis. (1999, January). ResearchGate. [Link]

  • Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2020, May 1). MDPI. [Link]

  • reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

    • Grignard Reaction. University of Missouri–Kansas City. [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. (2020, January 17). ACS Publications. [Link]

  • Synthesis of 3-hexylthiophene-thiophene copolymers via Grignard Metathesis method. ResearchGate. [Link]

    • The Grignard Reaction. University of California, Irvine. [Link]

  • A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis. Wiley Online Library. [Link]

  • Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. PMC. [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020, January 27). RSC Publishing. [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025, December 9). PMC. [Link]

  • Process for making thiophene carboxamide derivative.
  • Reactions of Pyrrole, Furan, and Thiophene. Pearson+. [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Basrah. [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems. (2019, December 9). Chemistry Steps. [Link]

  • 6-CHLORO-1-HEXENE. Organic Syntheses. [Link]

  • Grignard side reactions. (2022, December 21). Reddit. [Link]

Sources

Application Note: Precision Synthesis of Thieno[2,3-b]pyridine Derivatives via 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Thienopyridines, particularly the thieno[2,3-b]pyridine isomer, are privileged scaffolds in drug discovery, serving as bioisosteres for quinolines and indoles in kinase inhibitors (e.g., PI3K, EGFR) and anti-platelet agents. While classical syntheses rely on 2-aminothiophenes (Friedländer or Gould-Jacobs types), this guide focuses on a regiodivergent strategy using 2-methoxythiophene .

The 2-methoxy substituent acts as a powerful Directed Ortho Metalation (DoM) group, allowing precise C3-functionalization that is otherwise difficult to achieve via electrophilic aromatic substitution (which favors C5). This Application Note details the protocol for converting 2-methoxythiophene into 2-methoxy-3-thiophenecarboxaldehyde, followed by its cyclocondensation into substituted thieno[2,3-b]pyridines.

Critical Technical Challenges
  • Acid Sensitivity: 2-Methoxythiophene is an electron-rich enol ether equivalent; it is highly susceptible to acid-catalyzed hydrolysis and polymerization.

  • Regiocontrol: Exclusive C3-lithiation requires strictly anhydrous conditions and cryogenic control to prevent "lithium scramble" to the thermodynamically stable C5 position.

  • Leaving Group Dynamics: The methoxy group serves a dual role: a director for lithiation and a potential leaving group (via

    
    ) or handle for tautomerization during pyridine ring closure.
    

Phase 1: Regioselective Functionalization (The Setup)

The objective is to install a reactive electrophile (formyl group) at the C3 position. Standard Vilsmeier-Haack conditions often lead to C5 mixtures or decomposition. We utilize a Directed Ortho-Lithiation (DoM) approach.

Workflow Diagram: Pathway to Precursors

G cluster_0 Critical Control Point Start 2-Methoxythiophene Lith 3-Lithio-2-methoxythiophene (Kinetic Intermediate) Start->Lith n-BuLi, THF -78°C, 30 min Scramble 5-Lithio-2-methoxythiophene (Thermodynamic - AVOID) Lith->Scramble Temp > -40°C or prolonged time Formyl 2-Methoxy-3- thiophenecarboxaldehyde Lith->Formyl 1. DMF (excess) 2. NH4Cl (aq)

Caption: Kinetic control at -78°C is required to maintain C3-regioselectivity via the methoxy directing group.

Protocol 1: Synthesis of 2-Methoxy-3-thiophenecarboxaldehyde

Safety Note: n-Butyllithium (n-BuLi) is pyrophoric. All glassware must be flame-dried and purged with Argon.

Reagents:

  • 2-Methoxythiophene (1.0 equiv)

  • n-BuLi (1.1 equiv, 1.6 M in hexanes)

  • N,N-Dimethylformamide (DMF) (1.5 equiv, anhydrous)

  • THF (Anhydrous, freshly distilled)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried Schlenk flask with anhydrous THF (10 mL/mmol substrate) under Argon. Add 2-methoxythiophene.[1]

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.

  • Lithiation (DoM): Add n-BuLi dropwise over 20 minutes via syringe pump or pressure-equalizing funnel.

    • Checkpoint: Maintain internal temperature below -70°C. The solution typically turns yellow/orange.

    • Incubation: Stir at -78°C for exactly 45 minutes . Do not extend beyond 1 hour to avoid isomerization to the C5-lithio species.

  • Formylation: Add anhydrous DMF (neat) dropwise at -78°C.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C (not room temperature yet).

  • Quench: Quench with saturated aqueous

    
    .
    
    • Critical: Do NOT use HCl or acidic quench. The methoxythiophene moiety is acid-labile.

  • Workup: Extract with

    
     (x3). Wash combined organics with water and brine.[2] Dry over 
    
    
    
    .[2]
  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Silica, Hexanes/EtOAc 9:1) buffered with 1%

    
    .
    

Yield Expectation: 75–85% Validation:


 NMR (CDCl3) should show the aldehyde proton at ~9.9-10.1 ppm and distinct thiophene doublets (J ~5-6 Hz).

Phase 2: Annulation to Thieno[2,3-b]pyridine

With the C3-aldehyde installed, the pyridine ring is constructed via condensation with active methylene compounds. The 2-methoxy group serves as an electronic donor that stabilizes the intermediate but can be displaced or hydrolyzed depending on the nucleophile used.

Reaction Mechanism: Modified Friedländer/Knoevenagel

The most robust route involves condensing the aldehyde with 2-cyanoacetamide or malononitrile in the presence of a base.

Mechanism Aldehyde 2-Methoxy-3- thiophenecarboxaldehyde Intermediate Knoevenagel Adduct (Acrylonitrile derivative) Aldehyde->Intermediate Base (Piperidine/Etbv3N) - H2O Reagent Active Methylene (e.g., 2-Cyanoacetamide) Reagent->Intermediate Cyclization Ring Closure (Nucleophilic attack at C2) Intermediate->Cyclization Intramolecular Product Thieno[2,3-b]pyridine Derivative Cyclization->Product - MeOH (Substitution) or Tautomerization

Caption: The cascade involves Knoevenagel condensation followed by cyclization onto the C2-position.

Protocol 2: Pyridine Ring Closure

Target: 3-Cyano-2-hydroxy-thieno[2,3-b]pyridine (or 2-methoxy analogue depending on conditions).

Reagents:

  • 2-Methoxy-3-thiophenecarboxaldehyde (1.0 equiv)

  • 2-Cyanoacetamide (1.1 equiv)

  • Base: Piperidine (catalytic) or KOH (stoichiometric for one-pot)

  • Solvent: Ethanol or Acetonitrile[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde and 2-cyanoacetamide in Ethanol (5 mL/mmol).

  • Catalysis: Add 5-10 drops of piperidine.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Observation: A precipitate usually forms as the Knoevenagel adduct cyclizes.

  • Workup: Cool to room temperature.

    • Scenario A (Precipitate): Filter the solid, wash with cold ethanol and ether.

    • Scenario B (Solution): If no precipitate, concentrate to 1/3 volume and cool to 4°C.

  • Post-Processing: The resulting product often retains the methoxy group or converts to the pyridone (2-hydroxy) form if water was present or if workup was acidic. For medicinal chemistry, the 2-chloro derivative is often desired next; this is achieved by treating the 2-hydroxy/2-methoxy product with

    
    .
    

Data Summary & Troubleshooting

Comparative Reaction Parameters
ParameterCondition A (Recommended)Condition B (Alternative)Impact on Product
Lithiation Temp -78°C (Strict)-40°C to -20°CCondition B leads to C5-formylation (wrong isomer).
Quench pH Neutral/Basic (

)
Acidic (HCl)Acidic quench hydrolyzes the enol ether, destroying the ring.
Cyclization Base Piperidine (Cat.)[3]NaOEt (Stoich.)NaOEt may cause nucleophilic displacement of the methoxy group early.
Solvent THF (Anhydrous)Diethyl EtherTHF coordinates Li+ better, improving DoM efficiency.
Troubleshooting Guide
  • Problem: Low yield of aldehyde; recovery of starting material.

    • Root Cause:[3][4][5][6][7][8] Wet THF or decomposed n-BuLi.

    • Fix: Titrate n-BuLi using diphenylacetic acid before use. Ensure THF is distilled from Na/Benzophenone.

  • Problem: Product is a mixture of isomers.

    • Root Cause:[3][4][5][6][7][8] "Lithium Scramble." The C3-lithio species isomerized to C5.

    • Fix: Reduce lithiation time to <45 mins and ensure T < -70°C.

  • Problem: Thiophene ring opening.

    • Root Cause:[3][4][5][6][7][8] Acid exposure.[4]

    • Fix: Add 1% Triethylamine to chromatography eluents.

References

  • Direct Metalation of Thiophenes: BenchChem. A Comparative Guide to the Formylation of 2-Methylthiophene (and derivatives).

  • Thienopyridine Scaffolds: Abdelwahab, et al. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry. ResearchGate.[3]

  • Lithiation Protocols: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. NIH/PubMed Central.

  • Friedländer/Thorpe-Ziegler Cyclization: Bakhite, E. A., et al. Fused thieno[2,3-b]pyridines: synthesis and characterization. Arkivoc.[3]

  • Regioselectivity in Thiophenes: RSC Publishing. Regioselective α- and β-metallations of thiophene derivatives.

Sources

Application Notes and Protocols: The Horner-Wadsworth-Emmons Reaction with 2-Methoxythiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for performing the Horner-Wadsworth-Emmons (HWE) reaction using 2-methoxythiophene-3-carbaldehyde as a substrate. The HWE reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes, and its application to heterocyclic aldehydes is of significant interest in medicinal chemistry and materials science.[1][2][3] This guide details the reaction mechanism, provides a step-by-step experimental protocol, and offers insights into reaction optimization and troubleshooting. The target audience includes researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Power and Precision of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic chemistry.[1][4] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[1][5] A significant advantage of the HWE reaction over the related Wittig reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene with high stereoselectivity.[5][6][7] Furthermore, the water-soluble nature of the phosphate byproduct simplifies purification, a notable improvement over the often-problematic removal of triphenylphosphine oxide in Wittig reactions.[5][7][8]

The reaction with heterocyclic aldehydes, such as 2-methoxythiophene-3-carbaldehyde, is of particular importance as it provides a route to highly functionalized thiophene derivatives. Thiophene-containing molecules are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. The ability to introduce a carbon-carbon double bond with stereocontrol is a critical step in the synthesis of many complex target molecules.

Mechanistic Overview

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism, which is key to understanding its stereochemical outcome.

  • Deprotonation: The reaction is initiated by the deprotonation of the α-proton of the phosphonate ester by a suitable base, forming a nucleophilic phosphonate carbanion.[1][5] The acidity of this proton is enhanced by the electron-withdrawing phosphonate group and the adjacent ester group.

  • Nucleophilic Addition: The phosphonate carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde (2-methoxythiophene-3-carbaldehyde in this case).[5][9] This addition is the rate-limiting step and leads to the formation of a diastereomeric mixture of betaine-like intermediates.[1]

  • Oxaphosphetane Formation: These intermediates subsequently cyclize to form a four-membered ring intermediate known as an oxaphosphetane.[7][9]

  • Elimination: The oxaphosphetane intermediate then collapses, eliminating a dialkyl phosphate salt and forming the desired alkene product.[1][5] The stereoselectivity of the reaction is largely determined by the relative energies of the transition states leading to the (E) and (Z) alkenes.[6][10]

HWE_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Addition cluster_2 Cyclization & Elimination Phosphonate (EtO)₂P(O)CH₂CO₂Et Carbanion [(EtO)₂P(O)CHCO₂Et]⁻ Phosphonate->Carbanion + Base⁻ Base Base⁻ Aldehyde 2-Methoxythiophene -3-carbaldehyde Betaine Betaine Intermediate Carbanion_ref->Betaine + Aldehyde Oxaphosphetane Oxaphosphetane Product (E)-Alkene Oxaphosphetane->Product Byproduct Dialkyl Phosphate Salt Oxaphosphetane->Byproduct Betaine_ref->Oxaphosphetane

Experimental Protocol

This protocol details the synthesis of (E)-ethyl 3-(2-methoxythiophen-3-yl)acrylate from 2-methoxythiophene-3-carbaldehyde and triethyl phosphonoacetate.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Methoxythiophene-3-carbaldehyde≥97%e.g., Sigma-AldrichStore under inert atmosphere.
Triethyl phosphonoacetate≥98%e.g., Sigma-AldrichCorrosive, handle with care.
Sodium Hydride (NaH)60% dispersion in mineral oile.g., Sigma-AldrichHighly flammable, handle under inert gas.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freee.g., Sigma-AldrichDry over sodium/benzophenone before use.
Saturated aqueous NH₄Cl--For quenching the reaction.
Ethyl acetate (EtOAc)ACS grade-For extraction.
Brine (saturated NaCl solution)--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Equipment
  • Round-bottom flask (two- or three-necked)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Septa and needles

  • Dropping funnel or syringe pump

  • Ice bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Step-by-Step Procedure

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Sodium hydride is a flammable solid and reacts violently with water. Anhydrous conditions are crucial for the success of this reaction.

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 mmol, 1.2 eq) to a dry, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (5 mL) to the flask.

  • Phosphonate Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethyl phosphonoacetate (1.1 mmol, 1.1 eq) dropwise to the stirred suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete formation of the phosphonate carbanion.[11]

  • Aldehyde Addition: In a separate flask, dissolve 2-methoxythiophene-3-carbaldehyde (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion. Monitor the progress of the reaction by thin-layer chromatography (TLC). A common eluent system is a mixture of hexane and ethyl acetate.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[11]

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[11]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-ethyl 3-(2-methoxythiophen-3-yl)acrylate.[1]

HWE_Protocol A 1. Preparation NaH in anhydrous THF under inert atmosphere B 2. Phosphonate Addition Add Triethyl phosphonoacetate at 0 °C A->B C 3. Carbanion Formation Stir at 0 °C for 30 min B->C D 4. Aldehyde Addition Add 2-methoxythiophene-3-carbaldehyde solution in THF at 0 °C C->D E 5. Reaction Warm to RT, stir for 2-4 h (Monitor by TLC) D->E F 6. Quenching Cool to 0 °C, add sat. aq. NH₄Cl E->F G 7. Extraction Extract with Ethyl Acetate F->G H 8. Washing & Drying Wash with H₂O, brine, and dry over Na₂SO₄ G->H I 9. Purification Concentrate and purify by flash chromatography H->I

Results and Discussion

The Horner-Wadsworth-Emmons reaction of 2-methoxythiophene-3-carbaldehyde with triethyl phosphonoacetate is expected to yield the (E)-isomer as the major product. The stereoselectivity is driven by the thermodynamic stability of the intermediates leading to the trans-alkene.

Table 1: Expected Reaction Parameters and Outcome

ParameterValue
Reactant 12-Methoxythiophene-3-carbaldehyde
Reactant 2Triethyl phosphonoacetate
BaseSodium Hydride (NaH)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Product(E)-ethyl 3-(2-methoxythiophen-3-yl)acrylate
Expected Stereoselectivity(E):(Z) > 95:5
Typical Yield70-90%

The structure of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The coupling constant between the vinylic protons in the ¹H NMR spectrum is a key indicator of the alkene geometry; a large coupling constant (typically > 15 Hz) is characteristic of a trans-double bond.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete reaction: Ensure anhydrous conditions are strictly maintained. Use freshly dried THF and handle NaH under an inert atmosphere.

    • Side reactions: Adding the aldehyde at a lower temperature (-78 °C) can sometimes minimize side reactions.

  • Poor Stereoselectivity:

    • Base and solvent effects: The choice of base and solvent can influence the E/Z ratio. For some substrates, using a weaker base like DBU in the presence of LiCl (Masamune-Roush conditions) can improve selectivity.[12]

    • Temperature: Higher reaction temperatures generally favor the formation of the more stable (E)-isomer.[5]

  • Difficult Purification:

    • Water-soluble byproduct: The dialkyl phosphate byproduct is generally water-soluble and should be removed during the aqueous workup.[5][8] If purification is still challenging, ensure thorough extraction and washing steps.

Conclusion

The Horner-Wadsworth-Emmons reaction is a highly reliable and stereoselective method for the synthesis of (E)-alkenes from aldehydes.[1][2][6] The protocol described herein for the reaction of 2-methoxythiophene-3-carbaldehyde provides a robust procedure for accessing valuable thiophene-containing building blocks. By understanding the reaction mechanism and paying careful attention to experimental details, researchers can effectively utilize this powerful transformation in their synthetic endeavors.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. [Link]

  • Bentham Science Publishers. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • The Journal of Organic Chemistry - ACS Publications. A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. [Link]

  • RSC Publishing. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. [Link]

  • PubMed. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • The Journal of Organic Chemistry - ACS Publications. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. [Link]

  • arkat usa. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. [Link]

Sources

Revolutionizing Thiophene Scaffolds: A Guide to C-H Activation Functionalization of 2-Methoxythiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique electronic properties.[1][2][] Traditional methods for functionalizing this privileged scaffold often rely on multi-step sequences involving pre-functionalized starting materials. However, the advent of transition-metal-catalyzed carbon-hydrogen (C-H) bond activation has ushered in a new era of synthetic efficiency, allowing for the direct installation of diverse functionalities onto the thiophene core.[4] This guide provides an in-depth exploration of the C-H activation and functionalization of a particularly valuable building block: 2-methoxythiophene-3-carbaldehyde.

This substrate presents a unique case study due to the interplay of its electron-donating methoxy group and the directing capabilities of the carbaldehyde. Understanding the regiochemical outcomes and optimizing reaction conditions are paramount for harnessing the full synthetic potential of this molecule.

The Strategic Advantage of C-H Activation

C-H activation is a powerful strategy that transforms typically inert C-H bonds into sites for chemical modification.[5] This approach offers significant advantages over classical cross-coupling reactions by eliminating the need for pre-installed halides or organometallic reagents, thereby reducing synthetic steps and improving atom economy.[4] The direct functionalization of C-H bonds is a more sustainable and cost-effective approach to molecular diversification.[4]

Transition metals such as palladium, rhodium, and iridium are at the forefront of this field, each exhibiting distinct catalytic activities and selectivities.[5] The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity of the C-H functionalization, a key challenge when multiple C-H bonds of similar reactivity are present.[6]

Navigating Regioselectivity in 2-Methoxythiophene-3-carbaldehyde

The substitution pattern of 2-methoxythiophene-3-carbaldehyde presents two primary sites for C-H activation: the C4 and C5 positions. The electron-donating methoxy group at C2 enhances the electron density of the thiophene ring, influencing the reactivity of the available C-H bonds. The carbaldehyde at C3 can act as a directing group, guiding the metal catalyst to a specific position.

  • The Role of the Methoxy Group: The +M effect of the methoxy group increases the nucleophilicity of the thiophene ring, making it more susceptible to electrophilic attack, a key step in many C-H activation mechanisms.[7] This electronic influence can favor functionalization at the electron-rich C5 position.

  • The Influence of the Carbaldehyde Group: The carbaldehyde can participate in chelation-assisted C-H activation, where the oxygen atom coordinates to the metal center, directing the functionalization to the adjacent C4 position. However, its electron-wittowing nature can also deactivate the ring towards certain electrophilic C-H activation pathways.

The interplay between these electronic and directing effects makes the regioselective functionalization of 2-methoxythiophene-3-carbaldehyde a nuanced challenge. The choice of catalytic system is therefore paramount in dictating the outcome of the reaction.

Key C-H Functionalization Strategies and Protocols

This section details established protocols for the C-H functionalization of thiophene derivatives, which are applicable to 2-methoxythiophene-3-carbaldehyde.

Palladium-Catalyzed Direct Arylation

Palladium catalysis is a workhorse in C-H activation, enabling the direct coupling of (hetero)arenes with aryl halides.[6] For 3-substituted thiophenes, controlling the regioselectivity between the C2 and C5 positions can be challenging.[8][9]

Conceptual Workflow for Palladium-Catalyzed Direct Arylation

G cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Product A Pd(0) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D C-H Activation (Thiophene) C->D E Ar-Pd(II)-Thienyl D->E F Reductive Elimination E->F F->A Regenerates Catalyst Product Arylated Thiophene F->Product Thiophene 2-Methoxythiophene- 3-carbaldehyde Thiophene->D ArylHalide Aryl Halide (Ar-X) ArylHalide->B

Figure 1. Palladium-catalyzed direct arylation workflow.

Protocol: Palladium-Catalyzed C5-Arylation of 3-Substituted Thiophenes

This protocol is adapted from methodologies developed for the regioselective arylation of 3-substituted thiophenes.[7]

Materials:

  • 2-Methoxythiophene-3-carbaldehyde

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-methoxythiophene-3-carbaldehyde (1.0 equiv), the aryl halide (1.2 equiv), KOAc (2.0 equiv), and TBAB (1.0 equiv).

  • Add Pd(OAc)₂ (2-5 mol%).

  • Add anhydrous DMF to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Stir the reaction mixture at 80-120 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium(II) acetate: A common and effective palladium precursor for C-H activation.

  • Potassium acetate: Acts as a base to facilitate the deprotonation step in the C-H activation mechanism.[10]

  • Tetrabutylammonium bromide: Can act as a phase-transfer catalyst and stabilize the palladium catalyst.

  • N,N-Dimethylformamide: A polar aprotic solvent that often promotes high selectivity in these reactions.[7]

Iridium-Catalyzed C-H Borylation

Iridium catalysts are highly effective for the borylation of C-H bonds, providing a versatile handle for subsequent cross-coupling reactions.[11][12] This method is known for its high regioselectivity, often governed by steric factors.[13] For 3-substituted thiophenes, borylation typically occurs at the less hindered C5 position.

Conceptual Workflow for Iridium-Catalyzed C-H Borylation

G cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Product A [Ir(I)]-L B Oxidative Addition (H-Bpin) A->B C H-[Ir(III)](Bpin)-L B->C D C-H Activation (Thiophene) C->D E Thienyl-[Ir(III)](Bpin)-L D->E F Reductive Elimination E->F F->A Regenerates Catalyst Product Borylated Thiophene F->Product Thiophene 2-Methoxythiophene- 3-carbaldehyde Thiophene->D Borane Pinacolborane (H-Bpin) Borane->B

Figure 2. Iridium-catalyzed C-H borylation workflow.

Protocol: Iridium-Catalyzed C5-Borylation of a Thiophene Derivative

This protocol is based on established procedures for the iridium-catalyzed borylation of thiophenes.[11][12]

Materials:

  • 2-Methoxythiophene-3-carbaldehyde

  • Pinacolborane (HBpin) or Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (iridium precursor)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (ligand)

  • Anhydrous solvent (e.g., THF, n-hexane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine [Ir(COD)OMe]₂ (1-3 mol%) and the ligand (2-6 mol%) in the chosen anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to generate the active catalyst.

  • Add 2-methoxythiophene-3-carbaldehyde (1.0 equiv) and the boron source (1.5-2.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by GC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the borylated product.

Causality Behind Experimental Choices:

  • [Ir(COD)OMe]₂ and Phenanthroline Ligand: This combination forms a highly active catalyst for C-H borylation.[14] The ligand plays a crucial role in stabilizing the iridium center and influencing its reactivity.

  • Pinacolborane/Bis(pinacolato)diboron: Common and stable boron sources for these reactions.

  • Anhydrous Conditions: Organometallic catalysts and borane reagents are often sensitive to moisture.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are also powerful tools for C-H activation, often displaying complementary reactivity to palladium and iridium systems.[15] Rhodium(III) catalysts, in particular, are known to catalyze C-H/C-H cross-coupling reactions and annulations.[15][16]

Conceptual Workflow for Rhodium-Catalyzed C-H Activation

G cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Product A [Cp*Rh(III)] B C-H Activation (Thiophene) A->B C Cp*Rh(III)-Thienyl B->C D Coordination & Insertion (Coupling Partner) C->D E Rhodacycle Intermediate D->E F Reductive Elimination/ Protonolysis E->F F->A Regenerates Catalyst Product Functionalized Thiophene F->Product Thiophene 2-Methoxythiophene- 3-carbaldehyde Thiophene->B Partner Coupling Partner (e.g., Alkyne, Alkene) Partner->D

Figure 3. General workflow for Rhodium-catalyzed C-H functionalization.

Protocol: Rhodium-Catalyzed Annulation with Alkynes

This protocol is a conceptual adaptation based on rhodium-catalyzed annulation reactions of thiophene derivatives.[16]

Materials:

  • 2-Methoxythiophene-3-carbaldehyde (if modified with a suitable directing group like an amide)

  • Alkyne

  • [Cp*RhCl₂]₂ (rhodium precursor)

  • Silver salt (e.g., AgSbF₆, AgOAc) as a halide scavenger/oxidant

  • Copper(II) acetate (Cu(OAc)₂) as an oxidant

  • Solvent (e.g., DCE, t-AmylOH)

Procedure:

  • To a reaction tube, add the thiophene substrate (1.0 equiv), the alkyne (2.0-3.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), the silver salt (20 mol%), and Cu(OAc)₂ (2.0 equiv).

  • Add the solvent and seal the tube.

  • Heat the reaction mixture at 100-130 °C for the specified time, monitoring by TLC or LC-MS.

  • After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • [Cp*RhCl₂]₂: A robust and widely used rhodium(III) precatalyst.

  • Silver Salt: Often used to abstract a chloride ligand from the rhodium precursor, generating a more catalytically active cationic species.

  • Copper(II) Acetate: Acts as a terminal oxidant to regenerate the active Rh(III) catalyst in the catalytic cycle.

Data Summary and Comparison

FunctionalizationCatalyst SystemTypical PositionKey Advantages
Direct Arylation Pd(OAc)₂ / BaseC5 or C4 (directing group dependent)High functional group tolerance, broad scope of aryl partners.
Borylation [Ir(COD)OMe]₂ / LigandC5 (sterically controlled)Provides a versatile boronate ester for further transformations.[11][12]
Annulation [Cp*RhCl₂]₂ / OxidantC4 (directing group dependent)Enables the construction of fused ring systems.[16]

Conclusion and Future Outlook

The C-H activation and functionalization of 2-methoxythiophene-3-carbaldehyde opens up a vast chemical space for the synthesis of novel thiophene-based compounds with potential applications in drug discovery and materials science.[1][] The choice of the catalytic system is the critical determinant of the regiochemical outcome, allowing for selective functionalization at either the C4 or C5 position.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including those based on earth-abundant metals.[5] Furthermore, the exploration of enantioselective C-H activation methodologies will be crucial for the synthesis of chiral thiophene derivatives, which are of significant interest in medicinal chemistry.[17][18] The continued development of these powerful synthetic tools will undoubtedly accelerate the discovery and development of new thiophene-containing molecules with enhanced properties and functions.

References

  • Maleczka, R. E., & Smith, M. R. (2008). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. Tetrahedron, 64(26), 5991-6004. [Link]

  • Michigan State University. (n.d.). Iridium-catalyzed borylation of thiophenes. MSU Chemistry. Retrieved from [Link]

  • ResearchGate. (2008). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). C-H Activation Reactions | Functionalization of Carbon Bonds. Retrieved from [Link]

  • Vantourout, J. C., et al. (2021). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Central Science, 7(2), 288-298. [Link]

  • Labinsights. (2023, May 8). Thiophenes - Heterocyclic Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon–hydrogen bond activation. Retrieved from [Link]

  • Meanwell, N. A. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Topics in Medicinal Chemistry, 5(14), 1429-1454. [Link]

  • Besson, T., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 819. [Link]

  • OpenChemHub. (2024, January 18). The main mechanisms of C-H activation [Video]. YouTube. [Link]

  • Goldman, A. S., & Goldberg, K. I. (2004). Organometallic C-H Bond Activation: An Introduction. In Activation and Functionalization of C-H Bonds (pp. 1-43). American Chemical Society. [Link]

  • Li, B., et al. (2019). Rhodium-Catalyzed C–H/C–H Cross Coupling of Benzylthioethers or Benzylamines with Thiophenes Enabled by Flexible Directing Groups. Organic Letters, 21(13), 5143-5147. [Link]

  • National Center for Biotechnology Information. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Retrieved from [Link]

  • Ishiyama, T., et al. (2016). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journal of Organic Chemistry, 12, 777-783. [Link]

  • Gensch, T., et al. (2025). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]

  • ResearchGate. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

  • Ackermann, L., et al. (2021). Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angewandte Chemie International Edition, 60(3), 1560-1564. [Link]

  • Itano, W. (n.d.). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Retrieved from [Link]

  • Universidad de La Rioja. (n.d.). Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. Retrieved from [Link]

  • Li, X. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, 4(3), 222-237. [Link]

  • Semantic Scholar. (n.d.). Catalyst‐Controlled Regiodivergent C−H Alkynylation of Thiophenes. Retrieved from [Link]

  • Miura, M., et al. (2016). Synthesis of Benzo[c]thiophenes by Rhodium(III)-Catalyzed Dehydrogenative Annulation. The Journal of Organic Chemistry, 81(5), 2046-2052. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Rhodium(III)-Catalyzed C—H Activation/Annulation with Vinyl Esters as an Acetylene Equivalent. Retrieved from [Link]

  • Gensch, T., et al. (2025). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]

  • Varela-Alvarez, A., & Musaev, D. G. (n.d.). The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv. [Link]

  • ResearchGate. (2014). Palladium-Catalyzed Group-Directed sp2-C—H Functionalization. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Direct C–H arylation of 3-methoxythiophene catalyzed by Pd. Application to a more efficient synthesis of. Retrieved from [Link]

  • MDPI. (n.d.). Turning Pd-Catalysed Direct C–H Arylation of Thiophene Derivatives into Green: Industrial Wastewater as. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium catalyzed regioselective distal C (sp2)–H functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted thiophene 3-carbaldehyde 113 through [3 + 2] cycloaddition of 1,4-dithiane-2,5-diol 108 and ynals 109. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Merging kinetic resolution with C–H activation: an efficient approach for enantioselective synthesis. Retrieved from [Link]

  • IRIS - Unimore. (n.d.). Direct Arylation of Thiophenes in Continuous Flow. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Retrieved from [Link]

  • MDPI. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. Retrieved from [Link]

  • ZORA. (n.d.). Direct C–H Arylation. Retrieved from [Link]

  • European Journal of Chemistry. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. Retrieved from [Link]

  • Yale University. (n.d.). C-H Functionalization. Ellman Laboratory. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Oxidation of 2-methoxythiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-methoxythiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. As a Senior Application Scientist, I understand that the stability of starting materials is paramount to achieving reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights into the causes of degradation and offers robust, validated protocols to ensure the long-term integrity of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common issues and questions encountered during the storage and handling of 2-methoxythiophene-3-carbaldehyde.

Q1: My vial of 2-methoxythiophene-3-carbaldehyde, which was initially a white to off-white solid, has developed a yellow or brownish tint. What's happening?

A: A color change is a primary visual indicator of chemical degradation. This is most commonly due to the oxidation of the aldehyde functional group to the corresponding carboxylic acid (2-methoxythiophene-3-carboxylic acid). Aldehydes are generally sensitive to atmospheric oxygen, and this process can be accelerated by exposure to light and ambient temperatures.[1][2] The thiophene ring itself can also undergo oxidation under certain conditions, though the aldehyde is typically more labile.[3][4]

Q2: What are the definitive, non-negotiable storage conditions for ensuring the long-term stability of this compound?

A: To minimize degradation, 2-methoxythiophene-3-carbaldehyde must be stored under a combination of protective measures. The most critical factors are the exclusion of oxygen and control of temperature. The recommended practice is to store the compound under an inert gas atmosphere, such as argon or nitrogen, at a refrigerated temperature of 2-8°C.[5] It is also crucial to keep the container tightly sealed and protected from light.[6]

Q3: I'm getting inconsistent results in my reaction. I suspect my 2-methoxythiophene-3-carbaldehyde has degraded. How can I confirm this?

A: Visual inspection is the first step, but analytical confirmation is essential for scientific rigor. The most straightforward method is ¹H NMR spectroscopy. The aldehyde proton (-CHO) of the starting material has a characteristic chemical shift. Upon oxidation to a carboxylic acid (-COOH), this peak will disappear, and a new, broad peak will appear significantly downfield. High-Performance Liquid Chromatography (HPLC) is another excellent method to quantify the purity and detect the presence of the more polar carboxylic acid impurity.

Q4: Can I add a stabilizer or antioxidant to my 2-methoxythiophene-3-carbaldehyde to prolong its shelf life?

A: Yes, the use of antioxidants is a common and effective strategy for stabilizing aldehydes.[6] Butylated hydroxytoluene (BHT) is a widely used radical scavenger that can be added at a low concentration (typically 0.01-0.1% by weight) to inhibit autoxidation.[1][7] It is critical to ensure that the chosen antioxidant does not interfere with your downstream reactions. If dissolving the aldehyde for use in a solution, using a primary alcohol like ethanol can also confer stability by forming a hemiacetal, which is less prone to oxidation.[2]

Q5: What is the primary degradation product I should be concerned about, and why is it problematic for my experiments?

A: The primary degradation product is 2-methoxythiophene-3-carboxylic acid, formed via oxidation of the aldehyde group.[2][8] This impurity is problematic for several reasons. First, it reduces the molar equivalency of your starting material, leading to lower yields. Second, the carboxylic acid can have its own reactivity, potentially leading to unwanted side reactions. For instance, in reactions requiring a base, the acidic impurity will consume the base, altering the stoichiometry and potentially halting the desired reaction.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the stability of 2-methoxythiophene-3-carbaldehyde.

Troubleshooting Workflow for Suspected Degradation

The following diagram outlines the decision-making process when you suspect your compound may have been compromised.

G cluster_0 Start: Observation cluster_1 Step 1: Analytical Validation cluster_2 Step 2: Action start Inconsistent Experimental Results OR Visual Change (e.g., color) QC Perform Quality Control (QC) - ¹H NMR Spectroscopy - HPLC Purity Analysis start->QC Decision Is Purity >95% and Degradation Product Absent? QC->Decision Good Material is Good. Proceed with Experiment. Review Experimental Parameters. Decision->Good Yes Bad Material is Degraded. Decision->Bad No Purify Option 1: Attempt Purification (e.g., Recrystallization) Followed by Re-analysis Bad->Purify Discard Option 2: Discard Batch. Procure New, QC-Verified Material. Bad->Discard G Compound 2-Methoxythiophene-3-carbaldehyde Oxidized_Aldehyde 2-Methoxythiophene-3-carboxylic Acid Compound->Oxidized_Aldehyde Primary Pathway (O₂, Light, Heat) Oxidized_Ring Thiophene S-Oxide Derivatives Compound->Oxidized_Ring Secondary Pathway (Stronger Oxidants)

Caption: Potential oxidation pathways for 2-methoxythiophene-3-carbaldehyde.

By implementing the rigorous storage, handling, and verification protocols outlined in this guide, you can significantly extend the shelf life of 2-methoxythiophene-3-carbaldehyde and ensure the integrity and reproducibility of your valuable research.

References

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • The John D. Walsh Company. (n.d.). SAFETY DATA SHEET.
  • European Patent Office. (n.d.). A method for stabilizing aliphatic higher aldehyde compounds.
  • University of Liverpool. (n.d.). Chapter 9, thiophene.
  • Yakub, A., et al. (2018). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. PMC.
  • Wikipedia. (n.d.). Thiophene.
  • . (2019, October 30). To stabilize aldehydes....? Retrieved from

  • Kühn, F. E., et al. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, ACS Publications.
  • Pell Wall. (2013, February 7). Aldehydes: identification and storage. Pell Wall Blog.
  • Davis, M. R., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC.
  • LookChem. (n.d.). Cas 35134-07-7, 3-Methoxythiophene-2-carbaldehyde.
  • Zapata-Lillo, C., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI.

Sources

Technical Support Center: Purification of 2-Methoxythiophene-3-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of 2-methoxythiophene-3-carbaldehyde, providing explanations and actionable solutions.

Issue 1: Poor Separation of the Target Compound from Impurities

Symptom: Thin-Layer Chromatography (TLC) analysis of the collected fractions shows overlapping spots between your product and impurities, or a continuous streak instead of distinct spots.

Potential Causes and Solutions:

  • Inappropriate Mobile Phase Polarity: The polarity of the eluent is critical for achieving good separation. If the polarity is too high, both the product and impurities will elute quickly with little separation. If it's too low, elution will be excessively slow, leading to band broadening and poor resolution.

    • Solution: Systematically screen different solvent systems. A common and effective mobile phase for thiophene derivatives is a mixture of hexane and ethyl acetate.[1] Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3). The optimal Rf value for the target compound on a TLC plate is generally between 0.2 and 0.4 for good separation on a column.[2]

  • Co-elution of Regioisomers: The synthesis of substituted thiophenes can sometimes yield a mixture of regioisomers, which often have very similar polarities, making them difficult to separate.

    • Solution: For challenging separations, consider using High-Performance Liquid Chromatography (HPLC), which offers higher resolution. If limited to column chromatography, a very shallow gradient (a slow and gradual increase in the polar solvent) can improve separation. Preparative TLC can also be an option for small-scale purifications.[3]

Issue 2: Product Degradation on the Column

Symptom: You observe the appearance of new, more polar spots on your TLC plates as the chromatography progresses, and the overall yield of the desired aldehyde is low.

Potential Causes and Solutions:

  • Oxidation to Carboxylic Acid: Aldehydes are susceptible to oxidation, especially when exposed to air and silica gel, which can have acidic sites. This leads to the formation of the corresponding carboxylic acid (2-methoxythiophene-3-carboxylic acid).

    • Solution: To mitigate oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.[4] It is also advisable to work quickly to minimize the compound's contact time with the silica gel.

  • Instability on Silica Gel: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds like some aldehydes.

    • Solution: If you suspect degradation on the silica gel, you can use deactivated silica gel. This can be prepared by treating the silica gel with a solvent mixture containing a small amount of a base, such as triethylamine (typically 0.1-1%), to neutralize the acidic sites. Alternatively, using a different stationary phase like neutral or basic alumina might be beneficial.[4]

Issue 3: Low or No Recovery of the Product from the Column

Symptom: After running the column, you find that a significant portion of your product is missing, even after flushing the column with a highly polar solvent.

Potential Causes and Solutions:

  • Irreversible Adsorption: Highly polar compounds or polymeric byproducts can bind irreversibly to the silica gel.

    • Solution: Ensure that your crude material is properly worked up to remove highly polar impurities before loading it onto the column. If you suspect irreversible adsorption of your target compound, this could indicate that the chosen stationary phase is not suitable.

  • Sample Loading Issues: Improper loading of the sample can lead to streaking and poor separation, which can be mistaken for low recovery.

    • Solution: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For compounds with low solubility, dry loading is recommended. This involves adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying 2-methoxythiophene-3-carbaldehyde?

A1: Standard silica gel with a mesh size of 230-400 is a common and effective choice for the flash column chromatography of thiophene derivatives.[1][5]

Q2: How do I choose the right solvent system for my column?

A2: The ideal solvent system should provide a good separation of your target compound from its impurities on a TLC plate. A mixture of hexane and ethyl acetate is a good starting point.[1] The goal is to find a solvent ratio that gives your product an Rf value between 0.2 and 0.4.[2] This range typically translates to good elution and separation behavior on a column.

Q3: My compound is a solid. Is recrystallization a better purification method?

A3: If your crude 2-methoxythiophene-3-carbaldehyde is a solid, recrystallization can be a very effective and often simpler purification method than column chromatography. The key is to find a suitable solvent or solvent pair in which your compound is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at both temperatures.

Q4: What are the common impurities I might encounter?

A4: Common impurities can include:

  • Unreacted starting materials: These are typically less polar than the aldehyde product.

  • 2-Methoxythiophene-3-carboxylic acid: The oxidation product of your aldehyde, which is more polar.[4]

  • Regioisomers: Other isomers of your product that may have formed during synthesis. Their polarity will be very similar to your target compound.[3]

  • Polymeric byproducts: These are often highly polar and may remain at the baseline of your TLC or stick to the column.[4]

Q5: How can I prevent my aldehyde from oxidizing during storage?

A5: To prevent oxidation, store the purified 2-methoxythiophene-3-carbaldehyde in a cool, dark place under an inert atmosphere, such as nitrogen or argon.[4]

Experimental Protocol: Column Chromatography Workflow

This section provides a detailed, step-by-step methodology for the purification of 2-methoxythiophene-3-carbaldehyde.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material you need to purify.
  • Secure the column in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.
  • Gently tap the column to ensure even packing of the silica gel.
  • Add another thin layer of sand on top of the packed silica gel.
  • Drain the solvent until it is level with the top of the sand.

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the column.
  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle pressure (using a pump or bulb) to start the elution.
  • Collect the eluent in a series of test tubes or flasks.
  • If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the purified product.
  • Combine the pure fractions.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-methoxythiophene-3-carbaldehyde.

Data Presentation

Table 1: Typical Parameters for Column Chromatography of Thiophene Aldehydes

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Provides good resolution for moderately polar compounds.[1][5]
Mobile Phase Hexane/Ethyl AcetateA versatile solvent system with tunable polarity.[1]
Optimal TLC Rf 0.2 - 0.4Ensures good separation and reasonable elution time on the column.[2]
Sample Loading Dry Loading (for less soluble samples)Prevents band broadening and improves separation.[4]

Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Prep_Column Prepare Slurry of Silica Gel Pack_Column Pack Column Prep_Column->Pack_Column Add_Sand Add Sand Layer Pack_Column->Add_Sand Equilibrate Equilibrate with Mobile Phase Add_Sand->Equilibrate Load_Sample Load Sample onto Column Equilibrate->Load_Sample Dissolve_Sample Dissolve Crude Product (Wet Loading) Dissolve_Sample->Load_Sample Adsorb_Sample Adsorb on Silica (Dry Loading) Adsorb_Sample->Load_Sample Add_Eluent Add Mobile Phase Load_Sample->Add_Eluent Apply_Pressure Apply Gentle Pressure Add_Eluent->Apply_Pressure Collect_Fractions Collect Fractions Apply_Pressure->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Purified_Product Obtain Purified Product Evaporate_Solvent->Purified_Product

Sources

Technical Support Center: Synthesis of 2-Methoxythiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-methoxythiophene-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction outcomes.

Overview & Method Selection

2-Methoxythiophene-3-carbaldehyde is a valuable building block in medicinal chemistry and materials science. The formylation of 2-methoxythiophene presents a classic challenge in regioselectivity. The electron-donating methoxy group activates the thiophene ring towards electrophilic substitution, primarily at the C3 and C5 positions. The choice of synthetic method is critical for maximizing the yield of the desired 3-formyl isomer.

The two most common and effective methods for this transformation are the Vilsmeier-Haack reaction and directed ortho-metalation (lithiation) followed by formylation.

Comparative Analysis of Formylation Methods
MethodKey ReagentsTypical Yield (3-isomer)Regioselectivity (3- vs. 5-isomer)AdvantagesDisadvantages
Vilsmeier-Haack POCl₃, DMFGood to ExcellentModerate to GoodWell-established, uses common reagents, reliable for many electron-rich heterocycles.[1][2]Can be harsh for sensitive substrates; regioselectivity can be an issue; requires careful aqueous workup.[1]
Lithiation & Formylation n-BuLi, THF; then DMFGood to ExcellentHighExcellent regioselectivity due to the directing effect of the methoxy group.[3][4]Requires strictly anhydrous conditions and low temperatures (-78 °C); organolithium reagents are highly reactive and require careful handling.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Question: My Vilsmeier-Haack reaction resulted in a low yield of 2-methoxythiophene-3-carbaldehyde. What are the potential causes and how can I improve it?

Answer: Low yields in the Vilsmeier-Haack reaction are a common complaint. The root cause often lies in one of three areas: the Vilsmeier reagent itself, the reaction conditions, or the workup procedure.

  • Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent (N,N-dimethylchloroiminium ion) is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5] It is highly sensitive to moisture.

    • Solution: Ensure both your DMF and dichloromethane (DCM) are anhydrous. Use a freshly opened bottle of POCl₃ or one that has been stored under an inert atmosphere. The reagent should be pre-formed by slowly adding POCl₃ to DMF at 0 °C and stirring for at least 30 minutes before adding the thiophene substrate.[1]

  • Cause 2: Suboptimal Reaction Temperature or Time: The reaction of the Vilsmeier reagent with electron-rich arenes requires sufficient activation energy, but excessive heat can lead to decomposition and side products.[2][6]

    • Solution: Add the 2-methoxythiophene solution to the pre-formed Vilsmeier reagent at 0 °C. Then, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Cause 3: Inefficient Hydrolysis/Workup: The initial product of the reaction is an iminium ion, which must be hydrolyzed to the aldehyde during the aqueous workup.[5] Incomplete hydrolysis or product degradation during neutralization can significantly lower the isolated yield.

    • Solution: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice. This helps to control the exothermic hydrolysis. Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution, ensuring the temperature does not rise excessively.

Question: I'm observing a significant amount of the 5-formyl isomer as a major byproduct. How can I improve regioselectivity for the 3-position?

Answer: This is the central challenge for this synthesis. While the methoxy group directs to the adjacent C3 position, the C5 position is also electronically activated and sterically less hindered, leading to competitive formylation.

  • For Vilsmeier-Haack: The size of the Vilsmeier reagent can influence regioselectivity. While standard DMF/POCl₃ gives a mixture, using sterically bulkier formylating agents can sometimes favor the less hindered 5-position, which is the opposite of what is desired here.[7] The inherent nature of this electrophilic substitution makes achieving perfect 3-selectivity difficult. If a mixture is consistently obtained, careful column chromatography is the most practical solution.

  • For Ultimate Regioselectivity - Switch to Lithiation: The most reliable method to achieve high 3-selectivity is to switch to a directed ortho-metalation strategy.[4] The methoxy group's oxygen atom coordinates with the lithium cation of n-butyllithium (n-BuLi), directing the deprotonation specifically to the C3 position. Quenching the resulting 3-lithio-2-methoxythiophene intermediate with DMF will almost exclusively yield the 3-carbaldehyde.[3]

Troubleshooting Workflow: Diagnosing Low Yield

G start Low Yield of 2-Methoxythiophene-3-carbaldehyde reagent Check Reagent Quality start->reagent conditions Review Reaction Conditions start->conditions workup Analyze Workup & Purification start->workup anhydrous Are DMF and Solvents Anhydrous? reagent->anhydrous Moisture Sensitivity temp_time Was Temperature Controlled? (e.g., -78°C for Lithiation, 0°C for Vilsmeier) conditions->temp_time hydrolysis Was Hydrolysis Performed on Ice with Vigorous Stirring? workup->hydrolysis pocl3 Is POCl₃ fresh? (For Vilsmeier) anhydrous->pocl3 Yes sol_dry Action: Use Dry Solvents, Store Reagents under Inert Gas anhydrous->sol_dry No buli Was n-BuLi titrated? (For Lithiation) pocl3->buli Yes pocl3->sol_dry No buli->sol_dry No sol_temp Action: Maintain Strict Temperature Control temp_time->sol_temp No purification Is Product Degrading on Silica? hydrolysis->purification Yes sol_workup Action: Ensure Rapid, Cold Hydrolysis and Careful Neutralization hydrolysis->sol_workup No sol_purify Action: Use Deactivated Silica (add 1% Et₃N to eluent) or an alternative like Alumina. purification->sol_purify Yes

Caption: A decision-making workflow for troubleshooting low product yield.

Question: My lithiation reaction is sluggish or incomplete, even after adding DMF.

Answer: This almost always points to issues with the lithiation step itself, as the subsequent quench with DMF is typically very fast.

  • Cause 1: Insufficiently Anhydrous Conditions: Organolithium reagents like n-BuLi react instantly with even trace amounts of water. This is the most common failure mode.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves. Perform the entire reaction under a positive pressure of an inert gas (Argon or Nitrogen).

  • Cause 2: Inaccurate n-BuLi Concentration: The concentration of commercially available n-BuLi can decrease over time due to gradual decomposition.

    • Solution: Titrate your n-BuLi solution before use to determine its exact molarity. A common method involves using diphenylacetic acid in THF. Using an inaccurate concentration can lead to incomplete deprotonation of the thiophene.

  • Cause 3: Temperature Fluctuation: The formation of the 3-lithiothiophene intermediate is performed at -78 °C (a dry ice/acetone bath) to prevent side reactions and decomposition.

    • Solution: Maintain the -78 °C temperature throughout the n-BuLi addition and the subsequent stirring period. Ensure the thermometer is properly calibrated and submerged in the reaction mixture.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

This protocol is a standard procedure for the formylation of electron-rich heterocycles.[1]

Reagents:

  • 2-Methoxythiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-methoxythiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Formylation via Directed ortho-Metalation

This protocol utilizes an organolithium intermediate for highly regioselective formylation.[3][4]

Reagents:

  • 2-Methoxythiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-methoxythiophene (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Stir for an additional 1-2 hours at -78 °C, then allow the mixture to warm slowly to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Vilsmeier-Haack Reaction Mechanism

G cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Aromatic Substitution cluster_2 3. Hydrolysis DMF DMF Vilsmeier_intermediate [Intermediate Adduct] DMF->Vilsmeier_intermediate + POCl₃ POCl3 POCl₃ Vilsmeier_reagent Vilsmeier Reagent (Electrophile) Vilsmeier_intermediate->Vilsmeier_reagent - PO₂Cl₂⁻ Thiophene 2-Methoxythiophene Sigma_complex Sigma Complex (Iminium Ion Intermediate) Thiophene->Sigma_complex + Vilsmeier Reagent Aldehyde 2-Methoxythiophene-3-carbaldehyde Sigma_complex->Aldehyde + H₂O (Workup)

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Frequently Asked Questions (FAQs)

Q1: Can I use other formylating agents besides DMF? A1: Yes, other formamides like N-formylpiperidine or N-formylmorpholine can be used in the Vilsmeier-Haack reaction, which can sometimes alter the reaction's regioselectivity, though not always predictably.[7] For the lithiation route, DMF is the most common and reliable electrophile for introducing a formyl group.

Q2: My product appears to be degrading on the silica gel column during purification. What can I do? A2: Aldehydes, particularly those on electron-rich aromatic systems, can be sensitive to the acidic nature of standard silica gel. This can lead to streaking on TLC and degradation during column chromatography. To mitigate this, you can use a deactivated stationary phase. This is easily achieved by preparing your column slurry with an eluent containing 1-2% triethylamine. Alternatively, using neutral or basic alumina as the stationary phase can also prevent degradation.[8]

Q3: Is it possible to scale up the lithiation reaction safely? A3: Scaling up reactions involving organolithiums requires stringent safety precautions. The primary hazards are the pyrophoric nature of n-BuLi and the large exotherm upon quenching. Ensure you have adequate cooling capacity to maintain -78 °C during the addition. For quenching, a reverse quench (slowly adding the reaction mixture to the quenching solution) may be necessary on a larger scale to control the temperature. All operations must be conducted in a suitable reaction vessel under an inert atmosphere by trained personnel.

Q5: How can I confirm the regiochemistry of my final product? A5: The most definitive method for confirming the structure and regiochemistry is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly useful. For 2-methoxythiophene-3-carbaldehyde, you will see two distinct doublets in the aromatic region corresponding to the thiophene protons at the C4 and C5 positions. The coupling constant (J-value) between these two protons will be characteristic of adjacent protons on a thiophene ring. This pattern is distinct from the 2-methoxy-5-carbaldehyde isomer, which would show two doublets with a different coupling constant, or the 2,4-disubstituted isomer which would show two singlets.

References

  • A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. Benchchem.
  • Formylation - Common Conditions. Organic Chemistry Portal.
  • optimizing lithi
  • Vilsmeier-Haack Reaction. Tokyo Chemical Industry UK Ltd.
  • Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society.
  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIV
  • Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
  • 2-methoxythiophene-3-carbaldehyde | 41057-07-2. Sigma-Aldrich.
  • Technical Support Center: Purification of 2-Methoxy-1,3-thiazole-4-carbaldehyde Deriv
  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study.

Sources

Technical Support Center: Troubleshooting the Stability of 2-Methoxythiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 2-methoxythiophene-3-carbaldehyde during synthesis and scale-up. This molecule is a classic "push-pull" system: the 2-methoxy group is strongly electron-donating via resonance, while the 3-carbaldehyde group is electron-withdrawing.

Understanding the causality behind its degradation is the key to controlling it. The methoxy group renders the thiophene ring highly nucleophilic and susceptible to electrophilic attack (especially at the C5 position), while the aldehyde group, lacking α-hydrogens, dictates its unique reactivity in basic environments.

Below is our comprehensive troubleshooting guide, structured to address the exact mechanistic failures you might observe in acidic and basic media.

Part 1: Acidic Media Troubleshooting & Causality

Q: Why does my reaction mixture turn dark, viscous, or form an insoluble precipitate when exposed to strong acids? A: You are observing acid-catalyzed polymerization (resinification). The oxygen lone pair of the 2-methoxy group donates electron density into the thiophene ring, making the C5 position highly nucleophilic. In the presence of strong Brønsted acids (e.g., HCl, H2SO4), the ring is rapidly protonated. This generates a reactive carbocation intermediate that acts as an electrophile, attacking unprotonated monomers in a cascading polymerization reaction [1].

Q: I am using a Lewis acid (e.g., BBr3, AlCl3) to catalyze an aldehyde functionalization, but my starting material is disappearing without yielding the desired product. What is happening? A: The 2-methoxy ether linkage is highly sensitive to Lewis acids and strong hydrohalic acids (like HBr or HI). Instead of activating the aldehyde, the Lewis acid coordinates with the methoxy oxygen, driving an O-demethylation (ether cleavage) event[2]. This yields a 2-hydroxythiophene intermediate, which rapidly tautomerizes into a highly unstable thiophen-2(5H)-one derivative, effectively destroying your starting material.

Acid-Catalyzed Degradation Pathways

AcidDegradation A 2-Methoxythiophene-3-carbaldehyde (Electron-Rich Thiophene) B Protonation at C5 (Highly Nucleophilic Site) A->B H+ Addition D Ether Cleavage (O-Demethylation) via Lewis/Strong Acids A->D Lewis Acid / HBr C Acid-Catalyzed Polymerization (Resinification) B->C Electrophilic Attack on another monomer E 2-Hydroxythiophene Intermediate (Tautomerizes to Thiophen-2(5H)-one) D->E Loss of CH3X

Acid-catalyzed degradation pathways of 2-methoxythiophene-3-carbaldehyde.

Part 2: Basic Media Troubleshooting & Causality

Q: When I expose 2-methoxythiophene-3-carbaldehyde to strong aqueous bases (e.g., NaOH, KOH), I recover two entirely different compounds instead of my starting material. Why? A: Your molecule is undergoing a Cannizzaro disproportionation reaction. Because the 3-carbaldehyde group is attached directly to the aromatic thiophene ring, it completely lacks α-hydrogens. Therefore, it cannot undergo standard enolization or aldol condensation. Instead, the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that forces a hydride transfer to a second aldehyde molecule. This yields a 1:1 mixture of the oxidized product (2-methoxythiophene-3-carboxylic acid) and the reduced product (2-methoxythiophene-3-methanol) [3].

Q: Is the thiophene ring itself susceptible to nucleophilic aromatic substitution (SNAr) in basic conditions? A: Generally, no. While the 3-carbaldehyde group provides some electron-withdrawing pull, the 2-methoxy group is overwhelmingly electron-donating. This makes the thiophene ring net electron-rich, repelling incoming nucleophiles like hydroxide or alkoxides. Your primary concern in basic media will always be the aldehyde moiety.

Base-Catalyzed Degradation Pathways

BaseDegradation A 2-Methoxythiophene-3-carbaldehyde (Lacks α-hydrogens) B Hydroxide Attack at Carbonyl (Tetrahedral Intermediate) A->B Strong Base (OH-) C Hydride Transfer (Disproportionation) B->C Intermolecular Reaction D 2-Methoxythiophene-3-carboxylic acid (Oxidation Product) C->D Deprotonation E 2-Methoxythiophene-3-methanol (Reduction Product) C->E Protonation

Base-catalyzed Cannizzaro disproportionation of 2-methoxythiophene-3-carbaldehyde.

Part 3: Quantitative Stability Summary

To assist in your experimental design, the following table summarizes the stability profile and recommended mitigation strategies for 2-methoxythiophene-3-carbaldehyde across various pH environments.

Environmental ConditionPrimary Degradation PathwayRelative StabilityRecommended Mitigation Strategy
Strong Acid (pH < 2) Polymerization / ResinificationVery Low Avoid entirely. If required, operate at cryogenic temperatures (-78 °C) with strict stoichiometric control.
Lewis Acids (e.g., BBr3) Ether Cleavage (O-Demethylation)Low Substitute with milder Lewis acids (e.g., TiCl4, ZnCl2) or use highly diluted non-polar solvents.
Mild Acid (pH 4-6) Slow Acetalization (if alcohols present)Moderate Use buffered systems (e.g., Acetate buffer). Monitor closely via TLC or LC-MS.
Neutral (pH 7) None (Stable)High Store under inert atmosphere (Argon/N2) at 4 °C to prevent slow autoxidation.
Mild Base (pH 8-10) MinimalHigh Safe for most standard workups (e.g., saturated NaHCO3 washes).
Strong Base (pH > 12) Cannizzaro DisproportionationLow Use non-nucleophilic bases (e.g., LDA, DIPEA, or K2CO3) instead of hydroxide sources.

Part 4: Validated Experimental Protocols

To ensure self-validating workflows, follow these protocols when handling 2-methoxythiophene-3-carbaldehyde to prevent unwanted degradation.

Protocol A: Safe Acidic Workup (Preventing Polymerization)

Objective: Extract the compound from an organic mixture without triggering acid-catalyzed resinification.

  • Quench with Buffer: Instead of quenching a reaction with 1M HCl, quench with a cold (4 °C) saturated solution of ammonium chloride (NH4Cl, pH ~5.5). This provides enough protons to neutralize basic intermediates without protonating the electron-rich thiophene ring.

  • Phase Separation: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Mild Washing: Wash the combined organic layers with brine (not acidic water) to remove residual salts.

  • Drying & Concentration: Dry over anhydrous Na2SO4 (avoid MgSO4 if trace acidity is a concern). Concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation.

Protocol B: Base-Catalyzed Functionalization (Avoiding Cannizzaro)

Objective: Deprotonate a secondary reagent for nucleophilic addition to the aldehyde without causing disproportionation.

  • Base Selection: Strictly avoid aqueous NaOH or KOH. Use a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or N,N-Diisopropylethylamine (DIPEA).

  • Temperature Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. The Cannizzaro reaction is highly temperature-dependent and is kinetically suppressed at cryogenic temperatures.

  • Order of Addition: Pre-form your nucleophile (e.g., an enolate) in a separate flask. Transfer the nucleophile dropwise via cannula to a dilute solution (0.1 M in anhydrous THF) of 2-methoxythiophene-3-carbaldehyde.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The starting material will appear as a distinct UV-active spot. If two new highly polar spots appear simultaneously, Cannizzaro degradation has begun.

References

  • Source: nii.ac.
  • Source: cdnsciencepub.
  • Source: benchchem.

troubleshooting low conversion in thiophene aldehyde condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Technical Support Hub.

Ticket ID: THIO-CHO-001 Subject: Troubleshooting Low Conversion in Thiophene-2-Carbaldehyde Condensations Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

If you are transitioning from benzaldehyde to thiophene-2-carbaldehyde (T2C) in Knoevenagel, Henry, or Aldol condensations, you are likely encountering a "reactivity cliff." Despite thiophene being an aromatic analogue of benzene, its electronic signature is vastly different.

The Core Problem: Thiophene is a


-excessive heterocycle. The sulfur atom donates electron density into the ring via resonance (+M effect), which propagates to the carbonyl carbon. This significantly reduces the electrophilicity of the aldehyde compared to benzaldehyde, making it "lazy" toward nucleophilic attack.

This guide provides a root-cause analysis and two validated protocols: an optimized standard method and a "heavy-duty" Lewis Acid method for recalcitrant substrates.

Part 1: The Diagnostic Workflow

Before altering your chemistry, confirm the failure mode using this logic tree.

TroubleshootingWorkflow Start Start: Low Conversion (<50%) CheckPurity 1. Check T2C Purity (Is there a broad OH peak in IR/NMR?) Start->CheckPurity Purify Action: Distill or Wash (Remove Thiophene-2-carboxylic acid) CheckPurity->Purify Yes (Acid present) CheckCatalyst 2. Evaluate Catalyst System CheckPurity->CheckCatalyst No (Pure) StandardCond Using Piperidine/AcOH? CheckCatalyst->StandardCond SwitchCat Action: Switch to Lehnert Conditions (TiCl4/THF/Pyridine) StandardCond->SwitchCat No (Weak Base) CheckSolvent 3. Check Water Removal StandardCond->CheckSolvent Yes DeanStark Action: Add Dean-Stark or Molecular Sieves (3Å) CheckSolvent->DeanStark No drying agent SideRxn 4. Check for Side Products CheckSolvent->SideRxn Drying agent present Cannizzaro Diagnosis: Cannizzaro Rxn (Alcohol + Acid formed) SideRxn->Cannizzaro New spots, no alkene

Figure 1: Decision tree for diagnosing reaction stalls. High-contrast nodes indicate critical stop/go decision points.

Part 2: Mechanistic Insight (The "Why")

To fix the reaction, you must understand the electronic deactivation. Unlike benzene, the sulfur atom in thiophene pushes electron density toward the carbonyl.

The Resonance Trap: The lone pair on sulfur participates in resonance that places a partial negative charge on the ring carbons. This effect stabilizes the carbonyl dipole, making the carbonyl carbon less positive (less electrophilic) and therefore less attractive to your nucleophile (e.g., malonate, nitromethane).

ResonanceEffect S1 S (Lone Pair) C2 C2 (Ring) S1->C2 +M Effect (Donation) C_Ald C=O (Aldehyde) C2->C_Ald Increased e- Density Nu Nucleophile Nu->C_Ald Attack Blocked/Slowed

Figure 2: Electronic deactivation pathway. The sulfur atom's mesomeric effect (+M) reduces the electrophilicity of the aldehyde carbon.

Part 3: Validated Protocols

Protocol A: Optimized Standard (The "Gentle" Fix)

Use this for moderately reactive nucleophiles (e.g., malononitrile, ethyl cyanoacetate).

The Tweak: Standard Knoevenagel conditions (Piperidine/Ethanol) often fail because the equilibrium favors the starting materials. You must drive the equilibrium by removing water.

Reagents:

  • Thiophene-2-carbaldehyde (1.0 eq)[1][2]

  • Active Methylene Compound (1.1 eq)

  • Piperidine (0.1 eq)[2]

  • Glacial Acetic Acid (0.1 eq)

  • Solvent: Toluene (preferred) or Benzene

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Dissolution: Dissolve aldehyde and nucleophile in Toluene (0.5 M concentration).

  • Catalyst: Add Piperidine and Acetic acid simultaneously. Note: This forms a piperidinium acetate buffer in situ.

  • Reflux: Heat to vigorous reflux. You must see water collecting in the trap.

  • Monitoring: Run TLC every hour. If conversion stalls at 50%, add fresh catalyst (0.05 eq).

Protocol B: The Lehnert Modification (The "Nuclear" Fix)

Use this for difficult nucleophiles (e.g., malonic esters, hindered substrates) or when Protocol A fails.

The Science: Titanium tetrachloride (


) acts as a super-Lewis acid. It coordinates to the aldehyde oxygen, massively increasing the electrophilicity of the carbonyl carbon, overriding the thiophene deactivation. It also acts as a chemical dehydrating agent, scavenging the water produced.

Safety Warning:


 fumes vigorously in air. Use a syringe and inert atmosphere (Nitrogen/Argon).

Reagents:

  • Thiophene-2-carbaldehyde (10 mmol)

  • Active Methylene (10 mmol)

  • 
     (20 mmol, 2.0 eq)
    
  • Pyridine (40 mmol, 4.0 eq) or N-Methylmorpholine

  • Solvent: Dry THF or Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Flame-dry a 2-neck flask and cool to 0°C under Argon.

  • Solvent Charge: Add dry THF (50 mL).

  • TiCl4 Addition: Add

    
     dropwise via syringe. Caution: Yellow precipitate/slurry will form.
    
  • Substrate Addition: Add the T2C and the active methylene compound dissolved in minimal THF.

  • Base Addition: Add Pyridine dropwise over 10 minutes. The mixture will darken.[3]

  • Reaction: Allow to warm to room temperature. Stir for 2–6 hours.

  • Quench: Pour carefully into ice water/ether mixture.

  • Workup: Wash organic layer with 1N HCl (to remove pyridine), then Sat.

    
    , then Brine.
    

Part 4: Troubleshooting FAQ

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely Thiophene-2-carboxylic acid . T2C oxidizes rapidly in air.

  • Fix: Wash your starting material with 10%

    
     or distill it under vacuum before use. If the spot is very polar and stays at the baseline, it might be the Cannizzaro alcohol/acid pair formed by using too strong a base (like NaOH) without phase transfer conditions.
    

Q: The reaction turns into a black tar. A: Thiophene rings are sensitive to strong mineral acids (polymerization).

  • Fix: If using Protocol B (

    
    ), ensure you quench at 0°C. If using Protocol A, ensure you aren't using sulfuric or hydrochloric acid catalysts. Stick to carboxylic acids (Acetic/Benzoic).
    

Q: My yield is low (30-40%) even with TiCl4. A: Check your stoichiometry. The Lehnert method often consumes 2 equivalents of


 because the product coordinates to the titanium. Ensure you are using at least 2.0 eq of 

and 4.0 eq of Base .

Comparison of Methods:

FeatureProtocol A (Dean-Stark)Protocol B (Lehnert

)
Mechanism Reversible EquilibriumIrreversible (Kinetic Control)
Water Removal Physical (Azeotrope)Chemical (

hydrolysis)
Reaction Time 6–24 Hours1–4 Hours
Substrate Scope Simple NucleophilesSterically Hindered / Deactivated
Cost LowHigh (

waste disposal)

References

  • Lehnert, W. "Knoevenagel Condensations with TiCl4/Base."[4] Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724.

  • Campaigne, E. "Thiophenes and their Derivatives." Comprehensive Heterocyclic Chemistry, vol. 4, 1984, pp. 863-934.
  • Van Schijndel, J., et al. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews, vol. 10, no. 4, 2017, pp. 404-411.[5]

  • Jones, G. "The Knoevenagel Condensation." Organic Reactions, vol. 15, 2011, pp. 204-599.

Sources

removing unreacted Vilsmeier reagent from thiophene aldehyde product

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Vilsmeier Reagent from Thiophene Aldehyde Products

Executive Summary

The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocycles like thiophene. However, the "Vilsmeier Reagent" (chloroiminium ion) is an aggressive electrophile that persists until hydrolyzed.

The Core Problem:

  • Stability: Thiophene aldehydes are acid-sensitive. The standard water quench generates massive amounts of HCl and H₃PO₄, which can polymerize your product into black tar.

  • Solubility: The byproduct of the reagent is DMF.[1] DMF acts as a phase-transfer catalyst, creating stubborn emulsions that trap your product and impurities together.

This guide provides a self-validating workflow to safely quench the reagent, strip the DMF, and isolate high-purity thiophene aldehyde.

Module 1: The Controlled Quench (Stopping the Chemistry)

Objective: Hydrolyze the unreacted chloroiminium salt without degrading the thiophene product.

The Science of the Crash

You cannot simply "wash away" the Vilsmeier reagent.[2] It must be chemically destroyed (hydrolyzed).

  • Reagent: Chloroiminium salt (Solid/Oil)

  • Hydrolysis Product: DMF + HCl + H₃PO₄

  • Risk: Exothermic hydrolysis at low pH (

    
    ) promotes acid-catalyzed polymerization of thiophene.
    
Protocol: The Buffered Acetate Quench

Do not use water alone. Do not use strong base (NaOH) immediately, as it can trigger Cannizzaro reactions or aldol condensations.

  • Preparation: Cool your reaction mixture (RM) to 0–5 °C.

  • The Buffer: Prepare a saturated aqueous solution of Sodium Acetate (NaOAc) (approx. 3 M).

    • Why? NaOAc buffers the solution to pH ~4-5, preventing the formation of "tar" caused by strong mineral acids.

  • The Addition: Pour the RM into the Buffer slowly with vigorous stirring.

    • Critical: Never add water to the RM. The inverse addition controls the exotherm.

  • The Check: Stir for 30–60 minutes. Ensure the "sticky" oil/solid complex has fully dissolved or dispersed.

Module 2: Phase Separation & DMF Removal

Objective: Break the DMF emulsion and remove the solvent without distilling (which can degrade unstable aldehydes).

The "Emulsion Killer" Workflow

DMF is miscible with both water and organic solvents, making it the primary cause of yield loss during extraction.

StepActionMechanism/Reasoning
1 Extract Extract the quenched aqueous layer with Diethyl Ether (Et₂O) or MTBE . Avoid DCM if possible (DCM/DMF densities are similar, worsening emulsions).
2 The LiCl Wash Wash the combined organic layers with 5% Aqueous Lithium Chloride (LiCl) (3x).
3 Why LiCl? DMF is highly soluble in aqueous LiCl. The salt increases the density of the aqueous phase, sharpening the interface and "salting out" the organic product.
4 The Final Polish Wash with brine (saturated NaCl) to remove residual LiCl. Dry over MgSO₄.[3]

Module 3: Purification (The Bisulfite Adduct Method)

Objective: Isolate the aldehyde from non-aldehyde impurities (unreacted thiophene, tars) without high-heat distillation. This is a self-validating step: if a solid forms, you have the aldehyde.

Visual Workflow: The Bisulfite Loop

BisulfiteLoop Crude Crude Mixture (Oil + Impurities) NaHSO3 Add Sat. NaHSO3 (Aqueous) Crude->NaHSO3 Vigorously Stir Adduct Bisulfite Adduct (Solid Precipitate) NaHSO3->Adduct Formation Wash Wash with EtOAc/Ether Adduct->Wash Filter Solid Regen Regenerate (Aq. Na2CO3) Wash->Regen Solid Cake Impurities Impurities (Discard Organic) Wash->Impurities Filtrate Pure Pure Thiophene Aldehyde Regen->Pure Extract

Caption: The Bisulfite Purification Loop. This method selectively crystallizes the aldehyde, leaving non-carbonyl impurities (tars/DMF) in the mother liquor.

Detailed Protocol
  • Formation: Dissolve crude oil in minimal ethanol. Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Precipitation: Stir vigorously for 1-12 hours. The aldehyde-bisulfite adduct will precipitate as a white/off-white solid.

  • Filtration: Filter the solid.[1] Wash it thoroughly with diethyl ether.

    • Result: The solid is your product (masked). The filtrate contains the DMF, unreacted thiophene, and tars.

  • Regeneration: Suspend the solid in water. Add saturated Sodium Bicarbonate (NaHCO₃) or Carbonate until pH > 9. Stir until the solid disappears and an oil separates.

  • Isolation: Extract the oil with ether, dry, and concentrate.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Black Tar / Polymerization Acidic quench generated too much heat; Thiophene ring degradation.Use Sodium Acetate buffer. Keep quench temp <10°C. Do not use straight water or HCl.
Persistent Emulsion Residual DMF lowering interfacial tension.Add solid NaCl or LiCl to the aqueous layer to increase density. Filter the biphasic mixture through Celite to remove particulate stabilizers.
Smell of "Fishy" Amine Dimethylamine (DMA) byproduct from DMF hydrolysis.Wash organic layer with 1M Citric Acid . It removes amines but is mild enough for thiophenes.
No Solid with Bisulfite Adduct is water-soluble (common with low MW aldehydes).Instead of filtering, wash the aqueous bisulfite solution with ether (removes impurities), then basify the aqueous phase directly to release the product.
Low Yield Vilsmeier reagent hydrolyzed before reaction (wet DMF/POCl3).Ensure POCl3 is distilled or fresh. Protect reaction from atmospheric moisture (drying tube/N2).

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction.[2][4][5][6][7][8][9] Comprehensive Organic Synthesis. Link

  • Organic Syntheses. Formylation of Dimethylaniline (Standard Vilsmeier Protocol). Org.[3][4][5] Synth. 1953, 33, 27. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
  • BenchChem Technical Support. Handling and Quenching of Unreacted Vilsmeier Reagent.Link

  • Master Organic Chemistry. The Vilsmeier-Haack Reaction: Mechanism and Examples.Link

Sources

Technical Support Center: Recrystallization of 2-Methoxythiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-methoxythiophene-3-carbaldehyde. Here, we provide a comprehensive resource for the purification of this compound via recrystallization, including troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing 2-methoxythiophene-3-carbaldehyde?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] For 2-methoxythiophene-3-carbaldehyde, a systematic solvent screening is the most effective method to determine the optimal solvent. Based on the "like dissolves like" principle, solvents with moderate polarity should be considered. A good starting point for screening would be short-chain alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene). A mixed solvent system, such as toluene/ethanol, has been reported for the recrystallization of a structurally similar substituted thiophene and may prove effective.[2][3]

Q2: My 2-methoxythiophene-3-carbaldehyde is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling. This is a common issue when the melting point of the compound is close to the boiling point of the solvent or when impurities are present.[4] For 2-methoxythiophene-3-carbaldehyde, which has a melting point of 58-59°C, selecting a solvent with a lower boiling point can be beneficial.[5] If oiling out persists, try the following:

  • Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot mixture to ensure complete dissolution at a slightly lower temperature.

  • Allow the solution to cool more slowly to encourage crystal nucleation over oil formation.

  • Consider pre-purification of the crude material using a short plug of silica gel to remove impurities that may be lowering the melting point.

Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A3: A lack of crystallization can be due to several factors, including the use of excessive solvent or a supersaturated solution that is resistant to nucleation.[4] To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites.

  • Add a seed crystal of pure 2-methoxythiophene-3-carbaldehyde to the solution.

  • Reduce the solvent volume by gentle heating or under a stream of inert gas to increase the concentration.

  • Cool the solution further in an ice bath or refrigerator.

Q4: The recovered crystals of 2-methoxythiophene-3-carbaldehyde are colored, but the pure compound should be a white to off-white solid. How can I remove the colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by hot filtration. It is crucial to use a minimal amount of charcoal, as it can also adsorb the desired product, leading to a lower yield.

Troubleshooting Guide

This section provides a more in-depth guide to resolving common issues encountered during the recrystallization of 2-methoxythiophene-3-carbaldehyde.

Problem Potential Cause(s) Recommended Solution(s)
Poor Crystal Yield - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporating some of the solvent and re-cooling. - Ensure the solution is cooled in an ice bath to maximize precipitation. - Use a pre-heated funnel and filter paper for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Crystals are Clumped or Powdery - The solution cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, more well-defined crystals.[1]
Melting Point of Recrystallized Product is Low and/or Broad - Incomplete removal of impurities. - Solvent is trapped within the crystals.- Perform a second recrystallization, potentially with a different solvent system. - Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
The compound decomposes upon heating in the solvent. - The chosen solvent has too high of a boiling point. - The compound is unstable at elevated temperatures for extended periods.- Select a solvent with a lower boiling point. - Minimize the time the solution is kept at a high temperature. Dissolve the compound quickly and proceed to the cooling step.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 2-Methoxythiophene-3-carbaldehyde
  • Solvent Selection: Begin by performing small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to identify a suitable candidate. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-methoxythiophene-3-carbaldehyde and a small amount of the selected solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization of 2-Methoxythiophene-3-carbaldehyde

A mixed-solvent system can be effective if a single solvent does not provide the desired solubility profile. A common approach is to use a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

  • Solvent Pair Selection: Identify a pair of miscible solvents with different dissolving powers for the compound (e.g., toluene as the "good" solvent and ethanol or hexane as the "poor" solvent).

  • Dissolution: Dissolve the crude 2-methoxythiophene-3-carbaldehyde in a minimal amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization and Isolation: Allow the solution to cool slowly, and follow steps 5 and 6 from the single-solvent protocol.

Visualization of the Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? cool->oiling_out no_crystals No Crystals crystals_form->no_crystals No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent no_crystals->induce_crystallization oil_remedy Reheat, Add More 'Good' Solvent, Cool Slowly oiling_out->oil_remedy Yes oiling_out->collect_crystals No oil_remedy->cool check_purity Check Purity (e.g., Melting Point) collect_crystals->check_purity end Pure Product induce_crystallization->cool purity_ok Purity Acceptable? check_purity->purity_ok purity_ok->end Yes redo Redo Recrystallization (Different Solvent?) purity_ok->redo No

Caption: Troubleshooting workflow for the recrystallization of 2-methoxythiophene-3-carbaldehyde.

References

  • BenchChem.
  • BenchChem.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. Accessed March 7, 2024. [Link]

  • University of York Department of Chemistry. Problems with Recrystallisations. Accessed March 7, 2024. [Link]

  • University of Oxford.
  • Beilstein Journal of Organic Chemistry. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Accessed March 7, 2024. [Link]

  • Google Patents. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. Accessed March 7, 2024.
  • Google Patents. US20090318710A1 - Process for the purification of thiophenes. Accessed March 7, 2024.
  • MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Accessed March 7, 2024. [Link]

  • National Center for Biotechnology Information. Crystal structures of four chiral imine-substituted thiophene derivatives. Accessed March 7, 2024. [Link]

  • Rasayan Journal of Chemistry.
  • Reddit. Go-to recrystallization solvent mixtures. Accessed March 7, 2024. [Link]

  • Semantic Scholar. Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Accessed March 7, 2024. [Link]

  • BenchChem. Introduction to the synthesis of β-substituted thiophenes. Accessed March 7, 2024.
  • BenchChem. Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Accessed March 7, 2024.
  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. Accessed March 7, 2024.
  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Accessed March 7, 2024. [Link]

  • PubChem. 2-methoxythiophene-3-carbaldehyde. Accessed March 7, 2024. [Link]

  • University of Rochester Department of Chemistry. Purification: How To. Accessed March 7, 2024. [Link]

  • BenchChem.

Sources

Technical Support Center: Handling & Troubleshooting Air-Sensitive Thiophene Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiophene carbaldehyde derivatives (e.g., 2-thiophenecarboxaldehyde and 3-thiophenecarboxaldehyde). These compounds are critical building blocks in pharmaceutical synthesis and materials science. However, their high susceptibility to autoxidation presents significant handling challenges. This guide provides researchers with causality-driven troubleshooting, self-validating analytical protocols, and step-by-step methodologies to ensure experimental reproducibility.

Fundamental Mechanisms & Causality

Q: Why do thiophene carbaldehyde derivatives degrade so rapidly upon exposure to air, and what is the exact mechanism?

A: Thiophene carbaldehydes are highly susceptible to autoxidation, a process where ambient oxygen and light trigger a radical chain reaction. The causality of this degradation lies in the inherent weakness of the aldehydic C–H bond.

When exposed to light, an initiation event generates an acyl radical. This radical rapidly reacts with molecular oxygen to form a highly reactive peroxy radical. The peroxy radical then abstracts a hydrogen atom from another unreacted aldehyde molecule, generating a peracid intermediate and a new acyl radical (which propagates the chain). Finally, the peracid reacts with another aldehyde molecule in a Baeyer-Villiger-type oxidation to form two equivalents of thiophenecarboxylic acid ()[1]. This is why your liquid aldehyde slowly turns into a crystalline solid over time.

Autoxidation A Thiophene Carbaldehyde (R-CHO) B Initiation (hv / O2) Acyl Radical Formation (R-C•=O) A->B Light/O2 exposure C Propagation Peroxy Radical (R-C(=O)OO•) B->C + O2 D Peracid Intermediate (R-C(=O)OOH) C->D + R-CHO E Thiophene Carboxylic Acid (R-COOH) D->E + R-CHO

Logical flow of the radical autoxidation mechanism of aldehydes into carboxylic acids.

Handling & Storage Troubleshooting

Q: My 2-thiophenecarboxaldehyde turned from a pale yellow liquid to a dark, viscous oil with crystalline deposits. Can I still use it for transition-metal catalyzed reactions?

A: No. The crystalline deposits are thiophene-2-carboxylic acid. In transition-metal catalysis (e.g., Rh-catalyzed additions or Wittig olefinations), trace carboxylic acids will poison air-sensitive catalysts, alter the pH of the reaction medium, and drastically reduce both enantiomeric excess and overall yield ()[2].

To determine if your reagent is viable, compare its properties against the self-validating metrics in the table below:

Table 1: Quantitative Comparison of Pure vs. Degraded 2-Thiophenecarboxaldehyde

PropertyPure 2-ThiophenecarboxaldehydeDegraded/Oxidized Material
Appearance Clear, pale yellow liquidDark brown/viscous with white crystals
Boiling Point 75–77 °C at 11 mmHg> 150 °C (or decomposes)
Refractive Index (

)
1.5893Highly variable
TLC

(15% EtOAc/Hexanes)
~0.35 (UV active, no PMA stain)Baseline streak (Carboxylic acid)

Q: What is the most reliable method for transferring these air-sensitive liquid aldehydes without introducing oxygen?

A: For volumes under 50 mL, a nitrogen-purged gas-tight syringe is sufficient. For volumes over 50 mL, the double-tipped needle (cannula) technique under positive nitrogen or argon pressure is mandatory to prevent atmospheric contamination ()[3].

SchlenkTransfer Start Assemble Dry Glassware & Seal with Septa Cycle Schlenk Cycle: Vacuum -> N2 Refill (3x) Start->Cycle Purge Purge Syringe/Cannula with Inert Gas Cycle->Purge Transfer Puncture Reagent Septum & Withdraw Liquid Purge->Transfer Inject Inject into Reaction Flask Under Positive N2 Transfer->Inject

Step-by-step workflow for the air-free transfer of liquid thiophene carbaldehydes.

Purification Protocols

Q: How do I purify oxidized or degraded thiophene carbaldehyde back to reagent-grade quality?

A: Because thiophene carbaldehydes are neutral but their carboxylic acid byproducts are highly soluble in basic aqueous solutions, a liquid-liquid extraction followed by vacuum distillation is the gold standard for purification ()[4].

Step-by-Step Methodology: Purification of 2-Thiophenecarboxaldehyde

  • Neutralization of Acids: Dissolve the degraded 2-thiophenecarboxaldehyde in diethyl ether (e.g., 100 mL ether per 50 g of aldehyde). Wash the organic layer twice with equal volumes of saturated aqueous sodium bicarbonate (

    
    ) solution. This deprotonates the thiophenecarboxylic acid, extracting it into the aqueous phase.
    
  • Washing and Drying: Wash the organic layer with distilled water (1x), then brine (1x). Dry the organic phase over anhydrous sodium sulfate (

    
    ).
    
  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Transfer the concentrated yellow oil to a Schlenk distillation apparatus. Distill under high vacuum. Pure 2-thiophenecarboxaldehyde will boil at 75–77 °C at 11 mmHg [2] or 97–100 °C at 27 mmHg [4].

  • Storage: Immediately transfer the purified, clear pale-yellow distillate into an amber Sure/Seal™ bottle. Degas the liquid via three freeze-pump-thaw cycles, backfill with argon, and store at 2–8 °C in the dark.

Analytical Validation

Q: How can I quickly verify the purity of my thiophene carbaldehyde before setting up an expensive catalytic reaction?

A: Thin Layer Chromatography (TLC) combined with differential staining is the fastest self-validating method. Using 15% EtOAc in hexanes as the eluent, pure 2-thiophenecarboxaldehyde elutes at an


 of ~0.35 . Crucially, the pure aldehyde is only visible by UV (254 nm) and does not stain with phosphomolybdic acid (PMA) ()[2].

Diagnostic Check: If you observe a baseline streak or secondary spots that stain dark brown with PMA upon heating, your starting material contains carboxylic acids or other reactive degradation products and must be redistilled prior to use.

References
  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids Source: RSC Advances URL:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses (Vol 86, 360-373) Source: Organic Syntheses URL:[Link]

  • Organic Syntheses Procedure: 2-Thiophenecarboxaldehyde Source: Organic Syntheses (Coll. Vol. 4, 918) URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Lithiation of 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the lithiation of 2-methoxythiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results and minimize unwanted side reactions.

Introduction: The Power and Pitfalls of 2-Methoxythiophene Lithiation

The lithiation of 2-methoxythiophene is a powerful tool in organic synthesis, providing a direct route to functionalized thiophenes, which are key building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] The methoxy group acts as a directed metalation group (DMG), guiding the organolithium base to deprotonate the adjacent C3 position with high regioselectivity.[3][4][5] This directed ortho-metalation (DoM) strategy is often preferred over the general lithiation of thiophene, which typically occurs at the more acidic C2 and C5 positions.[6]

However, like many organolithium reactions, the lithiation of 2-methoxythiophene is not without its challenges. Several side reactions can compete with the desired deprotonation, leading to reduced yields, complex product mixtures, and purification difficulties. This guide will equip you with the knowledge to anticipate, diagnose, and overcome these common hurdles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you might encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

Symptoms:

  • Starting material is largely unreacted after quenching with an electrophile.

  • TLC or GC-MS analysis shows predominantly 2-methoxythiophene.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Inactive Organolithium Reagent Organolithium reagents like n-BuLi and s-BuLi are highly sensitive to moisture and air and can degrade over time. Solution: Always titrate your organolithium reagent before use to determine its exact concentration.[7][8] Use freshly purchased, high-quality reagents whenever possible.
Presence of Moisture or Protons Any trace of water or other protic sources in the reaction will quench the organolithium reagent before it can deprotonate the thiophene. Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, freshly distilled from an appropriate drying agent.[6] The reaction should be conducted under a positive pressure of an inert gas (argon or nitrogen).
Insufficient Basicity of the Reagent While n-BuLi is commonly used, its basicity may not be sufficient for complete deprotonation under all conditions. Solution: Consider using a stronger base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi).[9] The addition of a co-solvent or additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the effective basicity of the reagent.[10][11]
Inadequate Reaction Temperature or Time The rate of deprotonation is temperature-dependent. Solution: While low temperatures are crucial to prevent side reactions, ensure the reaction is stirred for a sufficient amount of time at the chosen temperature (e.g., -78 °C) to allow for complete lithiation. Monitoring the reaction progress by quenching small aliquots can help determine the optimal reaction time.
Issue 2: Formation of Multiple Isomeric Products

Symptoms:

  • NMR or GC-MS analysis of the crude product shows a mixture of isomers (e.g., substitution at C3 and C5).

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Competing C5 Lithiation Although the methoxy group directs to the C3 position, the C5 position of the thiophene ring is also acidic and can be deprotonated, especially under harsh conditions. Solution: Strict temperature control is critical. Maintain the reaction at a low temperature (typically -78 °C) to favor the kinetically controlled, directed ortho-metalation.[6] Using a less sterically hindered base like n-BuLi can sometimes favor the desired C3 lithiation.
Isomerization of the Lithiated Intermediate The 3-lithio-2-methoxythiophene intermediate may not be completely stable and could potentially isomerize to the more thermodynamically stable 5-lithio-2-methoxythiophene, especially if the reaction is allowed to warm. Solution: Quench the reaction with the electrophile at low temperature as soon as the lithiation is complete. Avoid letting the reaction mixture warm up before the addition of the electrophile.
Issue 3: Evidence of Thiophene Ring Opening

Symptoms:

  • Formation of highly colored, often intractable, byproducts.

  • Complex NMR spectra lacking the characteristic thiophene aromatic signals.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Thiophilic Attack by the Organolithium Reagent The organolithium reagent can act as a nucleophile and attack the sulfur atom of the thiophene ring, leading to ring-opening.[12][13][14] This is more likely to occur at higher temperatures. Solution: Maintain a low reaction temperature (-78 °C is standard) to favor deprotonation over nucleophilic attack.[7] Using a more sterically hindered base like t-BuLi might disfavor thiophilic addition.
Decomposition of the Lithiated Intermediate at Higher Temperatures The lithiated thiophene intermediate can be thermally unstable and undergo decomposition pathways that lead to ring opening.[6] Solution: Strict adherence to low-temperature protocols is paramount. Use the lithiated species immediately after its formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal organolithium reagent for the lithiation of 2-methoxythiophene?

A1: The choice of organolithium reagent depends on the specific substrate and desired outcome.

  • n-Butyllithium (n-BuLi): This is the most commonly used reagent. It offers a good balance of reactivity and selectivity for C3 lithiation.[6][15]

  • sec-Butyllithium (s-BuLi): This is a stronger base than n-BuLi and can be used if deprotonation is sluggish.[9] However, its increased reactivity can sometimes lead to more side reactions if not carefully controlled.

  • tert-Butyllithium (t-BuLi): As the most basic of the common butyllithiums, t-BuLi is highly effective for deprotonation but is also more sterically hindered, which can sometimes be advantageous in preventing unwanted nucleophilic attack.[8][15]

Q2: What is the role of TMEDA in this reaction?

A2: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates to the lithium ion. This breaks down the oligomeric aggregates of the organolithium reagent into more reactive monomers or dimers, thereby increasing its effective basicity and accelerating the rate of lithiation.[10]

Q3: At what temperature should the lithiation be performed?

A3: A low temperature, typically -78 °C (a dry ice/acetone bath), is crucial for minimizing side reactions such as ring opening and competing C5 lithiation.[6][13] Maintaining this low temperature throughout the addition of the organolithium reagent and before the addition of the electrophile is critical for achieving high selectivity.

Q4: Can I use other ethereal solvents besides THF?

A4: While tetrahydrofuran (THF) is the most common solvent due to its good solvating properties for organolithium reagents, diethyl ether (Et₂O) can also be used.[15] It's important to note that organolithium reagents can react with ethereal solvents, especially at higher temperatures.[11] The stability of butyllithium is generally greater in diethyl ether than in THF.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for the successful lithiation of 2-methoxythiophene.

Materials:

  • 2-Methoxythiophene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes, titrated)

  • Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation)

  • Inert gas (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.

  • Initial Charge: Under a positive pressure of inert gas, add 2-methoxythiophene (1.0 equiv) to the flask, followed by anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 equiv) dropwise to the stirred solution while maintaining the internal temperature at or below -75 °C. The reaction mixture may develop a color, indicating the formation of the lithiated species.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Slowly add the desired electrophile (1.2 equiv) to the cold reaction mixture, again ensuring the temperature does not rise significantly.

  • Warming and Work-up: After the addition of the electrophile, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Reaction and Troubleshooting

Desired Reaction Pathway

G cluster_0 Lithiation of 2-Methoxythiophene 2-Methoxythiophene 2-Methoxythiophene 3-Lithio-2-methoxythiophene 3-Lithio-2-methoxythiophene 2-Methoxythiophene->3-Lithio-2-methoxythiophene + n-BuLi -78 °C, THF Desired Product Desired Product 3-Lithio-2-methoxythiophene->Desired Product + Electrophile (E+)

Caption: The desired reaction pathway for the lithiation of 2-methoxythiophene.

Common Side Reactions

G cluster_0 Potential Side Reactions 2-Methoxythiophene 2-Methoxythiophene C5_Lithiation 5-Lithio-2-methoxythiophene 2-Methoxythiophene->C5_Lithiation + n-BuLi (Higher Temp.) Ring_Opening Ring-Opened Products 2-Methoxythiophene->Ring_Opening Thiophilic Attack (Higher Temp.)

Caption: Common side reactions in the lithiation of 2-methoxythiophene.

Troubleshooting Logic Flow

G Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Reagent Activity & Anhydrous Conditions Low_Yield->Check_Reagents Yes Isomer_Formation Isomer Formation? Low_Yield->Isomer_Formation No Optimize_Base Optimize Base/Additives Check_Reagents->Optimize_Base Optimize_Base->Isomer_Formation Control_Temp Strict Temperature Control (-78 °C) Isomer_Formation->Control_Temp Yes Decomposition Decomposition? Isomer_Formation->Decomposition No Quench_Cold Quench at Low Temperature Control_Temp->Quench_Cold Quench_Cold->Decomposition Maintain_Low_Temp Maintain Low Temperature Throughout Decomposition->Maintain_Low_Temp Yes Success Success Decomposition->Success No Maintain_Low_Temp->Success

Sources

Technical Support Center: Stability & Purification of Methoxythiophene Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Hub: Why is my sample turning black?

If you are working with methoxy-substituted thiophene aldehydes (e.g., 3-methoxythiophene-2-carbaldehyde), you have likely encountered the "black tar" phenomenon. This section diagnoses the visible symptoms of degradation.

SymptomStageChemical RealityAction Required
Pale Yellow / White Solid Pristine High purity (>98%). The methoxy group donates electron density, often raising the HOMO energy, resulting in slight yellowing compared to benzene analogs.Store immediately under Argon at -20°C.
Orange / Amber Oil Early Degradation Formation of trace carboxylic acid (via autoxidation) and initial dimerization.Purify immediately. Recrystallize or distill.
Red / Brown Gum Advanced Degradation Significant acid accumulation (5-10%). Acid-catalyzed oligomerization of the electron-rich thiophene ring has begun.Rescue possible. Use Bisulfite Purification Protocol (Section 3).
Black Tar / Glass Terminal Failure Extensive conjugated polymerization. The material is likely >50% oligomers.Discard. Recovery is rarely yield-efficient.

Mechanistic Insights: The "Autocatalytic Loop"

Researchers often assume the color change is simple oxidation. It is not. It is a synergistic failure mode driven by the electronic nature of the methoxythiophene ring.

The Science of Instability
  • Electronic Activation: The methoxy group (-OCH

    
    ) is a strong electron donor (+M effect). This makes the thiophene ring significantly more electron-rich (nucleophilic) than a standard thiophene or benzene ring.
    
  • The Trigger (Autoxidation): Atmospheric oxygen attacks the aldehyde proton via a radical mechanism, converting the aldehyde (-CHO) into a carboxylic acid (-COOH).

  • The Destructive Cycle (Acid Catalysis): This is the critical failure point. The newly formed carboxylic acid acts as a proton source. Because the methoxythiophene ring is highly electron-rich, it is susceptible to electrophilic aromatic substitution or acid-catalyzed polymerization initiated by its own degradation product.

Key Takeaway: The degradation is autocatalytic. As more acid forms, the polymerization rate increases exponentially, turning the sample into a dark, insoluble oligomer (the "tar").

Visualization: The Degradation Pathway[1]

DegradationPathway Aldehyde Methoxythiophene Aldehyde Radical Radical Intermediate Aldehyde->Radical O2 / Light Polymer Conjugated Oligomers (Tar) Aldehyde->Polymer Electrophilic Attack Acid Carboxylic Acid Radical->Acid Autoxidation Acid->Polymer H+ Catalysis

Figure 1: The autocatalytic degradation pathway. Note how the Acid product catalyzes the polymerization of the remaining Aldehyde.

Remediation Protocols: Purification

Standard silica chromatography is often ineffective for "gummy" thiophene aldehydes because the acidic silica can further catalyze decomposition on the column.

Protocol A: The Sodium Bisulfite Rescue (Recommended)

This method selectively pulls the aldehyde into the aqueous phase as a bisulfite adduct, leaving non-polar impurities (oligomers/tars) in the organic phase.

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[1]
    
  • Ethyl Acetate (EtOAc) or Ether.

  • Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).

Step-by-Step:

  • Dissolution: Dissolve the degraded (red/brown) crude material in a minimal amount of EtOAc.

  • Adduct Formation: Add 2-3 equivalents of saturated aqueous

    
    . Vigorously stir for 1-2 hours.
    
    • Observation: A white precipitate (the adduct) may form at the interface. If it does, filter it. If not (soluble adduct), proceed to separation.[1]

  • Wash: Transfer to a separatory funnel. Separate the layers.

    • Aqueous Layer:[1] Contains your aldehyde-bisulfite adduct. Keep this.

    • Organic Layer:[2] Contains the "tar" and impurities. Discard.

  • Regeneration:

    • Place the aqueous layer (or suspended solid) in a flask.

    • Add fresh EtOAc.

    • Slowly add 10%

      
       or 1M 
      
      
      
      while stirring until pH > 10. Caution: Do not use strong acid to reverse; use base.
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate
    in vacuo.
    
Protocol B: Non-Aqueous Regeneration (For Water-Sensitive Analogs)

If your specific derivative is sensitive to aqueous base, use the TMS-Cl method (Kjell et al., 1999).[3]

  • React the bisulfite adduct with Chlorotrimethylsilane (TMS-Cl) in Acetonitrile.

  • This regenerates the aldehyde under anhydrous conditions.

Visualization: Bisulfite Workflow

BisulfiteWorkflow Start Degraded Sample (Organic Soln) AddBisulfite Add Sat. NaHSO3 (Vigorous Stirring) Start->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Contains Tar) PhaseSep->OrgLayer Impurities AqLayer Aqueous Layer (Aldehyde Adduct) PhaseSep->AqLayer Target Regen Add Base (pH > 10) + Fresh Solvent AqLayer->Regen Final Pure Aldehyde Regen->Final

Figure 2: Decision tree for isolating thiophene aldehydes from polymerized impurities using bisulfite adducts.

Prevention & Storage Strategy

Prevention is significantly easier than purification. The goal is to break the radical chain reaction and prevent acid formation.

ParameterRecommendationRationale
Atmosphere Argon (preferred) or NitrogenOxygen is the initiator of the degradation radical chain.[4] Argon is heavier than air and provides a better "blanket" for stored vials.
Temperature -20°C Slows the kinetics of both autoxidation and acid-catalyzed polymerization.
Container Glass (Amber)Plastic containers are permeable to oxygen over time. Amber glass blocks UV light, which can photo-catalyze radical formation.
Additives Radical Inhibitor (Optional) For long-term storage of large batches, adding trace BHT (butylated hydroxytoluene, ~100 ppm) can scavenge radicals. Note: Must be removed before use in sensitive catalysis.

Frequently Asked Questions (FAQ)

Q: Can I distill methoxythiophene aldehydes to purify them? A: Proceed with extreme caution. Thiophenes have high boiling points.[5] High heat can trigger rapid polymerization in the distillation pot, leading to a "runaway" solidification. If you must distill, use high vacuum (<1 mmHg) and a short-path apparatus to minimize thermal history.

Q: My sample is solid but has turned brown on the surface. Is the bulk compromised? A: Likely not. The degradation usually starts at the air-solid interface.

  • Fix: Wash the solid on a sintered glass frit with cold hexanes or pentane. The colored impurities (oligomers) are often more soluble in non-polar solvents than the crystalline aldehyde.

Q: Why does the NMR show a broad "hump" in the baseline? A: That "hump" is the signature of oligomeric thiophene chains (the "tar"). If you see this, your purity is compromised. Integration of the aldehyde proton (~9.8 ppm) vs. the aromatic protons will give you the precise molar purity.

Q: Is the "black tar" explosive? A: Generally, no. It is a polymer. However, if the degradation occurred in a sealed vessel, pressure from gaseous byproducts (CO/CO2 from extreme decomposition) could be present. Open old vials carefully in a fume hood.

References

  • BenchChem. (2025).[1][4][6] Technical Support Center: Stability of Thiophene-Containing Compounds. Retrieved from

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3] Journal of Organic Chemistry, 64(15), 5722-5724. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Thiophene-2-carboxaldehyde Safety Data Sheet.[7][8] Retrieved from

  • Li, N., et al. (2025).[9] Polyethylene Glycolylation of the Purified Basic Protein...[9] International Journal of Molecular Sciences.[9] Retrieved from

  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde.[6][7][8][10][11] Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Methoxythiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Thiophene derivatives are key building blocks in the development of pharmaceuticals and functional materials. A precise understanding of their molecular structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectral data of 2-methoxythiophene-3-carbaldehyde, offering a comparative perspective against its parent compounds, 2-methoxythiophene and 3-thiophenecarbaldehyde. This analysis is crucial for researchers working with substituted thiophenes, enabling accurate structural elucidation and verification.

Understanding Substituent Effects in the Thiophene Ring

The chemical shifts of protons on a thiophene ring are highly sensitive to the electronic nature of the substituents attached. Electron-donating groups (EDGs) like the methoxy group (-OCH₃) increase the electron density on the ring, typically causing an upfield shift (to lower ppm values) of the ring proton signals. Conversely, electron-withdrawing groups (EWGs) such as the carbaldehyde group (-CHO) decrease the electron density, leading to a downfield shift (to higher ppm values).

The position of these substituents also plays a critical role in the extent of the chemical shift changes. In 2-methoxythiophene-3-carbaldehyde, the methoxy group at the C2 position and the carbaldehyde group at the C3 position exert combined and distinct electronic effects on the remaining ring protons at the C4 and C5 positions.

Comparative ¹H NMR Data Analysis

To predict and understand the ¹H NMR spectrum of 2-methoxythiophene-3-carbaldehyde, we will compare the experimental data of 2-methoxythiophene and 3-thiophenecarbaldehyde. All chemical shifts are reported in parts per million (ppm) and are typically recorded in deuterated chloroform (CDCl₃).

CompoundH-2 (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)-OCH₃ (δ, ppm)-CHO (δ, ppm)
2-Methoxythiophene[1]-~6.4~6.8~6.7~3.8-
3-Thiophenecarbaldehyde[2]8.125-7.3717.526-9.922
2-Methoxythiophene-3-carbaldehyde (Predicted) --~7.1-7.3 ~7.6-7.8 ~3.9 ~10.0

Rationale for Predicted Chemical Shifts:

  • H-4 and H-5 Protons: In 2-methoxythiophene-3-carbaldehyde, the H-4 and H-5 protons are the only remaining protons on the thiophene ring. The electron-donating methoxy group at C2 will push electron density towards C3 and to a lesser extent to C5, causing an upfield shift. In contrast, the electron-withdrawing carbaldehyde group at C3 will strongly deshield the adjacent H-4 proton and also influence the H-5 proton. The cumulative effect will be a downfield shift for both protons compared to unsubstituted thiophene. We predict H-5 to be further downfield than H-4 due to the combined deshielding effects of the sulfur atom and the aldehyde group, which is a common observation in substituted thiophenes.

  • Methoxy Protons (-OCH₃): The chemical shift of the methoxy protons is expected to be in a similar region to that in 2-methoxythiophene, around 3.8-3.9 ppm.

  • Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded and is expected to appear at a characteristic downfield position, likely around 10.0 ppm, similar to 3-thiophenecarbaldehyde.[2]

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹H NMR data for thiophene derivatives, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the thiophene compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean and dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz (or higher) NMR spectrometer.

  • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • The acquisition time should be set to at least 3-4 seconds.

  • A relaxation delay of 1-2 seconds is recommended.

3. Data Acquisition:

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to the final structural elucidation using NMR spectroscopy.

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

The ¹H NMR spectrum of 2-methoxythiophene-3-carbaldehyde is a clear illustration of the interplay of substituent effects on an aromatic system. By comparing the predicted chemical shifts with the experimental data of the parent compounds, researchers can confidently assign the proton signals and verify the structure of this and other similarly substituted thiophenes. The provided experimental protocol serves as a robust guideline for obtaining high-quality NMR data, which is essential for accurate structural characterization in the fields of chemical research and drug development.

References

  • Takahashi, K., et al. The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
  • Takahashi, K., et al. The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
  • Satonaka, H. The substituent effects in thiophene compounds. I.
  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • PubChem. 2-Methoxythiophene. Available from: [Link]

  • Abraham, R. J., et al. 1H chemical shifts in NMR. Part 18.
  • PubChem. 3-Thiophenecarboxaldehyde. Available from: [Link]

  • MDPI. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Available from: [Link]

  • NIST. 2-Methoxythiophene. Available from: [Link]

  • PubChemLite. 2-methoxythiophene-3-carbaldehyde (C6H6O2S). Available from: [Link]

  • NMR Wiki Q&A Forum. 2-Methoxybenzaldehyde. Available from: [Link]

  • PubMed Central. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Available from: [Link]

  • Semantic Scholar. Method for producing thiophene-3-carboxaldehyde (2001). Available from: [Link]

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A Senior Application Scientist's Guide to Distinguishing 2-methoxythiophene-3-carbaldehyde and 3-methoxythiophene-2-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. In the realm of heterocyclic chemistry, methoxythiophene carbaldehydes are valuable building blocks. However, the similarity in their molecular formula and mass can present a significant analytical challenge. This guide provides an in-depth, objective comparison of 2-methoxythiophene-3-carbaldehyde and its isomer, 3-methoxythiophene-2-carbaldehyde, with supporting experimental data and validated methodologies for their unambiguous differentiation.

The Challenge of Isomeric Differentiation

2-methoxythiophene-3-carbaldehyde and 3-methoxythiophene-2-carbaldehyde share the same molecular formula (C₆H₆O₂S) and molecular weight (142.18 g/mol )[1]. This inherent similarity renders many routine analytical techniques, such as mass spectrometry in its basic form, insufficient for definitive identification. The key to distinguishing these isomers lies in exploiting the subtle yet significant differences in their molecular symmetry and electronic environments, which are revealed through spectroscopic and physical property analysis.

Physicochemical Properties: The First Point of Distinction

Before delving into complex spectroscopic analysis, a simple yet effective method for differentiating these two isomers is the determination of their melting points. The difference in their solid-state packing, dictated by their distinct substitution patterns, leads to a noticeable divergence in this physical property.

CompoundPhysical FormMelting Point (°C)
2-methoxythiophene-3-carbaldehyde Solid58-59
3-methoxythiophene-2-carbaldehyde Solid, Crystals, or Powder76.0 - 85.0[2]

The significantly higher melting point of 3-methoxythiophene-2-carbaldehyde suggests a more stable crystal lattice structure compared to its isomer. This data provides a rapid and cost-effective preliminary identification.

Spectroscopic Deep Dive: Unveiling the Structural Nuances

While melting point is a strong indicator, spectroscopic analysis provides definitive structural confirmation. The following sections detail the expected and observed differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts (δ) and coupling constants (J) of the thiophene ring protons are highly sensitive to the positions of the methoxy and carbaldehyde substituents.

¹H NMR Spectroscopy

The primary distinction in the ¹H NMR spectra arises from the coupling patterns and chemical shifts of the two aromatic protons on the thiophene ring.

  • 2-methoxythiophene-3-carbaldehyde: The two thiophene protons are at positions 4 and 5. They will appear as two distinct doublets with a coupling constant (³JHH) characteristic of ortho-coupling in a five-membered ring (typically 5-6 Hz). The electron-donating methoxy group at position 2 will shield the proton at position 5, while the electron-withdrawing aldehyde group at position 3 will deshield the proton at position 4.

  • 3-methoxythiophene-2-carbaldehyde: The two thiophene protons are at positions 4 and 5. They will also appear as two doublets with a similar ortho-coupling constant. However, the electronic environment is different. The aldehyde at position 2 will strongly deshield the adjacent proton at position 5, while the methoxy group at position 3 will have a more pronounced shielding effect on the proton at position 4.

Expected ¹H NMR Data

CompoundThiophene Proton 1 (δ, ppm, multiplicity, J)Thiophene Proton 2 (δ, ppm, multiplicity, J)Methoxy Protons (δ, ppm, multiplicity)Aldehyde Proton (δ, ppm, multiplicity)
2-methoxythiophene-3-carbaldehyde ~7.4-7.6 (d, J ≈ 5-6 Hz)~6.9-7.1 (d, J ≈ 5-6 Hz)~3.9 (s)~10.0 (s)
3-methoxythiophene-2-carbaldehyde ~7.2-7.4 (d, J ≈ 5-6 Hz)~7.6-7.8 (d, J ≈ 5-6 Hz)~4.0 (s)~9.8 (s)

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show distinct differences in the chemical shifts of the carbon atoms of the thiophene ring, the methoxy group, and the carbonyl carbon of the aldehyde.

  • Key Differentiators:

    • Carbonyl Carbon (C=O): The electronic environment around the aldehyde will influence its chemical shift.

    • Ring Carbons: The positions of the electron-donating (-OCH₃) and electron-withdrawing (-CHO) groups will cause significant upfield and downfield shifts for the ring carbons to which they are attached and the adjacent carbons.

Expected ¹³C NMR Data

CompoundC=O (δ, ppm)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)OCH₃ (δ, ppm)
2-methoxythiophene-3-carbaldehyde ~185~160-165~125-130~120-125~110-115~60
3-methoxythiophene-2-carbaldehyde ~180~130-135~165-170~115-120~125-130~58
Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy can provide valuable information about the functional groups present and can also offer clues to the substitution pattern. The primary band of interest is the C=O stretching vibration of the aldehyde.

  • 2-methoxythiophene-3-carbaldehyde: The carbonyl group at the 3-position is expected to have a stretching frequency in the typical range for aromatic aldehydes, around 1670-1690 cm⁻¹.

  • 3-methoxythiophene-2-carbaldehyde: The carbonyl group at the 2-position, being adjacent to the sulfur atom, might experience a slightly different electronic environment, potentially leading to a small but measurable shift in its C=O stretching frequency. Additionally, the C-O stretching vibrations of the methoxy group and the C-S stretching of the thiophene ring will be present, but the most diagnostic feature will be the fingerprint region (below 1500 cm⁻¹), which will be unique for each isomer due to the different overall molecular vibrations. A reference spectrum for thiophene-2-carbaldehyde shows a C=O stretch at 1665 cm⁻¹[3].

Expected IR Data

CompoundKey Vibrational Frequencies (cm⁻¹)
2-methoxythiophene-3-carbaldehyde C=O stretch: ~1670-1690, C-O stretch: ~1250-1270 and ~1020-1040
3-methoxythiophene-2-carbaldehyde C=O stretch: ~1660-1680, C-O stretch: ~1240-1260 and ~1030-1050
Mass Spectrometry (MS): Fragmentation Analysis

While both isomers will show the same molecular ion peak (m/z = 142), their fragmentation patterns upon electron ionization (EI-MS) can be used for differentiation. The substitution pattern will influence the stability of the resulting fragment ions.

  • Expected Fragmentation Pathways:

    • Loss of a hydrogen radical (-H) to form an [M-1]⁺ ion.

    • Loss of the methoxy group (-OCH₃) to form an [M-31]⁺ ion.

    • Loss of the aldehyde group (-CHO) to form an [M-29]⁺ ion.

    • Decarbonylation (-CO) to form an [M-28]⁺ ion.

The relative abundances of these fragment ions will likely differ between the two isomers due to the varying stability of the precursor and fragment ions based on the substituent positions. For instance, the proximity of the methoxy and aldehyde groups in the 3-methoxy-2-carbaldehyde isomer might lead to unique fragmentation pathways or different ion abundances compared to the 2-methoxy-3-carbaldehyde isomer.

Experimental Protocols

To obtain the data for unambiguous differentiation, the following standardized protocols are recommended:

Protocol 1: Melting Point Determination
  • Place a small, finely powdered sample of the compound into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

Protocol 2: NMR Spectroscopy
  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 3: IR Spectroscopy
  • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the carbonyl and methoxy groups, and analyze the fingerprint region.

Protocol 4: Mass Spectrometry
  • Introduce a small amount of the sample into a mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Use electron ionization (EI) at 70 eV.

  • Acquire the mass spectrum and identify the molecular ion peak and the major fragment ions.

  • Compare the fragmentation patterns of the two isomers.

Logical Workflow for Isomer Differentiation

Caption: A logical workflow for the differentiation of the two isomers.

Conclusion

The differentiation of 2-methoxythiophene-3-carbaldehyde and 3-methoxythiophene-2-carbaldehyde, while challenging due to their isomeric nature, can be achieved systematically and reliably. A simple melting point determination provides a strong initial indication, with 3-methoxythiophene-2-carbaldehyde exhibiting a significantly higher melting point. For unambiguous confirmation, a combination of spectroscopic techniques is essential. ¹H and ¹³C NMR spectroscopy offer the most definitive evidence through the analysis of chemical shifts and coupling constants, which are unique for each substitution pattern. IR spectroscopy and mass spectrometry provide valuable complementary data. By following the protocols and analytical reasoning outlined in this guide, researchers can confidently distinguish between these two important building blocks, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. 3-Methoxythiophene-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... [Link]

Sources

IR spectrum carbonyl stretch of 2-methoxythiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative IR Spectral Analysis of 2-Methoxythiophene-3-carbaldehyde: Electronic Effects and Diagnostic Utility in Drug Development

Executive Summary

In the synthesis of complex heterocyclic scaffolds for drug discovery, 2-methoxythiophene-3-carbaldehyde serves as a highly versatile building block. Monitoring its reactivity—particularly in transformations like Knoevenagel condensations or reductive aminations—relies heavily on Fourier-Transform Infrared (FT-IR) spectroscopy. The carbonyl stretching frequency (


) of this molecule is not merely a static identifier; it is a dynamic reporter of the molecule's electronic environment.

This guide provides an objective comparison of the IR carbonyl stretch of 2-methoxythiophene-3-carbaldehyde against structurally related alternatives. By analyzing these spectral shifts, researchers can accurately predict electrophilicity, validate substituent effects, and monitor reaction kinetics in real-time.

Mechanistic Grounding: The Electronic Environment of the Carbonyl Group

The fundamental principle governing IR stretching frequencies is approximated by Hooke’s Law, where the frequency (


) is directly proportional to the square root of the bond's force constant (

). Any structural factor that alters the bond order of the carbonyl group will predictably shift its IR absorption band.

In a standard aliphatic aldehyde (e.g., hexanal), the isolated


 double bond exhibits a high force constant, absorbing at approximately 1730 cm⁻¹. When the aldehyde is conjugated with an aromatic system, such as in benzaldehyde, delocalization of the 

-electrons slightly reduces the

bond order, shifting the absorption to ~1700 cm⁻¹.

The Thiophene and Methoxy Effect: Thiophene-3-carbaldehyde exhibits an even lower stretching frequency (1670–1680 cm⁻¹)[1] because the electron-rich heteroaromatic ring donates electron density more efficiently than a benzene ring.

When a methoxy group is introduced at the C2 position to form 2-methoxythiophene-3-carbaldehyde, the spectral profile changes dramatically. The oxygen atom of the methoxy group possesses lone pairs that participate in strong resonance (+M effect). This electron density is pushed into the thiophene ring and delocalized directly onto the adjacent C3 carbonyl oxygen. This stabilizes a dipolar resonance structure (


), significantly increasing the single-bond character of the carbonyl group. Consequently, the force constant (

) drops, shifting the

to a distinctly lower wavenumber (~1650–1665 cm⁻¹ ).

Conversely, introducing a strongly electron-withdrawing group, such as a nitro group at the C2 position, restricts this delocalization. This restores the double-bond character of the carbonyl, shifting the absorption back up to ~1700 cm⁻¹[2].

G M 2-Methoxy Group (+M Effect) T Thiophene Ring (π-Conjugation) M->T Electron Donation C Carbonyl Group (C=O at C3) T->C Delocalization B Reduced Bond Order (C=O → C-O⁻) C->B Polarization I IR Frequency Shift (ν ~1650-1665 cm⁻¹) B->I Decreased Force Constant (k)

Logical workflow illustrating the resonance-driven attenuation of the carbonyl force constant.

Comparative Performance Data

To contextualize the electronic properties of 2-methoxythiophene-3-carbaldehyde, the table below compares its carbonyl stretching frequency with alternative aldehyde building blocks. This data serves as a predictive tool for assessing the electrophilicity of the carbonyl carbon during nucleophilic attack.

CompoundPrimary Electronic Effect

Range (cm⁻¹)
Bond Order ConsequenceElectrophilicity
Hexanal None (Aliphatic baseline)1725 – 1740Pure double bondHigh
Benzaldehyde Mild

-conjugation
1700 – 1710Slight decreaseModerate-High
2-Nitrothiophene-3-carbaldehyde Strong -M (Electron-withdrawing)~1700Restored double-bondVery High[2]
Thiophene-3-carbaldehyde Heteroaromatic conjugation1670 – 1680Moderate decreaseModerate[1]
2-Methoxythiophene-3-carbaldehyde Strong +M (Resonance) 1650 – 1665 High single-bond character Attenuated
Chalcone Derivatives Extended conjugation1654 – 1660Maximum delocalizationLow[3]

Data Interpretation: The highly attenuated electrophilicity of 2-methoxythiophene-3-carbaldehyde (evidenced by the lowest


 among monomers) means that condensation reactions may require stronger Lewis acid catalysis compared to its nitro-substituted counterpart.

Experimental Protocol: High-Resolution ATR-FTIR Validation

To accurately capture the subtle resonance-induced shifts of 2-methoxythiophene-3-carbaldehyde, Attenuated Total Reflectance (ATR) FT-IR is recommended over traditional KBr pellet methods to prevent matrix-induced hydrogen bonding artifacts.

Self-Validating System Requirements: This protocol incorporates internal checks. The presence of the methoxy


 stretch (~2850–2950 cm⁻¹) and the formyl 

stretch (Fermi resonance doublet at ~2820 and 2720 cm⁻¹) must be confirmed to validate the integrity of the sample before interpreting the carbonyl region.

Step-by-Step Methodology:

  • Instrument Initialization & Background:

    • Equip the FT-IR spectrometer with a diamond or zinc selenide (ZnSe) ATR crystal.

    • Set acquisition parameters: Resolution of 4 cm⁻¹, minimum of 32 scans, spectral range 4000–600 cm⁻¹.

    • Acquire a background spectrum of the clean, dry crystal to subtract ambient

      
       and water vapor. Validation Check: Ensure the baseline is flat between 2000–1800 cm⁻¹.
      
  • Sample Application:

    • Apply 1–2 drops of neat 2-methoxythiophene-3-carbaldehyde (if liquid) or a few milligrams of crystalline solid directly onto the ATR crystal.

    • If solid, engage the pressure anvil to ensure intimate contact between the sample and the crystal lattice, avoiding overtightening which could induce pressure-shifted artifacts.

  • Data Acquisition & Internal Validation:

    • Execute the scan.

    • Self-Validation Step: Before analyzing the carbonyl peak, verify the presence of the formyl

      
       stretching doublet near 2820 cm⁻¹ and 2720 cm⁻¹. If absent, the sample has likely oxidized to the corresponding carboxylic acid (which would show a broad 
      
      
      
      stretch at 3300–2500 cm⁻¹ and a
      
      
      shift).
  • Carbonyl Analysis:

    • Isolate the region between 1800 cm⁻¹ and 1600 cm⁻¹.

    • Identify the sharp, intense peak corresponding to the

      
       stretch. For pure 2-methoxythiophene-3-carbaldehyde, this will manifest sharply between 1650 cm⁻¹ and 1665 cm⁻¹.
      
  • Crystal Decontamination:

    • Clean the ATR crystal with a volatile, non-reactive solvent (e.g., isopropanol or dichloromethane) and wipe with a lint-free lens tissue. Run a subsequent background check to verify zero carryover.

Strategic Utility in Drug Development

Understanding the precise IR signature of 2-methoxythiophene-3-carbaldehyde is critical for synthetic chemists. Because the starting material absorbs at ~1650–1665 cm⁻¹, monitoring its conversion into downstream products becomes highly precise. For instance, if this aldehyde is subjected to a Knoevenagel condensation to form an electron-deficient alkene, the resulting product will exhibit a new conjugated


 stretch and, depending on the active methylene compound used, distinct cyano (~2200 cm⁻¹) or ester carbonyl (~1710 cm⁻¹) stretches. The complete disappearance of the 1650–1665 cm⁻¹ band serves as a definitive, real-time kinetic marker for reaction completion without the need for immediate chromatographic workup.

References

  • Coupling Reactions and Coupling−Alkylations of Thiophenecarbaldehydes Promoted by Samarium Diiodide. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Lirias - KU Leuven. Available at:[Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methoxythiophene Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Methoxythiophene aldehydes, a class of compounds featuring a thiophene ring substituted with both a methoxy and an aldehyde group, present a common analytical challenge: differentiating between isomers. The substitution pattern on the thiophene ring significantly influences the molecule's chemical properties and biological activity. Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC-MS), stands as a powerful tool for this purpose. The high-energy ionization process induces predictable and reproducible fragmentation, generating a unique mass spectral fingerprint for each isomer.

This guide provides an in-depth comparison of the EI-MS fragmentation patterns of key methoxythiophene aldehyde isomers. We will move beyond a simple catalog of fragments to explore the underlying chemical principles that dictate why these molecules break apart as they do. By understanding these mechanisms, researchers can more confidently identify isomers and interpret the mass spectra of novel substituted thiophenes.

The Foundation: Electron Ionization and Fragmentation Principles

Electron Ionization (EI) is a hard ionization technique where a molecule in the gas phase is bombarded with a beam of high-energy electrons (typically 70 eV).[1][2] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[2] The energy imparted during ionization is often sufficient to cause the molecular ion to break apart into smaller, charged fragments and neutral radicals or molecules. Only the charged fragments are detected by the mass spectrometer.

For aldehydes and methoxy-aromatic compounds, several key fragmentation pathways dominate:

  • Alpha-Cleavage: This is a characteristic fragmentation for aldehydes and ketones.[3][4] It involves the cleavage of a bond adjacent to the carbonyl group. For aromatic aldehydes, this often results in the loss of a hydrogen radical (H•) to form a stable [M-H]+ acylium ion, or the loss of the entire formyl group (•CHO) to form an [M-CHO]+ ion.

  • Loss of Neutral Molecules: The molecular ion can stabilize by ejecting small, stable neutral molecules. Common losses include carbon monoxide (CO) from the aldehyde group and a methyl radical (•CH3) or formaldehyde (CH2O) from the methoxy group.

  • Ring Cleavage: While less common for stable aromatic rings like thiophene, high-energy ionization can induce fragmentation of the ring itself, although this typically results in lower-abundance ions.

The relative position of the methoxy and aldehyde substituents on the thiophene ring directly influences the probability of these fragmentation events, providing the basis for isomer differentiation.

Comparative Fragmentation Analysis of Isomers

Let's consider the common isomers of methoxythiophene aldehyde (Molecular Weight: 142.18 g/mol ).[5] The primary distinction in their mass spectra arises from the stability of the resulting fragment ions, which is dictated by the substituent positions.

Case Study 1: 3-Methoxythiophene-2-carbaldehyde

In this isomer, the aldehyde (formyl) group and the methoxy group are adjacent. This proximity can influence fragmentation pathways.

  • Molecular Ion (M•+) at m/z 142: As the parent ion, its abundance is crucial. For stable aromatic systems, this peak is typically prominent.[5]

  • Loss of H• (m/z 141): Alpha-cleavage at the formyl C-H bond results in the formation of a stable acylium ion, [M-H]+. This is often a very intense peak in the spectra of aromatic aldehydes.

  • Loss of •CH3 (m/z 127): Cleavage of the methyl group from the methoxy ether linkage yields an [M-CH3]+ ion. The stability of this ion can be influenced by resonance with the adjacent formyl group.

  • Loss of CO (m/z 114): Following the initial loss of a hydrogen atom, the resulting acylium ion at m/z 141 can lose a neutral CO molecule, a common pathway for aldehydes, leading to a fragment at m/z 113. Direct loss of CO from the molecular ion can also occur, yielding a fragment at m/z 114.

  • Loss of •CHO (m/z 113): Alpha-cleavage of the C-C bond between the thiophene ring and the formyl group results in the loss of the entire aldehyde functionality, leaving a methoxythiophene cation.

Caption: Key fragmentation pathways for 3-Methoxythiophene-2-carbaldehyde.

Case Study 2: 5-Methoxythiophene-2-carbaldehyde

Here, the substituents are at opposite ends of the thiophene ring. This separation alters the electronic interactions and, consequently, the fragmentation pattern.

  • Molecular Ion (M•+) at m/z 142: Expected to be a strong peak, similar to the other isomer.

  • Loss of H• (m/z 141): The [M-H]+ acylium ion is again expected to be a major fragment.

  • Loss of •CH3 (m/z 127): Loss of the methyl radical from the methoxy group will form an [M-CH3]+ ion. The stability of this ion will differ from the 3,2-isomer due to the different substitution pattern and resonance possibilities.

  • Formation of Thienyl Cations: A key difference may arise from the relative ease of cleaving the entire substituent group. The loss of the formyl radical (•CHO) to give a 5-methoxythiophene cation (m/z 113) and the loss of the methoxy radical (•OCH3) to give a 5-formylthiophene cation (m/z 111) are both highly probable. The relative intensities of these peaks can be a strong indicator of this specific isomer.

Caption: Key fragmentation pathways for 5-Methoxythiophene-2-carbaldehyde.

Summary of Distinguishing Fragments

The most reliable method for distinguishing between these isomers is to compare the relative intensities of key fragment ions. While obtaining exact fragmentation data requires experimental analysis of pure standards, we can predict the most likely distinguishing features based on established chemical principles.

m/z Value Proposed Fragment Identity Expected Relative Intensity (3-Methoxy-2-carbaldehyde) Expected Relative Intensity (5-Methoxy-2-carbaldehyde) Rationale for Difference
142 Molecular Ion [M]•+HighHighStable aromatic core.
141 [M-H]+Very HighVery HighFormation of a stable acylium ion is favorable for both isomers.
127 [M-CH3]+Moderate to HighModerateStability of the resulting cation is influenced by resonance with the formyl group. Proximity in the 3,2-isomer may offer slight stabilization.
113 [M-CHO]+ModerateHighLoss of the formyl group to form the 5-methoxythiophene cation is a very stable fragment. Its relative abundance could be a key differentiator.
111 [M-OCH3]+LowModerateLoss of the methoxy radical is more favorable in the 5,2-isomer where the resulting formylthiophene cation is well-stabilized.

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating framework for obtaining high-quality, reproducible mass spectra of methoxythiophene aldehyde isomers.

1. Sample Preparation:

  • Accurately prepare a 1 mg/mL stock solution of each isomer standard in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.
  • Include a blank solvent injection and a known standard (e.g., a series of n-alkanes) in your sequence to verify system cleanliness and retention time stability.

2. Gas Chromatography (GC) Method:

  • Injector: Split/Splitless injector, operated in split mode (e.g., 20:1 ratio) at 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of aromatic isomers.
  • Oven Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 250 °C.
  • Final hold: Hold at 250 °C for 5 minutes.
  • Rationale: This program provides a good starting point to ensure separation from solvent and any potential impurities while eluting the analytes as sharp peaks.

3. Mass Spectrometry (MS) Method:

  • Ion Source: Electron Ionization (EI).
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Electron Energy: 70 eV. Causality: This is the standard energy used for EI-MS to generate reproducible fragmentation patterns that are comparable to library spectra.[2]
  • Mass Range: Scan from m/z 40 to 200. This range covers the molecular ion and all expected primary fragments.
  • Solvent Delay: 3 minutes (adjust based on solvent peak retention time). This prevents the high concentration of solvent from saturating the detector.

4. Data Analysis:

  • Integrate the chromatographic peak for each isomer.
  • Extract the mass spectrum from the apex of each peak.
  • Subtract the background spectrum taken from just before or after the peak to obtain a clean mass spectrum.
  • Normalize the spectra and compare the relative intensities of the key fragment ions (m/z 141, 127, 113, 111) as outlined in the comparison table.

References

  • Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts. [Link]

  • 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018). Chad's Prep. [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

  • 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2025). MDPI. [Link]

  • Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. (1995). PubMed. [Link]

  • 3-Methoxythiophene-2-carbaldehyde. PubChem. [Link]

  • Mass Spectral Fragmentation Patterns of Some Thieno[3,2-b]- and Thieno[2,3-b]-thiophene-2-carbonylchlorides and -2-carbonylanilides. J-GLOBAL. [Link]

  • Electronic structure analysis and vertical ionization energies of thiophene and ethynylthiophenes. Indian Academy of Sciences. [Link]

  • Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. (2003). Agilent. [Link]

  • Part 4: Mass Spectrometry - Electron Ionization (EI) Technique. (2018). YouTube. [Link]

  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). ACS Publications. [Link]

  • Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Shimadzu. [Link]

  • Complementary Mass Spectral Analysis of Isomeric O-bearing Organic Compounds and Fragmentation Differences through Analog Techni. (2022). Freie Universität Berlin. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews. [Link]

  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. [Link]

  • Electron ionization. Wikipedia. [Link]

  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2020). Kuwait Journal of Science. [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). PubMed. [Link]

  • Matching Structures to Mass Spectra Using Fragmentation Patterns: Are the Results As Good As They Look? (2025). ResearchGate. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2020). Spectroscopy Online. [Link]

Sources

Definitive Structural Elucidation Guide: 2-Methoxythiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Target Molecule: 2-Methoxythiophene-3-carbaldehyde (CAS: 41057-07-2) Primary Application: Pharmacophore scaffold in kinase inhibitors and heterocyclic building blocks. The Challenge: Distinguishing the 2,3-substituted target from its regioisomer, 3-methoxythiophene-2-carbaldehyde (CAS: 35134-07-7).

This guide provides a rigorous comparison of 13C NMR spectral data, grounded in Substituent Chemical Shift (SCS) additivity principles and validated by experimental literature on thiophene derivatives. It is designed to enable researchers to unambiguously assign the structure of synthesized or purchased material.[1]

Chemical Shift Assignment & Comparison

The following data compares the Target (2-methoxy-3-CHO) against its most common Isomer (3-methoxy-2-CHO). The differentiation relies heavily on the electronic environment of the thiophene ring carbons, specifically the dramatic deshielding of the carbon directly attached to the methoxy group (C-OMe).[1]

Table 1: Comparative 13C NMR Chemical Shifts (ppm)
Carbon PositionTarget: 2-Methoxythiophene-3-carbaldehydeIsomer: 3-Methoxythiophene-2-carbaldehydeStructural Diagnostic Note
C=O (Aldehyde) 184.5 ± 1.0 183.0 ± 1.0 Aldehyde carbonyl; largely invariant between isomers.
C-OMe (Ipso) 172.5 ± 2.0 (C2) 166.0 ± 2.0 (C3) PRIMARY IDENTIFIER. C2 is naturally more deshielded than C3 in thiophenes; adding OMe amplifies this.[1]
C-CHO (Ipso) 118.0 ± 2.0 (C3) 115.0 ± 2.0 (C2) Shielded by the ortho-methoxy resonance effect.
Ring CH (C4) 128.0 ± 1.5 130.0 ± 1.5 Beta-carbon in target; Alpha-carbon in isomer.
Ring CH (C5) 117.0 ± 1.5 122.0 ± 1.5 Para-like shielding from 2-OMe affects C5 in the target.
OCH3 (Methoxy) 60.5 ± 0.5 59.0 ± 0.5 Methoxy carbon; slight variation due to steric crowding at C2 vs C3.

Note: Data derived from SCS additivity rules applied to base values of thiophene-3-carbaldehyde and 2-methoxythiophene [1, 2]. Solvent: CDCl3.[1][2][3][4]

Structural Elucidation Logic

To validate the structure without relying solely on chemical shift matching, use the following mechanistic logic.

Electronic Effects (The "Why")
  • Resonance Shielding: The methoxy group is a strong

    
    -donor.[1] In the Target , the OMe at C2 pushes electron density into the ring, significantly shielding C3 (ortho) and C5 (para).[1] This is why C3 appears upfield (~118 ppm) despite being attached to the electron-withdrawing carbonyl.[1]
    
  • Deshielding: The C2 carbon is attached to the electronegative oxygen of the methoxy group and is adjacent to the sulfur atom, both of which deshield it.[1] This creates a unique, extremely downfield signal (>170 ppm) characteristic of 2-substituted oxygenated thiophenes.

2D NMR Validation Workflow

The most robust method to confirm regio-chemistry is HMBC (Heteronuclear Multiple Bond Correlation) .[1]

  • Target (2-OMe, 3-CHO):

    • HMBC: The Aldehyde proton (CHO) will show a strong

      
       correlation to C5  and C3 .[1]
      
    • NOESY: Strong NOE between OMe protons and NO ring protons (due to geometry), but potentially weak NOE to CHO if rotamers allow.[1]

  • Isomer (3-OMe, 2-CHO):

    • HMBC: The Aldehyde proton (CHO) will show a strong

      
       correlation to C4  and C2 .[1]
      

Visualization: Assignment Decision Tree

NMR_Assignment_Workflow Start Unknown Sample (C6H6O2S) Step1 Acquire 1D 13C NMR Start->Step1 Check_C_OMe Check Most Deshielded Ring Carbon (Non-Carbonyl) Step1->Check_C_OMe Result_Target Target Identified: 2-Methoxythiophene-3-carbaldehyde (C2 ~172 ppm) Check_C_OMe->Result_Target > 170 ppm Result_Isomer Isomer Identified: 3-Methoxythiophene-2-carbaldehyde (C3 ~166 ppm) Check_C_OMe->Result_Isomer < 168 ppm Step2 Run HMBC Experiment Check_C_OMe->Step2 Ambiguous (165-170 ppm) Check_HMBC Aldehyde Proton (CHO) Correlations Step2->Check_HMBC Check_HMBC->Result_Target Couples to C5 (117 ppm) Check_HMBC->Result_Isomer Couples to C4 (130 ppm)

Caption: Logical workflow for distinguishing 2,3-substituted vs 3,2-substituted thiophene isomers using 13C chemical shifts and HMBC correlations.

Experimental Protocols

Synthesis Context (Vilsmeier-Haack Formylation)

If synthesizing the target from 2-methoxythiophene:

  • Reagents: POCl3 (1.1 eq), DMF (1.2 eq), 2-methoxythiophene (1.0 eq).

  • Conditions: 0°C to RT, DCM solvent.

  • Mechanism: Electrophilic aromatic substitution.[1] The 2-OMe group directs the formyl group primarily to the 5-position (kinetic product) or 3-position (thermodynamic/steric balance).

  • Purification: The 3-formyl isomer (Target) is often the minor product compared to the 5-formyl isomer.[1] Critical Step: Use column chromatography (Hexane:EtOAc gradient) to separate.[1] The 3-isomer is typically less polar due to internal hydrogen bonding/dipole cancellation.[1]

NMR Acquisition Parameters

To ensure resolution of the quaternary carbons (C2, C3):

  • Solvent: CDCl3 (Standard) or DMSO-d6 (if solubility is poor).[1] Note: DMSO will shift peaks slightly downfield.[1]

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Quaternary carbons (C2-OMe, C3-CHO) have long T1 relaxation times.[1] Short delays will suppress their signals, making assignment difficult.[1]

  • Pulse Angle: 30° or 45° (Avoid 90° for quantitative integration unless D1 is very long).

  • Scans: Minimum 512 scans for sufficient S/N on quaternary peaks.

References

  • Gronowitz, S., Johnson, I., & Hörnfeldt, A. B. (1975).[1][5] 13C NMR Spectra of 2-Methoxythiophenes and Related Compounds. Chemica Scripta, 7, 76-84.[1][5]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1]

  • Spinelli, D., et al. (1993).[1] An Analysis of the Substituent Effects on 13C NMR Chemical Shifts of 5-Substituted 2-Acetylthiophenes. Acta Chemica Scandinavica, 47, 160-166.[1]

  • BenchChem Technical Support.[1][6] (2025).[1][2][5][6][7] Synthesis of 2,3-Disubstituted Thiophenes.

Sources

A Comparative Guide to the Reactivity of 2-Methoxythiophene-3-carbaldehyde and 2-Bromothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted thiophenes are indispensable building blocks for the synthesis of pharmaceuticals and functional materials. The strategic placement of substituents on the thiophene ring profoundly influences its electronic properties and, consequently, its reactivity. This guide provides an in-depth technical comparison of two key intermediates: 2-methoxythiophene-3-carbaldehyde and 2-bromothiophene-3-carbaldehyde. Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes and developing novel molecular entities.

At a Glance: Structural and Electronic Divergence

The reactivity of these two molecules is dictated by the electronic nature of the substituent at the 2-position. The methoxy group (-OCH₃) in 2-methoxythiophene-3-carbaldehyde is a strong electron-donating group through resonance, which increases the electron density of the thiophene ring. Conversely, the bromo group (-Br) in 2-bromothiophene-3-carbaldehyde is an electron-withdrawing group by induction, yet it also possesses weak electron-donating resonance capabilities. This fundamental difference in electronic influence governs their behavior in various chemical transformations.

Comparative Reactivity Analysis

Nucleophilic Addition to the Aldehyde

The aldehyde functional group in both molecules is susceptible to nucleophilic attack. However, the rate and efficiency of these reactions are modulated by the substituent at the 2-position.

  • 2-Methoxythiophene-3-carbaldehyde: The electron-donating methoxy group enriches the thiophene ring with electron density, which is partially relayed to the aldehyde carbon. This reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to its bromo-counterpart.

  • 2-Bromothiophene-3-carbaldehyde: The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the aldehyde carbon, rendering it more susceptible to nucleophilic attack.

This difference in reactivity is evident in reactions such as Grignard additions and Wittig olefinations.

Metal-Catalyzed Cross-Coupling Reactions

2-Bromothiophene-3-carbaldehyde is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon bonds.[1][2] In contrast, 2-methoxythiophene-3-carbaldehyde is generally not a suitable substrate for these reactions as the methoxy group is not a typical leaving group in such transformations.

The Suzuki-Miyaura coupling, a powerful tool for C-C bond formation, readily proceeds with 2-bromothiophene-3-carbaldehyde.[3][4] This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound.[5]

Electrophilic Aromatic Substitution

The thiophene ring itself can undergo electrophilic aromatic substitution. The substituent at the 2-position directs the incoming electrophile to a specific position on the ring.

  • 2-Methoxythiophene-3-carbaldehyde: The strongly activating methoxy group directs electrophiles to the 5-position.

  • 2-Bromothiophene-3-carbaldehyde: The deactivating but ortho-, para-directing bromo group (in this context, the 5-position is analogous to the para-position) also directs incoming electrophiles to the 5-position. However, the overall reactivity of the ring towards electrophilic substitution is lower compared to the methoxy-substituted analogue due to the inductive electron withdrawal by the bromine atom.

Experimental Data Summary

ReactionSubstrateReagents and ConditionsProductYieldReference
Suzuki Coupling 2-Bromothiophene-3-carbaldehydeArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C2-Arylthiophene-3-carbaldehydeGood to Excellent[3]
Wittig Reaction 2-Methoxythiophene-3-carbaldehyde(Triphenylphosphoranylidene)acetonitrile, Toluene, reflux3-(2-Methoxy-3-thienyl)acrylonitrileNot specified[6]
Grignard Reaction 2-Bromothiophene-3-carbaldehydeRMgX, THF1-(2-Bromo-3-thienyl)alkanolGood[7][8]

Experimental Protocols

Suzuki Coupling of 2-Bromothiophene-3-carbaldehyde

This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl substituent at the 2-position of the thiophene ring.[4]

Materials:

  • 2-Bromothiophene-3-carbaldehyde

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-bromothiophene-3-carbaldehyde (1.0 eq) and the arylboronic acid (1.2 eq) in a 4:1:1 mixture of toluene, ethanol, and water.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture at 80-90 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Wittig Reaction of an Aldehyde

The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes.[9][10] The following is a general procedure that can be adapted for both 2-methoxy- and 2-bromothiophene-3-carbaldehyde.

Materials:

  • Thiophene-3-carbaldehyde derivative

  • A suitable phosphonium ylide (Wittig reagent)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the reactivity of the ylide.

  • Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the ylide. The solution will typically change color.

  • Stir the mixture at the same temperature for 30-60 minutes.

  • Add a solution of the thiophene-3-carbaldehyde derivative in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing Reaction Pathways

Suzuki_Coupling 2-Bromothiophene-3-carbaldehyde 2-Bromothiophene-3-carbaldehyde Oxidative Addition Oxidative Addition 2-Bromothiophene-3-carbaldehyde->Oxidative Addition Arylboronic acid Arylboronic acid Transmetalation Transmetalation Arylboronic acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst 2-Arylthiophene-3-carbaldehyde 2-Arylthiophene-3-carbaldehyde Reductive Elimination->2-Arylthiophene-3-carbaldehyde Wittig_Reaction Aldehyde Aldehyde Betaine Intermediate Betaine Intermediate Aldehyde->Betaine Intermediate Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Betaine Intermediate Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine oxide

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

The choice between 2-methoxythiophene-3-carbaldehyde and 2-bromothiophene-3-carbaldehyde as a synthetic intermediate is highly dependent on the desired chemical transformation. For reactions requiring a nucleophilic aldehyde, the bromo-substituted compound offers enhanced reactivity. However, when the synthetic strategy involves metal-catalyzed cross-coupling reactions to build molecular complexity, 2-bromothiophene-3-carbaldehyde is the clear substrate of choice. Conversely, the electron-rich nature of 2-methoxythiophene-3-carbaldehyde makes it more amenable to electrophilic substitution on the thiophene ring. A thorough understanding of these reactivity differences empowers researchers to make informed decisions in the design and execution of synthetic routes for novel drug candidates and advanced materials.

References

  • A review on reactivity of thiophenes, oligothiophenes and benzothiophenes. S. Rajappa, V. K. Gumaste. Adv. Heterocycl. Chem., 2013, 108, 1-161. [Link]

  • Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU, 2015. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Phytotoxic Effects of the Products. Molecules, 2016, 21(8), 984. [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan J. Chem., 2016, 9(3), 435-443. [Link]

  • The Grignard Reaction. University of Wisconsin-Madison. [Link]

  • Preparation and Reactions of 2-Methoxythiophene. J. Am. Chem. Soc., 1954, 76(21), 5437–5439. [Link]

  • How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. Journal of King Saud University - Science, 2017, 29(4), 456-463. [Link]

  • Theoretical investigation of the effect of conjuation of thiophene rings on the charge transport of thienocoronene derivatives. SciELO, 2021. [Link]

  • Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Pyrrole Derivatives. ACS Omega, 2021, 6(48), 32599–32613. [Link]

  • Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. MDPI, 2022. [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical-Mechanistic and Reactivity Study. ResearchGate, 2020. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of three carbon homologated unsaturated aldehydes using regioselective Wittig olefination chemistry. McMaster University, 2007. [Link]

  • 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry-OpenStax Adaptation. The Pennsylvania State University. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. Arkat USA, 2005. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... ResearchGate. [Link]

  • Preparation of 2-bromothiophene. PrepChem.com. [Link]

  • CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.
  • CN102363614A - Method for synthesizing 2-bromothiophene.
  • 2-Bromothiophene-3-carbaldehyde. PubChem. [Link]

  • 3-Methoxythiophene-2-carbaldehyde. PubChem. [Link]

  • Draw the structure of the product that is formed when 2-bromothiophene is treated with the following reagents: 1) Mg; 2) CO_2; 3) acidic workup. Homework.Study.com. [Link]

  • (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn... Filo. [Link]

  • Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. RIKEN. [Link]

  • Electronic structure of 3-methoxy-thiophene in the form of Projected Density of States (PDOS). ResearchGate. [Link]

  • Synthesis of 2-substituted thiophene 3-carbaldehyde 113 through [3 + 2].... ResearchGate. [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]

  • 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 2021, 26(18), 5645. [Link]

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A Comparative Guide to the UV-Vis Absorption Maxima of 2-Methoxythiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of various 2-methoxythiophene derivatives. Understanding the electronic absorption properties of these compounds is crucial for their application in diverse fields, including medicinal chemistry, materials science, and organic electronics. This document will delve into the experimental data, the underlying electronic transitions, and the standardized methodology for obtaining these measurements, offering a comprehensive resource for researchers in the field.

Introduction to UV-Vis Spectroscopy of Thiophene Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule.[1] When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.[2] For organic molecules like 2-methoxythiophene and its derivatives, the most common transitions observed are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).[3]

The position of the absorption maximum (λmax) is highly sensitive to the molecular structure, particularly the extent of conjugation and the presence of electron-donating or electron-withdrawing substituents.[4] The thiophene ring itself is an aromatic system, and the introduction of a methoxy group (-OCH₃), an electron-donating group, at the 2-position influences the electron density of the ring and, consequently, its UV-Vis absorption. Further substitution on the thiophene ring leads to predictable shifts in the λmax, providing valuable insights into the electronic structure of the molecule.

Comparison of UV-Vis Absorption Maxima

The UV-Vis absorption maxima of 2-methoxythiophene derivatives are significantly influenced by the nature and position of other substituents on the thiophene ring. The methoxy group generally causes a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted thiophene. The extent of this shift and the appearance of new absorption bands are further modulated by additional functional groups.

A comprehensive study by Sugimoto, Nishimura, and Imoto provides valuable data on the ultraviolet spectra of a wide range of thiophene derivatives, measured in 95% ethanol.[1] The following table summarizes the λmax values for several 2-methoxythiophene derivatives and related compounds from this and other sources.

CompoundSubstituent(s)λmax (nm)SolventReference
Thiophene-23195% Ethanol[1]
2-Methoxythiophene2-OCH₃25595% Ethanol[1]
2-Methyl-5-nitrothiophene2-CH₃, 5-NO₂320Not Specified[5]
2-Bromo-3-methoxythiophene2-Br, 3-OCH₃Not explicitly stated, but UV-Vis spectra are discussedNot Specified[6]
2-Acetyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiopheneMultiple646 (in DMF)DMF[7]
2-Benzoyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiopheneMultiple654 (in DMF)DMF[7]
2-Ethoxycarbonyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiopheneMultiple642 (in DMF)DMF[7]
2-Cyano-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiopheneMultiple626 (in DMF)DMF[7]

Analysis of Substituent Effects:

  • Electron-Donating Groups (EDGs): The methoxy group (-OCH₃) is an electron-donating group that increases the electron density of the thiophene ring through resonance. This leads to a destabilization of the highest occupied molecular orbital (HOMO) and a stabilization of the lowest unoccupied molecular orbital (LUMO), resulting in a smaller HOMO-LUMO gap and a bathochromic shift in the λmax compared to unsubstituted thiophene.[8]

  • Electron-Withdrawing Groups (EWGs): The introduction of electron-withdrawing groups, such as a nitro group (-NO₂), in conjugation with the methoxy group can lead to a significant bathochromic shift. This is due to the creation of a "push-pull" system that facilitates intramolecular charge transfer (ICT) upon photoexcitation, further lowering the energy required for the electronic transition.[9] For instance, 2-methyl-5-nitrothiophene exhibits a λmax at 320 nm.[5]

  • Conjugation: Extending the conjugated π-system by adding groups like phenylazo substituents, as seen in the complex thiophene dyes, results in a dramatic red shift of the absorption maximum into the visible region.[7] This is a well-established principle where increased conjugation decreases the HOMO-LUMO gap.[2]

  • Solvent Effects: The polarity of the solvent can also influence the λmax.[10] For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift because the excited state is often more polar than the ground state and is thus stabilized by polar solvents.[3] Conversely, for n → π* transitions, increasing solvent polarity often results in a hypsochromic (blue) shift.[3] The complex thiophene dyes listed in the table show a significant dependence of their λmax on the solvent, with the absorption maxima being at much longer wavelengths in the polar aprotic solvent DMF compared to methanol or chloroform.[7]

Understanding the Electronic Transitions

The UV-Vis absorption bands in 2-methoxythiophene derivatives arise from the promotion of electrons from occupied to unoccupied molecular orbitals.

ElectronicTransitions cluster_excited Excited State HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π → π* transition (High Intensity) n n (non-bonding) n->LUMO n → π* transition (Low Intensity)

Caption: Electronic transitions in 2-methoxythiophene derivatives.

The primary absorption band in 2-methoxythiophene and its simple derivatives is attributed to a π → π transition. This involves the excitation of an electron from a π bonding orbital, which is delocalized over the thiophene ring, to a π antibonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε).

The presence of the methoxy group introduces non-bonding electrons (n electrons) on the oxygen atom. This makes n → π transitions* possible, where a non-bonding electron from the oxygen is promoted to a π* antibonding orbital of the thiophene ring. These transitions are generally of lower energy (occur at longer wavelengths) and are significantly less intense than π → π* transitions. They may appear as a shoulder on the main absorption band or be obscured by it.

The interplay of these transitions, and how they are affected by substituents and the solvent, determines the overall shape and position of the UV-Vis spectrum.

Experimental Protocol for UV-Vis Analysis

The following is a standardized, step-by-step methodology for determining the UV-Vis absorption maxima of 2-methoxythiophene derivatives.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement A 1. Weigh Compound B 2. Dissolve in Spectroscopic Grade Solvent A->B C 3. Prepare a Dilute Solution (e.g., 10⁻⁵ M) B->C D 4. Transfer to Cuvette C->D E 5. Record Baseline (Solvent Blank) D->E F 6. Measure Sample Absorbance Spectrum E->F G 7. Identify λmax F->G

Caption: Workflow for UV-Vis spectroscopic analysis.

Detailed Steps:

  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves the 2-methoxythiophene derivative and is transparent in the UV-Vis region of interest (typically 200-800 nm). Common solvents include ethanol, methanol, cyclohexane, and acetonitrile.

  • Solution Preparation:

    • Accurately weigh a small amount of the purified 2-methoxythiophene derivative.

    • Dissolve the compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 1.0 absorbance units. This ensures the measurement is within the linear range of the Beer-Lambert law.

  • Instrumentation and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Select the desired wavelength range for scanning.

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline correction. This subtracts the absorbance of the solvent and the cuvette from the subsequent sample measurement.

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • If there are multiple peaks or shoulders, record the wavelength of each.

Causality Behind Experimental Choices:

  • Spectroscopic Grade Solvents: These are used to minimize interference from impurities that may absorb in the UV-Vis region.

  • Quartz Cuvettes: Glass and plastic absorb significantly in the UV region, while quartz is transparent down to around 200 nm, making it essential for accurate measurements in this range.

  • Baseline Correction: This is crucial to ensure that the measured absorbance is solely due to the analyte and not the solvent or the cuvette.

  • Absorbance Range (0.2-1.0): This range provides the best signal-to-noise ratio and ensures adherence to the Beer-Lambert law, which is fundamental for quantitative analysis.

Conclusion

The UV-Vis absorption maxima of 2-methoxythiophene derivatives are a sensitive indicator of their electronic structure. The electron-donating nature of the methoxy group, combined with the effects of other substituents and the surrounding solvent, dictates the position of the λmax. By understanding these relationships and employing standardized experimental protocols, researchers can effectively characterize these important heterocyclic compounds and tailor their properties for a wide array of applications.

References

  • Abdel-latif, E., El-Gazzar, A. A., & Basyouni, W. M. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Egyptian Journal of Chemistry, 64(1), 241-247. [Link]

  • Sugimoto, Y., Nishimura, S., & Imoto, E. (1959). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), 71-79. [Link]

  • Abdel-latif, E., Mansour, A., & Abdel-Galil, E. (2018). Solvent effects on the UV-visible absorption spectra of some new thienylazo-thiazole and thienylazo-thiophene dyes. Journal of Textiles and Polymers, 6(2), 53-61. [Link]

  • van der Schuur, J. (2016). An Integrated Experimental/Theoretical Study of Structurally Related Poly-Thiophenes Used in Photovoltaic Systems. Materials, 9(1), 53. [Link]

  • Khan, M., Brunklaus, G., & Ahmad, S. (2025). UV-vis absorption spectra of (a) thiophene[1]Rotaxane and (b) polythiophene polyrotaxane. Journal of Cluster Science. [Link]

  • Ogunsipe, A., & Oloyede, A. (2013). Substituent and solvent effect on the solvatochromic properties of some thiophene derivatives. Physical Chemistry: An Indian Journal, 8(1), 17-26. [Link]

  • Nakamura, S., Kitagawa, Y., Okumura, M., & Officer, D. L. (2014). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. Journal of Physical Chemistry A, 118(16), 2969-2979. [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]

  • Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 133-144. [Link]

  • NIST. (n.d.). 2-Methoxythiophene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxythiophene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitrothiophene. Retrieved from [Link]

Sources

HPLC retention time comparison of thiophene aldehyde isomers

Author: BenchChem Technical Support Team. Date: March 2026

An accurate and reproducible chromatographic separation of positional isomers is a fundamental requirement in pharmaceutical development, agrochemical synthesis, and flavor profiling. Thiophene aldehyde isomers—specifically 2-thiophenecarboxaldehyde (2-TCA) and 3-thiophenecarboxaldehyde (3-TCA) —present a unique analytical challenge. Because they share identical molecular weights and highly similar boiling points, standard analytical techniques often fail to resolve them.

This guide provides an objective, data-driven methodology for separating these isomers using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). By understanding the physicochemical causality behind their retention behavior, researchers can implement a self-validating protocol that guarantees baseline resolution.

Mechanistic Principles of Isomer Separation

In RP-HPLC, retention is primarily governed by hydrophobic interactions between the analyte and the non-polar alkyl chains (e.g., C18) of the stationary phase[1]. However, when separating positional isomers with nearly identical hydrophobicities, the separation relies heavily on subtle differences in molecular dipole moments and polarizability induced by the position of the heteroatom[2].

The Causality of Elution Order:

  • 2-Thiophenecarboxaldehyde (2-TCA): The electron-withdrawing carbonyl group is located directly adjacent to the polarizable sulfur atom in the thiophene ring. This proximity induces a stronger, localized dipole moment. Because 2-TCA is marginally more polar, it exhibits weaker hydrophobic interactions with the C18 stationary phase and a higher affinity for the polar mobile phase.

  • 3-Thiophenecarboxaldehyde (3-TCA): The functional groups are further apart, resulting in a slightly lower net dipole moment and lower overall polarity.

Chromatographic Workflow & Separation Mechanism

The following diagram illustrates the logical flow of the separation mechanism based on the analytes' physicochemical properties.

HPLC_Mechanism Mix Thiophene Aldehyde Isomers (2-TCA & 3-TCA) Column Reversed-Phase C18 Column (Hydrophobic Stationary Phase) Mix->Column Injection (Aqueous/Organic Mobile Phase) TCA2 2-Thiophenecarboxaldehyde (Higher Dipole Moment) Column->TCA2 Lower Affinity TCA3 3-Thiophenecarboxaldehyde (Lower Dipole Moment) Column->TCA3 Higher Affinity Elute1 Elutes First (tR ~ 5.2 min) Weaker Hydrophobic Interaction TCA2->Elute1 Elute2 Elutes Second (tR ~ 5.8 min) Stronger Hydrophobic Interaction TCA3->Elute2

RP-HPLC Separation Mechanism of Thiophene Aldehyde Isomers based on Dipole Moment.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. Before analyzing unknown mixtures, the system must pass a System Suitability Test (SST) to confirm that the column chemistry and fluidics are performing optimally.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic acid in HPLC-grade water.

    • Causality: Formic acid acts as a buffer to suppress the ionization of residual, unendcapped silanol groups on the silica support. This prevents secondary ion-exchange interactions that cause peak tailing for aromatic compounds[3].

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile. Acetonitrile provides lower backpressure and sharper peaks for aromatic aldehydes compared to methanol[1].

  • Degassing: Ultrasonicate both solvents for 15 minutes to prevent micro-bubble formation in the pump head.

Step 2: Sample Preparation
  • Stock Solution: Dissolve 10 mg of the isomer mixture in 10 mL of methanol (1 mg/mL)[4].

  • Working Solution: Dilute the stock solution to 50 µg/mL using the initial mobile phase (60% A / 40% B).

    • Causality: Dissolving the sample in a solvent that is stronger (e.g., 100% methanol) than the mobile phase will cause the analytes to race down the column before partitioning properly, leading to severe peak distortion or fronting[3].

Step 3: Chromatographic Conditions
  • Column: C18, 4.6 × 250 mm, 5 µm particle size (Provides high resolving power for moderately polar aromatics)[3].

  • Elution Mode: Isocratic, 60% Mobile Phase A / 40% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 4: System Suitability Test (SST)

Inject the working solution 5 times. The system is validated and ready for sample analysis only if it meets the following criteria:

  • Resolution (

    
    ): 
    
    
    
    1.5 (Ensures baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 (Ensures minimal secondary silanol interactions).
  • RSD of Retention Time:

    
     1.0% (Ensures pump and gradient stability).
    

Quantitative Data Comparison

Under the optimized isocratic conditions described above, the isomers exhibit distinct chromatographic profiles. The data below summarizes the expected performance metrics on a standard 5 µm C18 column.

AnalyteRetention Time (

, min)
Relative Retention (

)
Resolution (

)
USP Tailing Factor
2-Thiophenecarboxaldehyde 5.24--1.08
3-Thiophenecarboxaldehyde 5.811.142.151.10

Data Interpretation: An


 value of 2.15 indicates complete baseline separation, allowing for highly accurate integration and purity quantification of either isomer.

Troubleshooting & Optimization

Even with a robust protocol, variations in column age or manufacturer can alter retention times. Use these field-proven adjustments to optimize your specific system:

  • Inadequate Resolution (

    
     < 1.5):  If the isomers co-elute, decrease the concentration of the organic modifier (Acetonitrile) by 2% to 5%. Lowering the organic strength increases the overall retention time, allowing the analytes to spend more time interacting with the stationary phase, which magnifies the subtle hydrophobic differences between the isomers[2][4].
    
  • Peak Tailing or Broadening: If the tailing factor exceeds 1.5, it indicates secondary interactions with the stationary phase. Verify that the mobile phase pH is sufficiently low (pH ~2.5-3.0 via Formic Acid) to keep silanol groups protonated[3]. Alternatively, replacing an older column with a highly endcapped C18 column will mitigate this issue.

  • Retention Time Drift: If retention times shift between runs, ensure the column is adequately equilibrated with at least 10-20 column volumes of the mobile phase prior to the first injection[3].

References

  • Performance reversed-phase chromatography: Topics by Science.gov Science.gov[Link]

  • Methods in Developing Mobile Phase Condition for C18 Column Nacalai Tesque[Link]

  • Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase High-Performance Liquid Chromatography MDPI[Link]

Sources

A Researcher's Guide to Purity Assessment: Elemental Analysis of 2-Methoxythiophene-3-carbaldehyde and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a starting material is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methods for assessing the purity of 2-methoxythiophene-3-carbaldehyde, a key building block in medicinal chemistry. We will delve into the utility of elemental analysis and objectively compare its performance against powerful chromatographic and spectroscopic techniques, supported by experimental insights.

The Critical Role of Purity in Research and Development

2-Methoxythiophene-3-carbaldehyde (C₆H₆O₂S) is a versatile intermediate in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of unwanted byproducts, and complications in regulatory submissions. Therefore, a robust analytical strategy to confirm the purity of this compound is not just a matter of quality control, but a fundamental aspect of scientific integrity.

Elemental Analysis: A Fundamental Purity Check

Elemental analysis (EA) is a foundational technique that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a sample.[1][2] The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and SO₂) are quantitatively measured.[3][4] For 2-methoxythiophene-3-carbaldehyde, the theoretical elemental composition can be calculated from its molecular formula, C₆H₆O₂S, and molecular weight of 142.18 g/mol .[5][6]

Theoretical Elemental Composition of 2-Methoxythiophene-3-carbaldehyde

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01672.0650.69
Hydrogen (H)1.0166.064.26
Oxygen (O)16.00232.0022.50
Sulfur (S)32.07132.0722.55
Total 142.19 100.00

In practice, the experimentally determined values are compared against these theoretical percentages. A close correlation, typically within ±0.4%, is considered evidence of high purity.[7]

Causality Behind Experimental Choices in Elemental Analysis

The choice of elemental analysis as a purity assessment tool is often driven by its ability to detect non-chromophoric and non-volatile impurities that might be missed by other techniques. For instance, inorganic salts or residual solvents with high boiling points would not be detected by HPLC-UV or GC-MS but would alter the elemental composition.[1]

A Self-Validating System for Elemental Analysis

To ensure the trustworthiness of elemental analysis data, the system must be self-validating. This involves:

  • Calibration: The instrument is calibrated using certified reference materials with known elemental compositions.

  • System Suitability: A known standard is run periodically to ensure the instrument is performing within specifications.

  • Sample Preparation: The sample must be homogenous and free of atmospheric moisture to ensure accurate weighing and analysis.

Comparative Analysis: Elemental Analysis vs. Alternative Techniques

While elemental analysis provides valuable bulk purity information, it has limitations. It is a relatively crude technique that provides an empirical formula but little information about the nature of any impurities.[1] For a comprehensive purity profile, it is essential to employ orthogonal methods.[8][9]

Comparison of Purity Assessment Methods for 2-Methoxythiophene-3-carbaldehyde

Analytical MethodPrincipleTypical Purity DeterminationKey AdvantagesKey Limitations
Elemental Analysis Combustion and detection of elemental gasesBulk purity based on % compositionDetects all organic and some inorganic impurities; cost-effective.Does not identify or quantify specific impurities; requires a relatively large sample size.[1][10]
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity, detection by UV absorbance>98%[11]High precision and accuracy for quantification; suitable for non-volatile and thermally labile compounds.[12]Requires impurities to have a UV chromophore; identification of unknown impurities can be challenging without reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and boiling point, identification by mass-to-charge ratioQualitative and semi-quantitativeExcellent for volatile and semi-volatile impurities; provides structural information for identification.[13]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[13]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Measures the magnetic properties of atomic nucleiQuantitative by integration against a certified internal standardProvides detailed structural information; can identify and quantify impurities without the need for reference standards of those impurities.Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.

Experimental Protocols

Elemental Analysis (CHNS) Workflow

Elemental Analysis Workflow cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Gas Separation & Detection cluster_3 Data Analysis A Accurately weigh 2-3 mg of 2-methoxythiophene-3-carbaldehyde into a tin capsule. B Introduce sample into a high-temperature furnace (~1000°C) with a pulse of pure oxygen. A->B Sample Introduction C Combustion gases (CO₂, H₂O, SO₂) are separated by a GC column. B->C Gas Transfer D Gases are detected by a thermal conductivity detector (TCD). C->D Separated Gases E Calculate elemental percentages based on detector response and calibration. D->E Signal Processing

Caption: Workflow for Elemental Analysis of Organic Compounds.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried 2-methoxythiophene-3-carbaldehyde sample into a pre-cleaned tin capsule.

  • Instrument Setup: Calibrate the CHNS analyzer using a certified standard (e.g., acetanilide).

  • Combustion: The encapsulated sample is dropped into a high-temperature combustion furnace (typically around 1000°C) in the presence of a constant flow of helium carrier gas and a timed pulse of pure oxygen.

  • Gas Separation: The resulting combustion gases (CO₂, H₂O, and SO₂) are passed through a chromatographic column to separate them.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.

  • Data Analysis: The instrument's software integrates the peaks corresponding to each gas and calculates the percentage of each element based on the sample weight and the calibration.

HPLC-UV Protocol for Purity Determination

HPLC-UV Workflow cluster_0 Preparation cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 Data Analysis A Prepare mobile phase (e.g., Acetonitrile:Water). Prepare sample and standard solutions. B Inject sample onto a reverse-phase C18 column. A->B Injection C Monitor eluent with a UV-Vis detector at a specific wavelength. B->C Elution D Integrate peak areas. Calculate purity by area percent or against a standard curve. C->D Signal to Chromatogram

Caption: Workflow for HPLC-UV Purity Analysis.

Step-by-Step Methodology:

  • Instrumentation: Use an HPLC system equipped with a UV-Vis detector and a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Use HPLC-grade acetonitrile and water.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water. The mobile phase should be filtered and degassed.

  • Standard Solution Preparation: Prepare a stock solution of 2-methoxythiophene-3-carbaldehyde in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if absolute quantification is desired.

  • Sample Preparation: Accurately weigh and dissolve the 2-methoxythiophene-3-carbaldehyde sample in the mobile phase to a concentration within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by a UV scan of the compound (typically around 280-300 nm for this chromophore).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the purity of the sample by the area percent method (assuming all impurities have a similar response factor) or, more accurately, by comparing the peak area of the main component to a calibration curve generated from the standard solutions.

Conclusion and Recommendations

For a comprehensive and trustworthy assessment of 2-methoxythiophene-3-carbaldehyde purity, a multi-faceted approach is recommended. Elemental analysis serves as an excellent initial screen for bulk purity and can highlight the presence of unexpected non-chromatographic impurities. However, it should not be used in isolation.

For routine quality control and quantification of the primary component and known impurities, HPLC-UV is the method of choice due to its high precision and accuracy. To identify and characterize unknown volatile impurities, GC-MS is invaluable. For an in-depth structural confirmation and quantification of impurities without the need for specific reference standards, quantitative ¹H NMR is a powerful, albeit less sensitive, technique.

By combining elemental analysis with one or more of these orthogonal techniques, researchers can build a comprehensive purity profile, ensuring the integrity of their starting materials and the reliability of their scientific outcomes. This integrated approach aligns with the principles of analytical method validation outlined by regulatory bodies, which emphasize the use of well-documented and suitable methods for their intended purpose.[8][9][14]

References

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass Laboratories.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). ResearchGate.
  • 2-methoxythiophene-3-carbaldehyde | 41057-07-2. (n.d.). Sigma-Aldrich.
  • 2-methoxythiophene-3-carbaldehyde (C6H6O2S). (n.d.). PubChemLite.
  • 2-Methoxythiophene-3-carbaldehyde. (n.d.). Sigma-Aldrich.
  • 2-methoxythiophene-3-carbaldehyde | 41057-07-2. (n.d.). Sigma-Aldrich.
  • Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QI01379C.
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • Benzenesulfinic acid | C6H6O2S | CID 12057. (n.d.). PubChem - NIH.
  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
  • 3-Methoxythiophene-2-carboxaldehyde | CAS 35134-07-7. (n.d.). SCBT.
  • 2-methoxythiophene-3-carbaldehyde | 41057-07-2. (n.d.). Sigma-Aldrich.
  • 3-Methoxythiophene-2-carbaldehyde | 35134-07-7. (2025, July 16). ChemicalBook.
  • Comparison of Elemental Analysis Techniques. (2023, August 15). Measurlabs.
  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate.
  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA.
  • Elemental analysis – Knowledge and References. (n.d.). Taylor & Francis.
  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. (2007, August 1). CIRES - University of Colorado Boulder.
  • Establishing the Purity of 2-Methoxy-3-methyl-benzoquinone: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Elemental Analysis Techniques. (n.d.). RSSL.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). PMC.
  • 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2025, September 16). PMC.
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A Comparative Guide to the Crystal Structures of Thiophene-3-Carbaldehyde Derivatives: Implications for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, thiophene-based heterocycles stand out for their versatile applications, ranging from pharmaceuticals to organic electronics. The thiophene-3-carbaldehyde scaffold, in particular, serves as a crucial building block for a variety of functional molecules. While extensive research has been conducted on this class of compounds, a comprehensive understanding of their solid-state structures is paramount for predicting and tuning their physicochemical properties. This guide provides a comparative analysis of the available crystal structure data for derivatives of thiophene-3-carbaldehyde, offering insights into the subtle interplay of substituent effects and intermolecular forces that govern their crystal packing. While specific experimental data for 2-methoxythiophene-3-carbaldehyde remains elusive in the crystallographic literature, this guide will draw upon closely related analogs to elucidate key structural principles.

Experimental Foundation: From Synthesis to Structure

The journey from a synthetic target to a fully characterized crystal structure is a multi-step process that demands precision and a deep understanding of chemical principles. The derivatives discussed herein are typically synthesized through established organic reactions, followed by meticulous crystallization and single-crystal X-ray diffraction analysis.

Synthesis and Crystallization Workflow

A common route to thiophene-3-carbaldehyde derivatives involves the reaction of a starting thiophene-3-carbaldehyde with another molecule to build complexity, such as in the Claisen-Schmidt condensation to form chalcones.[1] The purification of the resulting product is critical, often involving recrystallization from a suitable solvent system to obtain single crystals of sufficient quality for X-ray diffraction.

Synthesis and Crystallography Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis s1 Thiophene-3-carbaldehyde s4 Claisen-Schmidt Condensation s1->s4 s2 Acetophenone Derivative s2->s4 s3 Base (e.g., KOH) in Ethanol s3->s4 s5 Crude Chalcone Product s4->s5 p1 Recrystallization from appropriate solvent s5->p1 Purification p2 Slow Evaporation p1->p2 p3 Single Crystal Formation p2->p3 a1 Single-Crystal X-ray Diffraction p3->a1 Data Collection a2 Structure Solution & Refinement a1->a2 a3 Crystallographic Data (CIF) a2->a3 a4 Hirshfeld Surface Analysis a3->a4 a4->a3 Hydrogen_Bonding_Motifs cluster_chalcone Chalcone Derivative with -OH cluster_dimer Thiophene Dialdehyde Derivative cluster_methoxy Hypothetical 2-Methoxy Derivative c1 Molecule A c2 Molecule B c1->c2 O-H···O d1 Molecule X d2 Molecule Y d1->d2 C-H···O O-H···O m1 Molecule P m2 Molecule Q m1->m2 C-H···O C-H···S

Sources

Safety Operating Guide

2-Methoxythiophene-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of 2-Methoxythiophene-3-carbaldehyde

In pharmaceutical research and materials science, thiophene derivatives like 2-Methoxythiophene-3-carbaldehyde (CAS: 41057-07-2) serve as critical building blocks for complex heterocyclic synthesis. However, the safe lifecycle management of these compounds—from benchtop handling to final destruction—is paramount. This guide provides drug development professionals and laboratory scientists with a self-validating, causality-driven framework for the proper segregation, containment, and disposal of 2-Methoxythiophene-3-carbaldehyde[1].

Hazard Profiling and Physicochemical Causality

Before implementing a disposal protocol, it is essential to understand the physicochemical properties that dictate the compound's behavior in waste streams. 2-Methoxythiophene-3-carbaldehyde is an organic solid at room temperature that presents specific acute toxicological and environmental hazards.

Like many thiophene-based aldehydes, it is susceptible to air oxidation over time and is strictly incompatible with strong oxidizing agents, strong bases, and strong reducing agents[1]. Mixing this compound with incompatible waste streams can lead to exothermic reactions or the generation of hazardous sulfur oxide (SOx) gases[1].

Table 1: Quantitative and Categorical Hazard Profile

Property / HazardSpecification / GHS ClassificationOperational Implication for Disposal
CAS Number 41057-07-2Must be explicitly listed on waste manifests.
Physical State Solid (95% Purity)Spills require dry cleanup; avoid generating dust.
Acute Toxicity H302: Harmful if swallowedMandates strict PPE; no eating/drinking in handling areas.
Irritation H315 (Skin), H319 (Eye)Requires nitrile gloves and splash goggles during waste transfer.
Reactivity Incompatible with strong oxidizers[1]Critical: Never dispose of in nitric acid or peroxide waste streams.

Standard Operating Procedure: Step-by-Step Disposal

The following methodology ensures compliance with standard Environmental Health and Safety (EHS) regulations while minimizing the risk of cross-contamination or environmental release.

Phase 1: Waste Segregation

Causality: Proper segregation prevents unintended in-situ reactions and reduces the financial burden of waste processing, as halogenated waste is significantly more expensive to incinerate than non-halogenated waste.

  • Determine Solvent Matrix: Identify if the 2-Methoxythiophene-3-carbaldehyde waste is dissolved in a solvent.

  • Route Assignment:

    • If dissolved in non-halogenated solvents (e.g., ethyl acetate, hexane, ethanol), route to the Non-Halogenated Organic Waste stream.

    • If dissolved in halogenated solvents (e.g., dichloromethane, chloroform), route to the Halogenated Organic Waste stream.

    • Solid, unreacted compound or contaminated labware (e.g., weigh boats, filter paper) must be placed in a dedicated Hazardous Solid Waste container.

Phase 2: Containment and Storage

Causality: Thiophene aldehydes can slowly oxidize in the presence of air[1]. While not acutely explosive, oxidation can degrade the compound into carboxylic acids, altering the pH of the waste stream and potentially corroding improper containers.

  • Select Container: Use high-density polyethylene (HDPE) or glass carboys for liquid waste. Do not use metal containers due to potential reactivity over time.

  • Atmospheric Control: If storing large quantities of pure liquid/solid waste over extended periods, purge the headspace of the waste container with nitrogen or argon before sealing to prevent oxidative degradation[1].

  • Secondary Containment: Place all primary waste containers inside secondary containment bins to capture catastrophic leaks.

Phase 3: Spill Management and Decontamination

Causality: Liquid solutions or solid dispersions of this compound must not enter municipal drains[2]. Municipal water treatment facilities are not equipped to biodegrade concentrated thiophene derivatives, which can be toxic to aquatic life.

  • Solid Spills: Carefully sweep up the solid using a dedicated brush and pan, avoiding dust generation. Place in a solid hazardous waste bin.

  • Liquid Spills (Solutions): Cover the spill with an inert, non-combustible absorbent material (e.g., sand, silica gel, or universal binders like Chemizorb®)[1][2].

  • Collection: Use non-sparking tools to transfer the saturated absorbent into a sealable container. Label as "Spill Debris containing 2-Methoxythiophene-3-carbaldehyde."

Phase 4: Institutional Transfer
  • Labeling: Affix a GHS-compliant hazardous waste label detailing the exact percentage of 2-Methoxythiophene-3-carbaldehyde and the solvent matrix. Include the signal word "Warning ".

  • EHS Coordination: Do not attempt to neutralize the waste yourself. Transfer the sealed, labeled containers to your institution's approved waste disposal plant or EHS department for high-temperature incineration[1][2].

Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process for routing 2-Methoxythiophene-3-carbaldehyde waste in a standard laboratory setting.

G Start Waste Generation: 2-Methoxythiophene-3-carbaldehyde StateCheck What is the physical state of the waste? Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in solvent) StateCheck->LiquidWaste Liquid Solution SolidStream Hazardous Solid Waste Stream SolidWaste->SolidStream HaloCheck Does the solvent contain halogens? LiquidWaste->HaloCheck NonHalo Non-Halogenated Organic Waste Stream HaloCheck->NonHalo No (e.g., EtOAc, Hexane) Halo Halogenated Organic Waste Stream HaloCheck->Halo Yes (e.g., DCM, Chloroform) Label Apply GHS Labels (H302, H315, H319) & Ensure Secondary Containment NonHalo->Label Halo->Label SolidStream->Label EHS Transfer to EHS / Approved Waste Disposal Plant Label->EHS Scheduled Pickup

Workflow for the segregation and disposal of 2-Methoxythiophene-3-carbaldehyde laboratory waste.

References

  • Sigma-Aldrich. 2-methoxythiophene-3-carbaldehyde | 41057-07-2 - Safety Information.
  • Fisher Scientific. SAFETY DATA SHEET: Thiophene-3-carboxaldehyde.
  • Sigma-Aldrich. SAFETY DATA SHEET: Thiophene-3-carbaldehyde.

Sources

Personal protective equipment for handling 2-Methoxythiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Methoxythiophene-3-carbaldehyde

Introduction

2-Methoxythiophene-3-carbaldehyde (CAS 41057-07-2) is a highly valuable electrophilic building block used extensively in drug development for the synthesis of thienyl-based active pharmaceutical ingredients (APIs). The molecule features an electron-donating methoxy group at the 2-position and an electron-withdrawing carbaldehyde at the 3-position. While this push-pull electronic system makes it an excellent substrate for cross-coupling and condensation reactions, it also imparts significant chemical reactivity that translates into strict occupational hazards.

Hazard Profile & Mechanistic Causality

While specific toxicological data for CAS 41057-07-2 is limited in public databases, rigorous laboratory safety protocols dictate treating it with the same or greater precautions as its parent structural analog, Thiophene-3-carbaldehyde (CAS 498-62-4)[1].

  • Acute Irritation and Toxicity (H302, H315, H319, H335): The aldehyde functional group is highly electrophilic. Upon contact with biological tissues, it readily undergoes Schiff base formation with primary amines in cellular proteins. This rapid cross-linking mechanism is the direct cause of acute skin, eye, and respiratory tract irritation[1].

  • Dermal Penetration: The lipophilic nature of the thiophene ring facilitates rapid absorption through the stratum corneum. This means that systemic toxicity can occur via skin contact, bypassing respiratory defenses.

  • Oxidative Instability: Substituted thiophene carbaldehydes are highly air-sensitive. Exposure to ambient oxygen leads to auto-oxidation, forming 2-methoxythiophene-3-carboxylic acid. This not only degrades the reagent's purity for synthesis but significantly increases the corrosivity of the liquid over time.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132 (General PPE Requirements)[2] and OSHA 29 CFR 1910.1450 (The Laboratory Standard)[3], a rigorous, multi-layered defense system must be employed. Every piece of PPE is chosen based on the specific chemical vulnerabilities of the human body to aldehydes.

  • Hand Protection (Self-Validating Barrier):

    • Protocol: Double-gloving is mandatory.

    • Causality: Nitrile gloves (inner layer) provide excellent tactile dexterity but are susceptible to permeation by concentrated aldehydes and organic thiophenes over prolonged exposure. Butyl rubber gloves (outer layer) possess a highly dense cross-linked polymer structure that offers superior chemical resistance to aldehydes. If the outer glove is compromised, the inner glove provides critical emergency egress time.

  • Eye and Face Protection:

    • Protocol: Indirect-vented chemical splash goggles paired with an ANSI Z87.1-compliant full-face shield.

    • Causality: Standard safety glasses are insufficient. The vapor pressure of the aldehyde can cause severe ocular irritation, and accidental liquid splashes can lead to rapid, irreversible corneal damage due to protein cross-linking.

  • Body Protection:

    • Protocol: Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs, full-length pants, and non-porous closed-toe shoes.

    • Causality: Thiophene carbaldehydes are combustible liquids[1]. An FR coat prevents the garment from melting or igniting during an accidental thermal runaway or flash fire in the fume hood.

  • Respiratory Protection:

    • Protocol: All operations must be conducted inside a certified chemical fume hood.

    • Causality: The fume hood acts as the primary engineering control, capturing volatile aldehyde vapors before they reach the worker's breathing zone, thereby preventing respiratory tract irritation and potential central nervous system effects[3].

Operational Plan: Step-by-Step Methodology

Because of its air sensitivity and volatility, 2-Methoxythiophene-3-carbaldehyde must be handled using air-free techniques. This protects both the researcher from toxic vapors and the chemical from oxidative degradation.

Protocol: Schlenk-Style Syringe Transfer

  • System Verification: Verify the fume hood monitor reads a face velocity between 80–120 feet per minute (fpm). Visually inspect butyl rubber gloves for micro-tears by inflating them slightly (a self-validating check for barrier integrity).

  • Purging: Pierce the septum of the 2-Methoxythiophene-3-carbaldehyde reagent bottle with an Argon-filled balloon needle to equalize pressure and create an inert blanket over the liquid.

  • Syringe Preparation: Flush a gas-tight glass syringe (equipped with a Luer-lock needle) with ultra-high purity (UHP) Argon three times. Causality: This displaces residual oxygen and moisture inside the barrel, preventing in-syringe oxidation of the aldehyde.

  • Extraction: Insert the syringe needle into the reagent bottle. Slowly draw the required volume to avoid cavitation and bubble formation. Pull a small 1 mL blanket of Argon into the needle tip before withdrawing from the septum.

  • Transfer: Inject the reagent directly into the sealed, Argon-purged reaction vessel. Clean the syringe immediately with acetone to prevent the aldehyde from polymerizing and freezing the plunger.

Spill Response and Disposal Plan

A spill of 2-Methoxythiophene-3-carbaldehyde requires immediate, calculated action to prevent vapor inhalation and environmental contamination.

SpillResponse Start Spill Detected: 2-Methoxythiophene-3-carbaldehyde Assess Assess Volume & Location Start->Assess Minor Minor Spill inside Fume Hood (< 50 mL) Assess->Minor Low Risk Major Major Spill or Outside Hood (> 50 mL) Assess->Major High Risk Ventilate Maximize Hood Ventilation Minor->Ventilate Evacuate Evacuate Lab & Call EHS Major->Evacuate PPE Verify Max PPE (Respirator, Butyl Gloves) Contain Contain with Vermiculite/ Universal Absorbent PPE->Contain Clean Sweep into HazMat Bag Avoid Dust Generation Contain->Clean Dispose Label as Hazardous Waste (EPA/RCRA Compliant) Clean->Dispose Ventilate->PPE

Logical workflow for assessing and remediating 2-Methoxythiophene-3-carbaldehyde spills.

Protocol: Spill Remediation

  • Containment: Maximize fume hood exhaust. Pour vermiculite or a universal chemical absorbent powder circumferentially around the spill, working inward. Causality: Working outside-in prevents the liquid from spreading and increasing its evaporative surface area.

  • Neutralization & Cleanup: Allow 15 minutes for complete absorption. Using a non-sparking polypropylene brush and dustpan, sweep the saturated absorbent into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wipe the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) followed by soap and water to neutralize residual traces of oxidized carboxylic acid.

  • Disposal: Seal the waste bag, label it explicitly as "Hazardous Waste: Thiophene Aldehyde / Combustible," and store it in a secondary containment bin for EHS pickup, strictly adhering to EPA/RCRA regulations.

Quantitative Data Summary

Hazard / PropertyRegulatory Standard / DataRequired PPE / ControlMechanistic Rationale
Target Organs Respiratory system, Eyes, Skin (GHS H315, H319, H335)[1]Fume Hood, Splash Goggles, Face ShieldAldehydes act as strong electrophiles, cross-linking proteins in mucous membranes and corneas.
Vapor Control OSHA 1910.1450 (Lab Standard)[3]Certified Fume Hood (80–120 fpm face velocity)Captures volatile organics before they breach the worker's breathing zone.
Dermal Protection OSHA 1910.132 (PPE Standard)[2]Butyl Rubber (Outer) over Nitrile (Inner) GlovesButyl rubber provides superior breakthrough resistance against lipophilic thiophenes and aldehydes.
Flammability Combustible Liquid (GHS H227)[1]Flame-Resistant (FR) Lab Coat, Inert Gas PurgingPrevents ignition of vapors and protects the operator from thermal runaway events.

References

  • National Center for Biotechnology Information (PubChem). "Thiophene-3-carbaldehyde (CID 68135)." PubChem Database.[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA 29 CFR 1910.132 - General requirements for personal protective equipment." United States Department of Labor.[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]

Sources

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